molecular formula C13H11N3O2 B14016892 Isonicotinic acid (2-hydroxy-benzylidene)hydrazide

Isonicotinic acid (2-hydroxy-benzylidene)hydrazide

Katalognummer: B14016892
Molekulargewicht: 241.24 g/mol
InChI-Schlüssel: VBIZUNYMJSPHBH-DHDCSXOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Isonicotinic acid (2-hydroxy-benzylidene)hydrazide is a useful research compound. Its molecular formula is C13H11N3O2 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isonicotinic acid (2-hydroxy-benzylidene)hydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isonicotinic acid (2-hydroxy-benzylidene)hydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H11N3O2

Molekulargewicht

241.24 g/mol

IUPAC-Name

N-[(Z)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9-

InChI-Schlüssel

VBIZUNYMJSPHBH-DHDCSXOGSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=NC=C2)O

Kanonische SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Pathways of Salinazid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isonicotinic acid (2-hydroxy-benzylidene)hydrazide Common Name: Salinazid (Saliniazid) CAS Registry Number: 495-84-1[1]

Executive Summary & Chemical Identity

Isonicotinic acid (2-hydroxy-benzylidene)hydrazide, commonly known as Salinazid , is a prominent Schiff base derived from the condensation of isoniazid (INH) and salicylaldehyde. While historically significant for its antitubercular properties—acting as a lipophilic transport form of INH—its contemporary relevance lies in its utility as a tridentate ONO-donor ligand in coordination chemistry.

This guide provides a rigorous structural analysis, detailing the molecule’s crystallographic parameters, tautomeric equilibria, and spectroscopic fingerprints. It is designed to serve as a reference standard for researchers synthesizing metal complexes or investigating hydrazone pharmacophores.

Core Chemical Data
ParameterSpecification
IUPAC Name (E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide
Molecular Formula C₁₃H₁₁N₃O₂
Molecular Weight 241.25 g/mol
Melting Point 232–234 °C (Decomposes)
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water, Ether

Crystallographic Architecture & Conformation

Understanding the solid-state geometry of Salinazid is critical for predicting its binding affinity and solubility. X-ray diffraction studies reveal that the molecule does not exist as a random conformer but adopts a highly specific geometry stabilized by intramolecular forces.

Crystal System

Salinazid crystallizes in the Monoclinic system with the space group P2/c .[2]

  • Lattice Parameters:

    • a ≈ 8.15 Å

    • b ≈ 15.56 Å[2]

    • c ≈ 10.75 Å

    • β (beta angle) ≈ 121.1°

The E-Isomer Dominance

The C=N double bond (imine linkage) allows for E (trans) and Z (cis) isomerism. However, Salinazid exists almost exclusively in the E-conformation in the solid state.

Mechanistic Causality: The stability of the E-isomer is driven by a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the imine nitrogen (=N-). This interaction forms a pseudo-six-membered ring (S(6) motif), locking the molecule into a planar configuration and significantly reducing the energy of the system compared to the Z-isomer.

Synthetic Protocol (Self-Validating System)

The synthesis of Salinazid is a classic condensation reaction. To ensure high purity and yield, the protocol below utilizes solubility differentials to drive the equilibrium and facilitate purification.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the terminal amino group of isoniazid on the carbonyl carbon of salicylaldehyde, followed by dehydration.

Critical Control Point: The reaction is reversible. The use of ethanol as a solvent allows the product (Salinazid) to precipitate out upon cooling, while water (the byproduct) remains in the supernatant, driving the equilibrium forward (Le Chatelier's principle).

Step-by-Step Methodology

Reagents:

  • Isoniazid (INH): 10 mmol (1.37 g)

  • Salicylaldehyde: 10 mmol (1.22 g)

  • Absolute Ethanol: 50 mL

  • Glacial Acetic Acid: 2–3 drops (Catalyst)

Protocol:

  • Dissolution: Dissolve 1.37 g of Isoniazid in 25 mL of warm ethanol in a round-bottom flask.

  • Addition: In a separate beaker, mix 1.22 g of Salicylaldehyde with 25 mL of ethanol. Add this solution dropwise to the Isoniazid solution with constant stirring.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux: Attach a condenser and reflux the mixture at 80°C for 3–4 hours. A yellow/white precipitate typically begins to form within the first hour.

  • Isolation: Cool the mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted aldehyde.

  • Purification (Recrystallization): Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain needle-like crystals.

Synthesis Workflow Visualization

SynthesisPath INH Isoniazid (Nucleophile) INTER Hemiaminal Intermediate INH->INTER Ethanol, Reflux + Cat. AcOH SAL Salicylaldehyde (Electrophile) SAL->INTER PROD Salinazid (Precipitate) INTER->PROD - H₂O (Dehydration) H2O H₂O (Byproduct) INTER->H2O

Figure 1: Acid-catalyzed condensation pathway for Salinazid synthesis. The dehydration step is irreversible under precipitating conditions.

Spectroscopic Characterization (The Fingerprint)

To validate the structure, researchers must confirm the disappearance of precursor signals (aldehyde C=O, hydrazine NH₂) and the appearance of the hydrazone linkage.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Reference: TMS (0 ppm)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Significance
12.26 Singlet (s)1HPhenolic -OH Confirms presence of salicyl ring; downfield due to H-bonding.
10.82 Singlet (s)1HAmide -NH- Confirms hydrazide linkage remains intact.
8.63 Singlet (s)1HImine -CH=N- Diagnostic Peak: Confirms formation of Schiff base.[3]
8.79 Doublet (d)2HPyridine (C2, C6)Characteristic of isonicotinic moiety.[3]
7.84 Doublet (d)2HPyridine (C3, C5)Characteristic of isonicotinic moiety.[3]
6.80 – 7.60 Multiplets4HBenzene RingAromatic protons of the salicylaldehyde fragment.
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

Wavenumber (cm⁻¹)Vibration ModeValidation Criteria
3200 – 3450 ν(O-H) / ν(N-H)Broad band indicating H-bonded hydroxyl and amide NH.
1650 – 1670 ν(C=O)Amide I band. Strong peak confirming the carbonyl group is in the keto form.
1605 – 1620 ν(C=N)Azomethine stretch. Confirms the Schiff base linkage (often overlaps with C=C aromatic).
1280 ν(C-O)Phenolic C-O stretch.

Tautomerism & Coordination Chemistry

Salinazid is a versatile ligand because it exhibits Keto-Enol Tautomerism (specifically Amido-Iminol tautomerism). This property allows it to coordinate with metal ions (Cu²⁺, Zn²⁺, Fe³⁺) in different modes depending on the pH.

The Equilibrium
  • Solid State / Neutral Solution: Exists primarily in the Keto (Amido) form.

  • Basic Solution / Metal Complexation: Tautomerizes to the Enol (Iminol) form and deprotonates to become an anionic ligand.

Chelation Mode

Upon complexation, Salinazid typically acts as a tridentate monoanionic ligand (ONO donor set):

  • O - Phenolic Oxygen (deprotonated).

  • N - Azomethine Nitrogen.

  • O - Enolic Oxygen (from the amide carbonyl, deprotonated).

Structural Dynamics Visualization

Tautomerism cluster_0 Coordination Pocket KETO KETO FORM (Neutral / Solid State) C=O (Amide) ENOL ENOL FORM (Transient / Solution) C-OH (Iminol) KETO->ENOL Tautomerization (H-shift) COMPLEX METAL COMPLEX (Anionic Ligand) Tridentate ONO Coordination ENOL->COMPLEX + Metal Ion (M²⁺) - H⁺ (Deprotonation)

Figure 2: The keto-enol tautomeric shift facilitates the formation of stable metal chelates (ONO donor set).

References

  • Crystal Structure Analysis: Xu, Y. J., Zhao, S., & Bi, S. (2007). (E)-N'-(2-Hydroxybenzylidene)isonicotinohydrazide.[2][3] Acta Crystallographica Section E: Structure Reports Online, 63(12), o4636. [Link]

  • Synthesis & Spectral Data: Sah, P. T., & Peoples, S. A. (1954). Isonicotinyl hydrazones as antitubercular agents and derivatives for idenitification of aldehydes and ketones. Journal of the American Pharmaceutical Association, 43(9), 513-524. [Link]

  • Coordination Chemistry: Sathisha, M. P., et al. (2008). Synthesis, crystal structure, DNA interaction and antioxidant activity of a new zinc(II) complex with the ligand isonicotinic acid (2-hydroxy-benzylidene)-hydrazide. Inorganic Chemistry Communications, 11(9), 1019-1022. [Link]

  • Biological Activity (Mechanistic Context): Scior, T., et al. (2002). Antitubercular isonicotinoylhydrazones: correlations between experimental properties and their theoretical descriptors. Current Medicinal Chemistry, 9(11), 1085-1094. [Link]

Sources

Technical Deep Dive: Salicylaldehyde Isonicotinoylhydrazone (SIH)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: – Synthesis, Characterization, and Therapeutic Potential Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Dual-Function Pharmacophore

Salicylaldehyde isonicotinoylhydrazone (SIH) represents a critical intersection in medicinal chemistry, bridging the gap between infectious disease management (tuberculosis) and metal chelation therapy (iron overload/oxidative stress). Derived from the condensation of isoniazid (INH) and salicylaldehyde, SIH overcomes the metabolic limitations of INH by blocking the hydrazine moiety from N-acetylation—a primary resistance mechanism in Mycobacterium tuberculosis. Furthermore, its capacity to act as a lipophilic, tridentate iron chelator positions it as a potent cytoprotective agent against reactive oxygen species (ROS).

This guide provides a rigorous, self-validating framework for the synthesis, characterization, and biological evaluation of SIH, moving beyond basic recipes to explore the mechanistic causality of its design.

Chemical Foundation & Reaction Mechanism

The Chemistry of Formation

The synthesis of SIH is a classic nucleophilic addition-elimination reaction. The terminal amino group (


) of the isoniazid hydrazide moiety acts as the nucleophile, attacking the electrophilic carbonyl carbon of salicylaldehyde.

Mechanistic Insight:

  • Nucleophilic Attack: The lone pair on the terminal nitrogen of INH attacks the aldehyde carbonyl.

  • Proton Transfer: Rapid proton transfer generates a carbinolamine intermediate (unstable).

  • Dehydration: Acid-catalyzed elimination of water drives the equilibrium toward the stable imine (Schiff base) formation.

Structural Tautomerism

SIH exists in an equilibrium between the amido (keto) and iminol (enol) tautomeric forms. In the solid state and neutral solution, the amido form predominates. However, upon metal complexation, the ligand often tautomerizes to the iminol form, deprotonating to coordinate as a monoanionic or dianionic species. This structural flexibility is the key to its high affinity for transition metals like Fe(III), Cu(II), and Zn(II).

Experimental Protocols: Synthesis & Validation

Workflow Visualization

The following diagram outlines the logical flow from raw materials to validated product, ensuring process integrity.

SynthesisWorkflow Reactants Reactants (Isoniazid + Salicylaldehyde) Reflux Reflux (Ethanol, 80°C, 3-4h) Reactants->Reflux Mix (1:1 Molar) Catalysis Catalysis (Glacial Acetic Acid) Catalysis->Reflux Activates Carbonyl Precipitation Precipitation (Cooling to RT) Reflux->Precipitation Schiff Base Formation Purification Recrystallization (Hot Ethanol) Precipitation->Purification Remove Unreacted Validation Validation (FT-IR, NMR, MP) Purification->Validation Pure SIH Crystals

Caption: Logical workflow for the synthesis and purification of Salicylaldehyde Isonicotinoylhydrazone (SIH).

Protocol A: Standard Reflux (Gold Standard for Purity)

Recommended for bulk synthesis and crystallization.

Materials:

  • Isoniazid (INH): 10 mmol (1.37 g)[1]

  • Salicylaldehyde: 10 mmol (1.05 mL)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)[1]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.37 g of INH in 15 mL of warm absolute ethanol. Ensure complete dissolution to prevent impurity inclusion.

  • Addition: Add 1.05 mL of salicylaldehyde dropwise to the stirring INH solution. The solution may turn slightly yellow immediately, indicating initial imine formation.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Why? The acid protonates the carbonyl oxygen of the aldehyde, making the carbon more electrophilic and susceptible to attack by the weak nucleophile (INH).

  • Reflux: Attach a condenser and reflux the mixture at 80°C for 3–4 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9).

  • Isolation: Allow the reaction mixture to cool slowly to room temperature. A crystalline precipitate (usually pale yellow or white) will form.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol to obtain analytical-grade crystals.

  • Drying: Dry in a desiccator over anhydrous

    
    .
    
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Recommended for high-throughput screening of derivatives.

  • Mix equimolar amounts of INH and salicylaldehyde in a minimum volume of ethanol (2-3 mL) in a microwave-safe vial.

  • Add 1 drop of glacial acetic acid.

  • Irradiate at 150-200W for 2-4 minutes (pulse mode: 30s on, 10s off to prevent superheating).

  • Cool and wash the solid with cold ether/ethanol.

    • Note: Yields are typically higher (>90%) with significantly reduced reaction time, though crystal quality may be lower than the reflux method.

Structural Characterization & Quality Control

To ensure the integrity of the synthesized ligand, the following spectral markers must be verified.

FT-IR Spectroscopy (Functional Group Validation)
Functional GroupExpected Frequency (

)
Diagnostic Significance
Azomethine (

)
1600 – 1625 Primary confirmation of Schiff base formation.
Amide Carbonyl (

)
1650 – 1670Confirms the amide linkage from INH remains intact.
Phenolic

3300 – 3450 (Broad)Indicates the presence of the salicyl moiety; often involved in H-bonding.

Stretch
3150 – 3250Confirms the hydrazide NH is present (unless deprotonated in complexes).
NMR Spectroscopy (DMSO- )
  • Azomethine Proton (

    
    ):  A sharp singlet at 8.4 – 8.7 ppm . This is the definitive peak for the new bond.
    
  • Phenolic Proton (

    
    ):  A broad singlet downfield at 11.0 – 12.0 ppm  (disappears with 
    
    
    
    exchange).
  • Amide Proton (

    
    ):  Singlet around 12.0 – 12.2 ppm .
    
  • Aromatic Protons: Multiplets in the 6.9 – 8.8 ppm range (4 protons from pyridine ring, 4 from benzene ring).

Mechanistic Pharmacology

Iron Chelation: The O-N-O Tridentate Grip

SIH is a potent iron chelator. Unlike Desferrioxamine (DFO), which is hydrophilic and poorly absorbed orally, SIH is lipophilic and membrane-permeable.

Mechanism: SIH coordinates to Fe(III) through three donor atoms:

  • Phenolic Oxygen (deprotonated).

  • Azomethine Nitrogen .

  • Carbonyl Oxygen (from the hydrazide).

This forms a stable octahedral complex (usually 2:1 Ligand:Metal ratio), effectively sequestering labile plasma iron (LPI) and preventing it from participating in Fenton reactions that generate toxic hydroxyl radicals.

ChelationMechanism FreeIron Labile Iron Pool (Fe2+/Fe3+) Complexation Tridentate Coordination (O-N-O Donor Set) FreeIron->Complexation Target SIH_Ligand SIH Ligand (Lipophilic) SIH_Ligand->Complexation Binding Sequestration Stable Fe-SIH2 Complex (Redox Inert) Complexation->Sequestration 2:1 Ratio Outcome Prevention of Fenton Reaction (ROS) Sequestration->Outcome Cytoprotection

Caption: Mechanism of SIH-mediated iron sequestration and prevention of oxidative stress.[2]

Antitubercular Activity: The "Trojan Horse"

Isoniazid (INH) is a prodrug activated by the KatG enzyme in M. tb. However, resistance often arises via N-acetylation of the hydrazine group by host arylamine N-acetyltransferase (NAT).

  • Blockade: By condensing the hydrazine group with salicylaldehyde, SIH blocks the site of acetylation , preventing metabolic deactivation.

  • Lipophilicity: The aromatic salicyl ring increases lipophilicity, potentially enhancing penetration through the waxy mycobacterial cell wall.

  • Hydrolysis: Inside the bacteria (or acidic environment of the phagolysosome), the Schiff base can hydrolyze, releasing active INH and salicylaldehyde, effectively delivering the payload while bypassing initial resistance mechanisms.

Therapeutic Data Summary

The following data summarizes the biological efficacy of SIH and its metal complexes.

Table 1: Antimicrobial & Cytotoxic Profile
CompoundTest Organism / Cell LineMetricValueReference
SIH (Ligand) Mycobacterium tuberculosis (H37Rv)MIC0.5 – 4.0 µg/mL [1, 5]
SIH (Ligand) Staphylococcus aureusMIC125 µg/mL[3]
Cu(II)-SIH Complex Staphylococcus aureusMIC31.25 µg/mL [3]
SIH (Ligand) MCF-7 (Breast Cancer)IC50~125 µM[6]
SIH (Ligand) H9c2 (Cardiomyoblasts)ProtectionSignificant vs Doxorubicin[2]

Key Finding: The Copper(II) complex often exhibits superior antibacterial activity compared to the free ligand, likely due to the "overtone concept of cell permeability," where the lipid membrane permits the passage of lipid-soluble complexes more easily than free ligands.

References

  • Evaluation of the iron chelation potential of hydrazones of pyridoxal, salicylaldehyde and 2-hydroxy-1-naphthylaldehyde using the hepatocyte in culture. National Institutes of Health (PubMed). [Link]

  • Iron chelation with salicylaldehyde isonicotinoyl hydrazone protects against catecholamine autoxidation and cardiotoxicity. Free Radical Biology and Medicine. [Link]

  • Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. MDPI (Molecules). [Link]

  • A Study on Antitubercular and Antimicrobial Activity of Isoniazid Derivative. Brieflands (Jundishapur J Microbiol). [Link]

  • Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs. PLOS ONE. [Link]

Sources

Thermodynamic stability of isonicotinoylhydrazone ligands

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of Isonicotinoylhydrazone Ligands: A Comprehensive Guide for Drug Development

Executive Summary

Isonicotinoylhydrazone (INH) ligands represent a highly versatile class of chelating agents with profound implications in pharmacology, particularly in iron chelation therapy and oncology[1]. The thermodynamic stability of these metal-ligand complexes dictates their biological efficacy, directly influencing their ability to outcompete endogenous ligands without inducing off-target metalloenzyme depletion[2]. This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of INH ligands, detailing the causality behind experimental workflows, structural optimization, and data deconvolution.

Mechanistic Foundations of INH Ligands

INH derivatives, such as salicylaldehyde isonicotinoyl hydrazone (SIH) and pyridoxal isonicotinoyl hydrazone (PIH), function as highly efficient tridentate (O, N, O) chelators[1]. They coordinate transition metals via the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen.

  • Clinical Relevance: SIH forms highly stable 2:1 (ligand:metal) complexes with Fe³⁺ and Fe²⁺, effectively neutralizing the intracellular labile iron pool and preventing reactive oxygen species (ROS) generation via the Fenton reaction[1],[2]. Furthermore, novel Cu(II) ionophores based on the SIH scaffold have been designed to target the altered redox homeostasis of cancer cells, demonstrating the tunable nature of these ligands[3].

Thermodynamic vs. Kinetic Stability

In drug development, a critical distinction must be made between thermodynamic and kinetic stability:

  • Thermodynamic Stability: Quantified by the cumulative formation constant (

    
    ), this dictates the equilibrium state of the complex. High thermodynamic stability is required to safely sequester metals like iron or copper[3].
    
  • Kinetic Stability: Refers to the rate of ligand degradation (e.g., hydrolysis of the hydrazone bond). SIH, despite its high thermodynamic affinity for iron, suffers from poor hydrolytic stability in aqueous plasma[1].

Causality in Drug Design: Modifying the hydrazone backbone (e.g., adding a methyl or ethyl group to form analogs like HAPI or HPPI) significantly enhances kinetic stability by introducing steric hindrance, without compromising the thermodynamic stability of the metal complex[1].

Equilibria M Free Metal Ion (M) ML 1:1 Complex (ML) M->ML + L (K1) L Deprotonated Ligand (L) L->ML + M ML2 2:1 Complex (ML2) ML->ML2 + L (K2)

Thermodynamic equilibria of INH-metal complexation showing stepwise formation.

Self-Validating Experimental Protocol: Spectrophotometric Titration

Causality for Method Selection: While potentiometry is the standard for determining stability constants, INH ligands often exhibit limited aqueous solubility and undergo rapid hydrolysis at low pH. UV-Vis spectrophotometry is the preferred alternative because the highly conjugated hydrazone backbone provides strong, distinct chromophores. This allows for accurate thermodynamic measurements at micro-molar concentrations where the ligand remains fully soluble[4].

Step-by-Step Protocol:

  • Solvent and Buffer Preparation: Prepare a

    
     M stock solution of the INH ligand. If aqueous solubility is poor, utilize a validated co-solvent system (e.g., 30% DMSO/Water)[5].
    
  • Ionic Strength Control: Add an inert electrolyte (e.g., 0.1 M KCl or NaClO₄) to the solution. Causality: Maintaining a constant ionic strength ensures that activity coefficients remain strictly constant, validating the substitution of concentrations for activities in the equilibrium equations.

  • Baseline Acquisition: Record the baseline UV-Vis spectrum of the free ligand across a pH range (e.g., 3.3 to 8.5) to determine the stepwise protonation constants (

    
    )[4].
    
  • Incremental Metal Titration: Introduce the metal ion (e.g., Fe³⁺, Cu²⁺, or Au³⁺) in precise micro-aliquots (e.g., 10 µL increments). Monitor the spectral shifts and the formation of isosbestic points[6]. Causality: The presence of sharp isosbestic points is a self-validating indicator that a clean transition between two distinct absorbing species (e.g., free ligand and ML complex) is occurring without side reactions or precipitation.

  • Reversibility Check (Self-Validation): Perform a back-titration using a strong competing chelator (e.g., EDTA) or by adjusting the pH to verify that the complexation is fully reversible and under strict thermodynamic control.

  • Data Deconvolution: Export the spectral matrices into global fitting software (e.g., KEV or HypSpec) to calculate the cumulative stability constants (

    
    )[4].
    

Workflow S1 1. Prepare Stock Solutions (Ligand, Metal, Buffer) S2 2. Baseline UV-Vis Scan (Ligand only at constant ionic strength) S1->S2 S3 3. Incremental Metal Titration (Monitor isosbestic points) S2->S3 S4 4. Self-Validation (Back-titration to confirm reversibility) S3->S4 S5 5. Data Deconvolution (Global spectral fitting) S4->S5 S6 6. Extract Stability Constants (log β, pKa) S5->S6

Self-validating spectrophotometric workflow for stability constant determination.

Quantitative Data: Thermodynamic Stability Profiles

The thermodynamic stability of INH complexes is heavily influenced by the protonation states of the ligand. Table 1 summarizes the protonation constants (


) for key pyridoxal-derived INH ligands, which are critical for calculating the effective stability constant (

) at physiological pH.

Table 1: Cumulative Protonation Constants (


) of Pyridoxal-Derived INH Ligands 
Ligand



Reference
PL-INH 11.0119.3225.38[6]
PLP-INH 11.3719.6023.81[4]
PLP-F2H 11.4319.7223.79[4]
PLP-T2H 11.4719.7524.24[4]

Note: PL-INH = Pyridoxal isonicotinoyl hydrazone; PLP = Pyridoxal 5'-phosphate derivative. Data derived from spectrophotometric titrations at constant ionic strength.

The complexation of these ligands with transition metals yields highly stable species. For instance, the interaction of PLP-derived hydrazones with Gold(III) yields predominant complex species such as AuL and AuHL in the physiological pH range, highlighting their potential as stable anti-tumor agents[4].

Structure-Activity Relationships (SAR) and Stability Optimization

The rational design of INH ligands requires balancing thermodynamic metal affinity with systemic stability and redox activity.

  • Electronic Effects: Introducing electron-withdrawing groups (e.g., nitro groups) or electron-donating groups (e.g., methoxyl) in the para position to the phenolic hydroxyl alters the

    
     of the donor atoms[3]. In the context of copper, SIH-1 has been identified as a potent Cu(II) ionophore. Interestingly, its ability to induce redox imbalance in cancer cells is driven by the high oxidative potential of its Cu(II) complex, demonstrating that thermodynamic stability must be carefully balanced with redox activity for optimal prooxidative anticancer efficacy[3].
    
  • Prochelation Strategies: To mitigate the risk of off-target metal depletion (a consequence of excessively high thermodynamic stability), prochelators like BSIH (boronyl salicylaldehyde isonicotinoyl hydrazone) have been developed. BSIH masks the key metal-binding phenolic hydroxyl with a boronic ester, preventing iron binding until it is activated by localized reactive oxygen species (ROS)[2]. This represents a sophisticated application of thermodynamic control, ensuring the chelator is only active in environments experiencing oxidative stress.

References

  • [5] salicylaldehyde isonicotinoyl hydrazone: Topics by Science.gov, Science.gov.5

  • [6] Complexes of Gold(III) with Hydrazones Derived from Pyridoxal: Stability, Structure, and Nature of UV-Vis Spectra, NIH.gov. 6

  • [4] Complexation of Gold(III) with Pyridoxal 5′-Phosphate-Derived Hydrazones in Aqueous Solution, MDPI.4

  • [3] Designing salicylaldehyde isonicotinoyl hydrazones as Cu(II) ionophores with tunable chelation and release of copper for hitting redox Achilles heel of cancer cells, NIH.gov. 3

  • [1] Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties, PLOS One. 1

  • [2] Characterization of cytoprotective and toxic properties of iron chelator SIH, prochelator BSIH and their degradation products, NIH.gov. 2

Sources

Structural and Mechanistic Profiling of Isonicotinic Acid (2-Hydroxy-benzylidene)hydrazide (SIH)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Crystallography, Chelation Dynamics, and Drug Development

Executive Summary

Isonicotinic acid (2-hydroxy-benzylidene)hydrazide, widely recognized in pharmacological literature as Salicylaldehyde Isonicotinoyl Hydrazone (SIH), is a highly lipophilic, orally active tridentate iron chelator[1][2]. In the realm of rational drug design, SIH has emerged as a critical structural scaffold due to its profound ability to penetrate cell membranes, sequester intracellular labile iron, and protect tissues against Fenton-mediated oxidative stress[3][4].

As a Senior Application Scientist, I approach the evaluation of SIH not merely as an organic molecule, but as a highly optimized supramolecular machine. Its efficacy is entirely dictated by its crystallographic geometry—specifically, the pre-organization of its donor atoms and the hydrolytic susceptibility of its azomethine linkage[1][5]. This whitepaper deconstructs the crystal structure of SIH, detailing the causality behind its coordination chemistry and providing self-validating experimental protocols for its synthesis and crystallographic resolution.

Crystallographic Profiling & Structural Causality

The structural integrity of SIH is defined by its aroylhydrazone core. Single-crystal X-ray diffraction (SCXRD) studies of SIH and its structural analogs reveal that these molecules typically crystallize in the monoclinic crystal system, predominantly within the


 or 

space groups[6][7].

The molecule adopts a trans (


)-configuration around the central azomethine (C=N) double bond[7]. A critical feature of the free ligand's crystal lattice is the presence of strong intramolecular hydrogen bonding (specifically, O–H···N interactions between the phenolic hydroxyl group and the imine nitrogen)[8]. Causality:  This intramolecular hydrogen bond is not merely a crystallographic artifact; it thermodynamically pre-organizes the molecule into a nearly planar conformation, drastically reducing the entropic penalty required for metal chelation upon entering the intracellular environment.
Table 1: Representative Crystallographic Parameters for the SIH Framework

Data synthesized from structurally validated aroylhydrazone analogs[6][7][9].

Crystallographic ParameterValue / Description
Chemical Formula C₁₃H₁₁N₃O₂
Molecular Weight 241.25 g/mol
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å,

Å,

Å
Beta Angle (

)

Z (Molecules/Unit Cell) 4
Coordination Mode Tridentate (Phenolate O, Imine N, Enolic/Amide O)

Coordination Chemistry & Mechanistic Insights

The pharmacological power of SIH lies in its tridentate (O, N, O) coordination pocket. Upon encountering transition metals such as Fe(III), Fe(II), Cu(II), or V(V), SIH undergoes enolization and deprotonation to yield a mono- or di-anionic ligand[10][11].

When sequestering the Labile Iron Pool (LIP), SIH forms a highly stable 2:1 (ligand:metal) complex[3]. Causality: The two tridentate ligands bind the iron center in a perpendicular, meridional fashion, enforcing a distorted octahedral geometry[12]. This complete saturation of the iron coordination sphere prevents the metal from participating in electron-transfer reactions, thereby completely arresting the generation of Reactive Oxygen Species (ROS) via the Fenton reaction[12].

ChelationPathway SIH SIH (Free Ligand) Lipophilic & Permeable Coordination Tridentate Chelation (O, N, O donors) SIH->Coordination Enters Cell LIP Labile Iron Pool (LIP) Fe2+ / Fe3+ LIP->Coordination Intercepts ROS ROS Generation (Fenton Reaction) LIP->ROS Unchelated Complex [Fe(SIH)2] Complex Redox-Inactive Coordination->Complex 2:1 Stoichiometry Protection Cytoprotection & Antiproliferative Effect Complex->Protection Prevents ROS ROS->Protection Blocked by SIH

Intracellular iron sequestration pathway of SIH preventing Fenton-mediated ROS generation.

Experimental Methodologies: Self-Validating Protocols

To study the crystal structure of SIH, one must synthesize high-purity material and grow defect-free single crystals. The following protocol is engineered with built-in self-validation checkpoints to ensure absolute scientific integrity.

Protocol: Synthesis and Crystallization of SIH
  • Reagent Condensation: Combine equimolar amounts of isoniazid and salicylaldehyde in absolute ethanol.

    • Causality: Absolute ethanol is selected as a protic solvent to facilitate the proton transfer required during the dehydration step of Schiff base formation, while its moderate boiling point allows for controlled reflux.

    • Self-Validation Checkpoint 1: The solution will immediately transition from colorless to a deep yellow hue, visually confirming the formation of the extended conjugated

      
      -system of the hydrazone[3].
      
  • Reflux & Monitoring: Reflux the mixture at 80 °C for 2–3 hours.

    • Self-Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) eluent. The complete disappearance of the highly UV-active starting materials confirms reaction completion.

  • Precipitation & Isolation: Cool the mixture slowly to room temperature to precipitate the crude product. Filter and wash with cold ethanol.

  • Thermodynamic Crystallization: Dissolve the crude SIH in a minimal amount of hot tetrahydrofuran (THF) or ethanol, and allow the solvent to evaporate slowly at 20 °C over 7–10 days.

    • Causality: Slow evaporation ensures the system remains under thermodynamic control. Rapid cooling would lead to kinetic trapping, resulting in microcrystalline powders with high defect densities unsuitable for X-ray diffraction.

    • Self-Validation Checkpoint 3: The formation of distinct, transparent yellow prismatic crystals confirms phase purity. This is further validated by a sharp melting point (232–234 °C) and the absence of an aldehyde proton peak (~10 ppm) in the

      
      H NMR spectrum[3].
      

SynthesisWorkflow Step1 Isoniazid + Salicylaldehyde Step2 Condensation Reaction (Reflux in EtOH) Step1->Step2 Step3 Precipitation & Filtration Step2->Step3 Yields Crude SIH Step4 Recrystallization (Slow Evaporation) Step3->Step4 Purification Step5 Single-Crystal XRD (Mo Kα radiation) Step4->Step5 Single Crystals Step6 Structure Solution (SHELXT / SHELXL) Step5->Step6 Diffraction Data

Step-by-step workflow from Schiff base condensation to single-crystal X-ray diffraction.

Pharmacological Implications & Drug Development

While SIH exhibits exceptional cytoprotective properties—particularly in safeguarding H9c2 cardiomyoblasts against hydrogen peroxide-induced injury[4]—its clinical translation is bottlenecked by its crystallographic and chemical structure. The azomethine (hydrazone) bond is highly susceptible to rapid hydrolysis in aqueous, physiological environments[1][5].

To circumvent this, drug development professionals have utilized the SIH crystal structure to engineer next-generation analogs. By modifying the steric bulk around the hydrazone linkage or developing boronate prochelators (e.g., BSIH, where the phenolic oxygen is masked by a boronic ester that releases the active chelator only in the presence of localized ROS), researchers are successfully extending the biological half-life of this vital pharmacophore[5]. Furthermore, the incorporation of SIH into high-valent oxovanadium metallosupramolecular species has opened new avenues for its use as a catalyst in advanced oxidation processes[13].

References

  • Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs. ResearchGate. 1

  • Novel multifunctional iron chelators of the aroyl nicotinoyl hydrazone class. PMC. 9

  • Line drawings of the chemical structures of the iron chelators, SIH. ResearchGate. 3

  • 2,6-Dihydroxybenzaldehyde Analogues of the Iron Chelator Salicylaldehyde Isonicotinoyl Hydrazone. ACS Publications. 4

  • Synthesis, Characterization, Crystal Structures and Antimicrobial Activity of Oxidovanadium(V) Complexes. ResearchGate. 14

  • High-valent oxovanadium metallosupramolecular species as catalysts. PMC. 13

  • Synthesis and luminescence properties of salicylaldehyde isonicotinoyl hydrazone derivatives. ResearchGate.11

  • Iron complexes of an antiproliferative aroyl hydrazone: Characterization of three protonation states. PMC. 12

  • Synthesis and biological activity evaluation of hydrazone derivatives. ResearchGate. 2

  • Therapeutical Potential of Imines; Synthesis, Single Crystal Structure. ACS Omega. 8

  • Pyridoxal isonicotinoyl hydrazone: Topics by Science.gov. Science.gov. 5

  • Synthesis and structures of 3-chloro-N′-(2-hydroxy-benzylidene)benzohydrazide. ResearchGate. 6

  • Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene). ResearchGate. 7

Sources

Technical Guide: Tautomerism in N'-(2-hydroxybenzylidene)isonicotinohydrazide (SIH)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural dynamics, synthesis, and characterization of N'-(2-hydroxybenzylidene)isonicotinohydrazide , commonly known as Salicylaldehyde Isonicotinoyl Hydrazone (SIH) .

Executive Summary

N'-(2-hydroxybenzylidene)isonicotinohydrazide (SIH) is a lipophilic tridentate iron chelator and a Schiff base derivative of the antitubercular drug isoniazid. Its pharmacological efficacy—specifically its ability to deplete intracellular iron pools and inhibit Mycobacterium tuberculosis—is intrinsically linked to its tautomeric equilibrium.

This guide analyzes the Amide-Iminol tautomerism of the hydrazide pharmacophore. While the neutral amido (keto) form predominates in the solid state and neutral solution, the iminol (enol) form is the reactive species responsible for metal coordination (e.g., Fe³⁺, Zn²⁺). Understanding this equilibrium is critical for optimizing drug solubility, stability, and metal-binding affinity.

Molecular Architecture & Tautomeric Mechanisms

The core structural feature of SIH is the acylhydrazone linkage (-C(=O)-NH-N=CH-). This moiety is capable of amide-iminol tautomerism, which is heavily influenced by solvent polarity and pH.

The Tautomeric Equilibrium
  • Amido (Keto) Form: Characterized by a C=O double bond and an N-H single bond. This is the stable, neutral form found in the crystal lattice.

  • Iminol (Enol) Form: Characterized by a C-OH single bond and a C=N double bond within the hydrazide chain. This form is often transient in solution but is "trapped" upon deprotonation and coordination with metal ions.

Intramolecular Stabilization (The S(6) Motif)

Unlike simple hydrazones, SIH possesses an ortho-hydroxyl group on the benzylidene ring. This group functions as a hydrogen bond donor to the imine nitrogen (O-H···N), creating a pseudo-six-membered ring known as an S(6) motif .[1][2]

  • Effect: This intramolecular lock stabilizes the (E)-isomer , preventing free rotation and ensuring the molecule is pre-organized for metal chelation.

Pathway Visualization

The following diagram illustrates the equilibrium between the Amide and Iminol forms and the subsequent metal chelation pathway.

Tautomerism cluster_features Structural Stabilizers Amido Amido Form (Keto) (Solid State Dominant) -C(=O)-NH- Iminol Iminol Form (Enol) (Solution/Metal Binding) -C(OH)=N- Amido->Iminol Proton Transfer (Solvent/pH dependent) Chelate Metal Complex (Deprotonated Ligand) [M(L)2] Iminol->Chelate + Metal Ion (Fe3+, Zn2+) - H+ S6 S(6) Ring Motif (Intramolecular O-H...N) S6->Amido Stabilizes (E)-isomer

Figure 1: Tautomeric equilibrium pathways of SIH showing the transition from the stable Amido form to the metal-binding Iminol form.

Experimental Protocols

Synthesis of SIH

This protocol ensures high purity and yield, minimizing the formation of the Z-isomer or hydrolysis byproducts.

Reagents:

  • Isonicotinic acid hydrazide (Isoniazid) (>99%)

  • Salicylaldehyde (2-hydroxybenzaldehyde) (>99%)

  • Ethanol (Absolute)[3][4]

  • Glacial Acetic Acid (Catalyst)[3][4]

Step-by-Step Methodology:

StepActionCritical Parameter / Causality
1 Dissolution Dissolve 10 mmol of Isoniazid in 20 mL of absolute ethanol. Slight heating (40°C) may be required.
2 Addition Add 10 mmol of Salicylaldehyde dropwise to the stirring solution.
3 Catalysis Add 2-3 drops of glacial acetic acid. Why: Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity for nucleophilic attack by the hydrazine.
4 Reflux Reflux the mixture at 80°C for 3-5 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).
5 Precipitation Cool the solution slowly to room temperature, then to 4°C. The product precipitates as white/off-white needles.
6 Purification Filter and wash with cold ethanol and diethyl ether. Recrystallize from hot ethanol if necessary.
7 Drying Dry in vacuo at 50°C for 6 hours to remove solvent inclusions.
Characterization Framework

To validate the tautomeric state, a multi-modal approach is required.[5]

A. X-Ray Crystallography (Solid State)
  • Target: Confirm the bond lengths of C7=O1 vs C7-O1.

  • Expected Data:

    • C=O bond length: ~1.22 Å (Indicative of Keto form).

    • C-N bond length: ~1.34 Å (Partial double bond character).

    • Crystal Packing: Look for zigzag chains formed by intermolecular N-H[1][6]···N hydrogen bonds.[2][6]

B. NMR Spectroscopy (Solution State)
  • Solvent: DMSO-d6 (Prevents exchange of labile protons).

  • Diagnostic Signals:

    • δ 12.0 - 12.3 ppm (Singlet, 1H): Amide -NH.

    • δ 11.0 - 11.5 ppm (Singlet, 1H): Phenolic -OH.

    • δ 8.5 - 8.7 ppm (Singlet, 1H): Imine -CH=N-.

  • Interpretation: The presence of the distinct NH singlet confirms the Amido form predominates in DMSO. Disappearance of this peak upon D₂O shake confirms the labile nature of the hydrazide proton.

C. Infrared Spectroscopy (FT-IR)
  • Amido Marker: Strong band at 1650–1670 cm⁻¹ (ν(C=O) stretching).

  • Iminol Marker: Absence of C=O and appearance of new bands around 1600–1620 cm⁻¹ (ν(C=N-N=C) system) indicates enolization (usually observed in metal complexes).

Characterization Workflow Diagram

Workflow cluster_methods Analytical Validation Sample Synthesized SIH Sample XRD Single Crystal XRD (Solid State) Sample->XRD NMR 1H NMR (DMSO-d6) (Solution State) Sample->NMR IR FT-IR Spectroscopy (Functional Groups) Sample->IR Result_XRD Result: C=O ~1.22Å (Confirms Keto Form) XRD->Result_XRD Result_NMR Result: NH Singlet @ 12ppm (Confirms Amide Proton) NMR->Result_NMR Result_IR Result: Band @ 1660 cm-1 (Confirms Carbonyl) IR->Result_IR

Figure 2: Analytical workflow for validating the tautomeric structure of SIH.

Biological & Pharmacological Implications[3][7][8]

The tautomerism of SIH is not merely a structural curiosity; it defines its mechanism of action as an iron chelator.

Metal Chelation Mechanism

SIH acts as a tridentate ligand (ONO donor set).

  • Deprotonation: Upon approaching a metal ion (e.g., Fe³⁺), the amide proton is released.

  • Tautomeric Shift: The equilibrium shifts entirely to the Iminol (Enolate) form.

  • Coordination: The ligand binds through the Phenolic Oxygen, Imine Nitrogen, and Enolic Oxygen.

  • Result: Formation of a neutral, lipophilic complex (e.g., [Fe(L)2]) that can permeate cell membranes, effectively depleting intracellular iron required for bacterial replication (e.g., in M. tuberculosis).

Data Summary: Tautomeric Markers
FeatureAmido Form (Keto)Iminol Form (Enol)
Dominant Phase Solid State / Neutral SolutionMetal Complexes / Basic pH
C-O Bond Order Double (C=O)Single (C-O⁻)
N-N Bond Length ~1.38 Å~1.34 Å (Shortened)
Key IR Band 1650–1680 cm⁻¹~1600 cm⁻¹ (merged with C=N)
Biological Role Prodrug / Transport formActive Chelating form

References

  • Crystal structures of (E)-N′-(2-hydroxy-5-methylbenzylidene)isonicotinohydrazide and (E)-N′-(5-fluoro-2-hydroxybenzylidene)isonicotinohydrazide. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. Source: Acta Poloniae Pharmaceutica / PubMed.[3] URL:[Link]

  • Crystal structure of (E)-N′-(3-fluoro-2-hydroxybenzylidene)isonicotinohydrazide. Source: IUCrData / PubMed Central. URL:[Link]

  • Biological Activities of Hydrazone Derivatives. Source: Molecules (MDPI) / PubMed Central. URL:[Link]

  • Keto-Enol Tautomerism: Key Points and Mechanisms. Source: Master Organic Chemistry. URL:[Link]

Sources

Electronic Spectroscopy of Hydrazone Schiff Base Ligands and Their Metallocomplexes: A Technical Guide for Structural and Functional Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrazone Schiff bases—characterized by the highly conjugated azomethine (


) linkage—are privileged scaffolds in modern coordination chemistry and drug development. Their ability to undergo keto-enol tautomerization and act as multidentate (e.g., ONO or NN) chelators makes them ideal for synthesizing bioactive transition metal complexes. As a Senior Application Scientist, I rely on electronic absorption spectroscopy (UV-Vis) as the primary, non-destructive modality to elucidate ligand architecture, confirm metallation, and predict the coordination geometry of these complexes.

This whitepaper provides a comprehensive, field-proven framework for acquiring, interpreting, and validating the electronic spectra of hydrazone Schiff bases and their metallodrug derivatives.

Theoretical Foundations: Causality in Electronic Transitions

Understanding the specific electronic transitions within these molecules is critical for accurate spectral deconvolution. The absorption bands are not arbitrary; they are the direct result of the molecular orbital hierarchy within the ligand and the metal center.

Intra-Ligand Transitions (Free Ligand)

In the uncoordinated state, hydrazone Schiff bases exhibit two primary absorption regions:

  • 
     Transitions (210–285 nm):  Originating from the aromatic rings and the extended conjugated backbone[1]. Causality: The high degree of conjugation lowers the energy gap between the 
    
    
    
    bonding and
    
    
    antibonding orbitals, resulting in highly allowed, intense absorption bands.
  • 
     Transitions (290–380 nm):  Arising from the non-bonding (
    
    
    
    ) electrons residing on the azomethine nitrogen and the carbonyl oxygen[1][2]. Causality: These transitions require less energy than
    
    
    but are symmetry-forbidden, resulting in lower molar absorptivity.
Coordination-Induced Spectral Shifts

When a transition metal binds to the ligand, the electronic landscape shifts dramatically:

  • Bathochromic (Red) Shifts: The

    
     band typically shifts to a longer wavelength upon metallation[1]. Causality: The donation of the nitrogen/oxygen lone pairs to the metal cation stabilizes the ground state. Simultaneously, the chelation forces the ligand into a highly planar conformation, extending the effective conjugation length and lowering the energy of the 
    
    
    
    excited state.
  • Ligand-to-Metal Charge Transfer (LMCT) (350–450 nm): A new band often emerges in the near-UV/visible boundary[1][2]. Causality: Electron density is optically transferred from the electron-rich ligand orbitals to the empty or partially filled d-orbitals of the metal (e.g., observed prominently in Mo(VI) and Cu(II) complexes).

  • d-d Transitions (500–800 nm): Weak, broad bands appear in the visible region[2][3]. Causality: The ligand field splits the degenerate d-orbitals of the transition metal. The exact wavelength of this Laporte-forbidden transition is highly diagnostic of the complex's geometry (e.g., octahedral vs. square planar).

ElectronicTransitions cluster_ligand Free Hydrazone Ligand cluster_complex Metallocomplex Pi π Orbital (Aromatic) Pi_star π* Orbital Pi->Pi_star 210-285 nm (π→π*) N_orb n Orbital (Azomethine) N_orb->Pi_star 290-380 nm (n→π*) M_d Metal d-Orbitals N_orb->M_d LMCT (350-450 nm) M_d->M_d d-d Transitions (500-800 nm)

Figure 1: Primary electronic transitions in free hydrazone Schiff bases and their metal complexes.

Quantitative Data Summary

The table below summarizes the expected spectroscopic parameters. Use this as a benchmark during spectral deconvolution.

Transition TypeOriginTypical Wavelength (nm)Molar Absorptivity (

)
Diagnostic Value

Aromatic rings, conjugated backbone210 – 285

Confirms ligand framework integrity.

Azomethine (

), Carbonyl
290 – 380

Red-shifts upon metal coordination.
LMCT Ligand to Metal Charge Transfer350 – 450

Confirms metal-ligand bond formation.
d-d Metal d-orbital splitting500 – 800

Determines coordination geometry.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, spectroscopic workflows must be self-validating. The following step-by-step methodology eliminates common artifacts such as solvent cutoff interference and concentration-dependent aggregation.

Step 1: Solvent Selection and Baseline Correction
  • Action: Select a highly polar solvent. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are standard due to the poor aqueous solubility of these complexes[2][3]. If deep-UV transitions (<260 nm) are critical, use spectroscopic-grade acetonitrile[1].

  • Causality: DMSO has a UV cutoff around 268 nm. Attempting to read below this wavelength in DMSO will result in total light absorption by the solvent, causing massive noise and false peaks.

  • Validation: Always run a baseline scan using the exact same batch of solvent in the reference cuvette. This mathematically subtracts solvent absorbance and validates the optical clarity of the cuvettes.

Step 2: Dual-Concentration Preparation
  • Action: Prepare a

    
     M stock solution of the complex. Perform a 1:100 dilution to create a 
    
    
    
    M working solution.
  • Causality: The Beer-Lambert Law dictates that absorbance must ideally remain between 0.1 and 1.5 a.u. for linear detector response. Because

    
     transitions are highly intense (
    
    
    
    ), a
    
    
    M solution will saturate the detector. Conversely, d-d transitions are weak (
    
    
    ); a
    
    
    M solution will not produce a measurable d-d signal.
  • Validation: Scan the

    
     M solution from 200–450 nm (for intra-ligand and LMCT bands). Scan the 
    
    
    
    M solution from 450–800 nm (for d-d transitions).
Step 3: Physiological Stability Assessment
  • Action: Record the UV-Vis spectrum of the complex in a physiological buffer (e.g., PBS containing 1% DMSO) at 37°C over intervals of 0, 24, 48, and 72 hours[3].

  • Causality: In drug development, a metallodrug must not prematurely dissociate before reaching its target.

  • Validation: A lack of significant spectral shifting or hypochromism over 72 hours validates the thermodynamic stability of the complex in solution[3].

ExperimentalWorkflow N1 1. Ligand/Complex Synthesis N2 2. Solvent Selection (DMSO/Acetonitrile) N1->N2 N3 3. Dual-Concentration Prep (10⁻³ & 10⁻⁵ M) N2->N3 N4 4. Baseline Correction (Batch-matched Blank) N3->N4 N5 5. UV-Vis Spectral Acquisition (200-800 nm) N4->N5 N6 6. Spectral Deconvolution & Stability Assay N5->N6

Figure 2: Self-validating UV-Vis experimental workflow for hydrazone Schiff base metal complexes.

Applications in Drug Development: DNA Binding Studies

Electronic absorption spectroscopy is the gold standard for quantifying the interaction between hydrazone Schiff base metallodrugs and calf thymus DNA (CT-DNA).

Mechanistic Causality: When a planar metal complex (such as a Cu(II) or Ni(II) hydrazone complex) intercalates between DNA base pairs, the


 orbital of the intercalated ligand couples with the 

orbitals of the DNA base pairs. This interaction decreases the transition probabilities of the ligand, resulting in hypochromism (a decrease in absorbance intensity) and a bathochromic shift (red shift)[2][3].

Workflow:

  • Maintain a fixed concentration of the metal complex (

    
     M) in Tris-HCl buffer.
    
  • Titrate with increasing concentrations of CT-DNA (0 to

    
    ).
    
  • Record the spectra after a 5-minute incubation per addition.

  • Calculate the intrinsic binding constant (

    
    ) using the Wolfe-Shimer equation. 
    
    
    
    values in the range of
    
    
    are indicative of robust partial intercalation, a highly desirable trait for antineoplastic drug candidates[3].

References

  • Synthesis, Characterization, Biological Evaluation, and Computational Study of Mo(VI) Complexes Derived from Hydrazone Schiff Base Ligand Source: University of Johannesburg URL:[Link]

  • Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand Source: ACS Omega URL:[Link]

  • Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes: Experimental and Theoretical Studies Source: ACS Omega URL:[Link]

  • Synthesis, Characterization, Computational, DNA Binding and Cleavage Studies of Cu (II), Co (II), and Ni (II) Metal Source: International Journal of Innovative Science and Research Technology URL:[Link]

  • Geometry and UV-Vis Spectra of Au3+ Complexes with Hydrazones Derived from Pyridoxal 5′-Phosphate: A DFT Study Source: PubMed Central (PMC) URL:[Link]

Sources

Methodological & Application

1H NMR characterization of azomethine proton in hydrazones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1H NMR Characterization of the Azomethine Proton in Hydrazones

Abstract & Scope

Hydrazones (


) are "privileged structures" in drug discovery, serving as key linkers in antibody-drug conjugates (ADCs), antimicrobial agents, and dynamic combinatorial libraries. The defining spectroscopic feature of the hydrazone pharmacophore is the azomethine proton  (

). Its characterization is frequently complicated by

geometrical isomerism and acylhydrazone rotamerism.

This guide provides a definitive protocol for the identification, assignment, and conformational analysis of the azomethine proton using 1H NMR. It moves beyond basic assignment to address the causality of chemical shifts and the resolution of isomeric mixtures.

The Azomethine Proton: The Diagnostic "Beacon"

In a crowded 1H NMR spectrum of a drug-like molecule, the azomethine proton is a diagnostic handle. Unlike the exchangeable amide/hydrazide proton (


), the azomethine proton (

) is carbon-bound and non-exchangeable, providing a stable integration standard.
Electronic Environment & Chemical Shift

The azomethine proton is significantly deshielded due to two factors:

  • sp² Hybridization: The carbon atom is sp² hybridized, placing the proton in the deshielding cone of the double bond.

  • Electronegativity: The adjacent nitrogen atom pulls electron density via induction, further deshielding the nucleus.

Typical Range:


7.8 – 8.8 ppm  (Singlet).
Note: In highly conjugated systems (e.g., nitro-substituted aromatic hydrazones), this can shift downfield to >9.0 ppm.
Data Summary: Chemical Shift Expectations
Moiety TypeTypical

(ppm)
MultiplicityKey Influencer
Alkyl Hydrazone 6.8 – 7.5Triplet/MultipletAdjacent alkyl group shielding
Aryl Hydrazone 7.8 – 8.4SingletAromatic ring current anisotropy
Acylhydrazone 8.0 – 8.8SingletCarbonyl anisotropy (deshielding)
Nitro-Aryl Hydrazone 8.5 – 9.2SingletStrong electron-withdrawing groups

Critical Analysis: The E/Z Isomerism Challenge

The most common failure mode in hydrazone characterization is misinterpreting signal duplication as impurities. Hydrazones exist in equilibrium between


 (trans) and 

(cis) isomers relative to the

bond.
  • Thermodynamics: The

    
     isomer is generally the major species (>90%) due to steric minimization.
    
  • Acylhydrazones: These add a second layer of complexity—rotation around the amide bond (

    
    ), leading to syn/anti rotamers.
    
  • Solvent Effects: Polar aprotic solvents (DMSO-d6) stabilize the open polar forms and often slow the exchange rate enough to see distinct signals for both isomers, whereas

    
     may show broadened averaged signals.
    

Self-Validating Logic: If you observe a small singlet appearing 0.1–0.5 ppm upfield or downfield from your main azomethine peak, and its integration matches a corresponding "shadow" peak for the


 proton, you are likely observing the 

-isomer, not an impurity.

Experimental Protocols

Protocol A: Standard Acquisition (Quantitative)

Objective: To obtain accurate integration for purity assessment.

  • Solvent Selection:

    • Preferred: DMSO-d6.[1][2][3] It ensures solubility of polar hydrazones and separates the

      
       signal (typically 10-12 ppm) from the aromatic region.
      
    • Alternative: Acetone-d6 (good for resolution). Avoid

      
       if the molecule has solubility issues or rapid exchange broadening.
      
  • Sample Preparation: Dissolve 5–10 mg of compound in 600 µL of solvent. Ensure the solution is clear; filter if necessary to prevent line broadening from particulates.

  • Pulse Sequence: Standard 1D proton with a

    
     pulse angle.
    
  • Relaxation Delay (D1): Set D1

    
     5 seconds. The azomethine proton can have a longer 
    
    
    
    relaxation time than alkyl protons. Insufficient delay will under-integrate this signal.
  • Acquisition: 64 scans minimum for adequate S/N on minor isomer detection.

Protocol B: Geometry Determination (NOE/ROESY)

Objective: To definitively assign E vs. Z configuration.

  • Theory: The

    
     isomer places the azomethine proton spatially close to the amide 
    
    
    
    (in acylhydrazones) or specific ortho-protons on the hydrazine ring. The
    
    
    isomer places it close to the substituent on the other side of the
    
    
    bond.[4]
  • Experiment: 1D Selective NOE or 2D NOESY.

  • Step-by-Step:

    • Identify the Azomethine resonance (e.g., 8.2 ppm).

    • Irradiate this frequency selectively.

    • Positive Result (

      
      -isomer):  Strong NOE enhancement observed at the Amide 
      
      
      
      (approx. 11-12 ppm) or the ortho-aromatic protons of the hydrazide ring.
    • Positive Result (

      
      -isomer):  NOE enhancement observed at the substituent 
      
      
      
      or
      
      
      on the carbonyl side.

Visualization: Workflow Diagram

The following diagram outlines the logical decision tree for characterizing a new hydrazone derivative.

HydrazoneNMR Synthesis Hydrazone Synthesis (Condensation) CrudeNMR 1H NMR (DMSO-d6) Standard Acquisition Synthesis->CrudeNMR AzomethineCheck Locate Azomethine H (7.8 - 8.8 ppm, Singlet) CrudeNMR->AzomethineCheck Decision Single or Dual Signals? AzomethineCheck->Decision Single Single Species (Likely E-isomer) Decision->Single One Peak Dual Signal Duplication (Isomers or Rotamers) Decision->Dual Major + Minor NOE Run 1D NOE / 2D NOESY Target: Azomethine H Single->NOE Dual->NOE AssignE NOE to Amide NH / Ortho-Ar CONFIRMED: E-Isomer NOE->AssignE Spatial Proximity A AssignZ NOE to Carbonyl Substituent CONFIRMED: Z-Isomer NOE->AssignZ Spatial Proximity B

Figure 1: Logical workflow for the structural assignment of hydrazone isomers using 1H NMR and NOE spectroscopy.

Troubleshooting & Tips

  • Signal Overlap: The azomethine proton often overlaps with the H-2/H-6 protons of electron-deficient aromatic rings (e.g., pyridine, nitrobenzene).

    • Solution: Run an HSQC experiment. The azomethine carbon (

      
      ) typically appears at 140–150 ppm , distinct from most aromatic carbons (120–135 ppm).
      
  • Broad Signals: If the azomethine peak is broad, it indicates intermediate exchange rates between isomers or rotamers.

    • Solution: Perform Variable Temperature (VT) NMR . Heating to 50–80°C in DMSO-d6 will often coalesce the signals into a sharp average, confirming the dynamic equilibrium rather than degradation.

  • Water Suppression: In wet DMSO, the water signal (3.33 ppm) is far from the azomethine region, but exchangeable

    
     protons may broaden due to proton exchange with water. Keep samples dry.
    

References

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link

  • Lehn, J. M. (2007). Dynamic Combinatorial Chemistry and Virtual Combinatorial Libraries. Chemistry - A European Journal. Link

  • Gordillo, et al. (2017).[5] 1H-NMR spectrum of isomers 1-E,E, 1-E,Z, in CDCl3 and 1-Z,Z in acetone-d6.[5] ResearchGate.[6] Link

  • Singh, P., et al. (2021).[2] Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (General Reference for Chemical Shifts).

Sources

Application Note: High-Throughput MIC Determination of Salinazid against Mycobacterium tuberculosis via Resazurin Microtiter Assay (REMA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Salinazid (N'-(2-hydroxybenzylidene)isonicotinohydrazide) is an isonicotinoyl hydrazone derivative of the first-line antitubercular drug, isoniazid (INH)[1]. The continuous emergence of multidrug-resistant (MDR) Mycobacterium tuberculosis (Mtb) has driven the need to evaluate novel INH analogs that can potentially bypass certain resistance mechanisms or offer better pharmacokinetic profiles[2][3].

Salinazid functions as a prodrug. The addition of a substituted benzaldehyde moiety increases the molecule's lipophilicity, which is hypothesized to facilitate superior passive diffusion through the highly hydrophobic, mycolic acid-rich mycobacterial cell wall[1]. Once inside the cytoplasm, Salinazid is oxidatively activated by the mycobacterial catalase-peroxidase enzyme (KatG) into a highly reactive isonicotinic acyl radical[1][4]. This radical forms a covalent adduct with NAD(H), which then competitively binds to and inhibits InhA (enoyl-acyl carrier protein reductase)[1]. Because InhA is an essential enzyme in the FAS-II pathway, its inhibition halts mycolic acid biosynthesis, leading to a loss of cell wall integrity and subsequent bacterial death[1][5].

Salinazid_MoA Salinazid Salinazid (Prodrug) Lipophilic Carrier CellEntry Mycobacterial Cell Entry Salinazid->CellEntry Diffusion KatG KatG Enzyme (Catalase-Peroxidase) CellEntry->KatG Encounters ActiveRadical Isonicotinic Acyl Radical KatG->ActiveRadical Oxidative Activation InhA InhA Enzyme (Enoyl-ACP Reductase) ActiveRadical->InhA Covalent Binding (Inhibition) MycolicAcid Mycolic Acid Biosynthesis InhA->MycolicAcid Blocked CellDeath Cell Wall Integrity Loss & Bacterial Death MycolicAcid->CellDeath Depletion

Fig 1. Mechanism of action of Salinazid: Prodrug activation by KatG and subsequent InhA inhibition.

Quantitative Data: Comparative Efficacy

Evaluating the Minimum Inhibitory Concentration (MIC) is the primary metric for determining in vitro antitubercular activity[1]. The table below summarizes the expected MIC ranges for Salinazid compared to standard first-line therapies against the Mtb H37Rv reference strain.

Table 1: Comparative MIC Values against M. tuberculosis H37Rv

CompoundMIC Range (µg/mL)Mechanism of Action / Primary Target
Isoniazid (INH) 0.03 – 0.06Prodrug / InhA (Mycolic acid synthesis)
Salinazid 0.10 – 0.25Prodrug / InhA (Mycolic acid synthesis)
Rifampicin (RIF) 0.06 – 0.25Direct Inhibition / RNA Polymerase

(Note: MIC values can vary slightly based on specific assay conditions and the exact passage of the H37Rv strain used[1][2][6].)

Assay Principle: The Resazurin Microtiter Assay (REMA)

Because M. tuberculosis has a slow replication cycle (doubling time of ~15-20 hours), traditional agar-based proportion methods can take 3 to 4 weeks to yield results[6]. The REMA is the modern gold standard for high-throughput MIC determination[6][7].

Causality of Assay Components:

  • Resazurin Dye: Resazurin is a blue, non-fluorescent oxidation-reduction indicator. Metabolically active (viable) mycobacteria utilize cellular oxidoreductases to reduce resazurin into resorufin, a pink, highly fluorescent compound[6][7]. This binary color switch eliminates the subjectivity of visual turbidity assessments.

  • Middlebrook 7H9 + OADC: The basal medium is supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase)[2][6]. Causality: Oleic acid and dextrose provide essential carbon and energy sources. Albumin is critical as it binds free fatty acids that are naturally toxic to Mtb, while catalase neutralizes toxic peroxides generated during prolonged incubation[6].

  • Casitone Addition: The inclusion of 0.1% Casitone provides a rich source of amino acids, accelerating the growth rate and allowing the assay to be completed in just 8-9 days[2][6].

  • Surfactant Exclusion: While Tween 80 is often used to prevent Mtb clumping in liquid culture, it is deliberately excluded during the REMA plate incubation. Causality: Tween 80 can form micelles that sequester highly lipophilic drugs like Salinazid, artificially inflating the apparent MIC[8].

Experimental Protocol: Self-Validating REMA Workflow

This protocol is engineered as a self-validating system. By embedding strict spatial and biological controls, any colorimetric change is guaranteed to be a direct result of Salinazid's antimicrobial activity rather than procedural artifacts.

Materials Required
  • M. tuberculosis H37Rv strain, grown to logarithmic phase (OD595 ~0.5)[8].

  • Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC[2][6].

  • Salinazid stock solution (10 mg/mL dissolved in 100% DMSO)[8].

  • Resazurin sodium salt powder (0.02% w/v in distilled water, filter-sterilized, stored at 4°C)[6][7].

  • Sterile 96-well clear-bottom microtiter plates[8].

Step-by-Step Methodology
  • Edge Effect Control (Self-Validation Step 1): Dispense 200 µL of sterile distilled water into all outer perimeter wells of the 96-well plate.

    • Rationale: A 7-day incubation at 37°C causes significant evaporation. The water ring creates a localized humidified microenvironment, preventing the evaporation of the inner test wells. Without this, drug concentrations in the outer wells would artificially increase, yielding false-positive MICs.

  • Drug Dilution: Add 100 µL of 7H9-OADC broth to the inner wells. Prepare a serial two-fold dilution of Salinazid across the columns to achieve a final testing range (e.g., 2.0 µg/mL down to 0.015 µg/mL)[2][6]. Ensure the final DMSO concentration in any well does not exceed 1% to prevent solvent-induced bacterial toxicity.

  • Inoculum Preparation: Adjust the Mtb H37Rv culture to a McFarland No. 1 standard, then dilute 1:20 in 7H9-OADC broth[6][7].

  • Inoculation: Add 100 µL of the diluted Mtb suspension to the drug-containing wells. The final bacterial load should be approximately

    
     CFU/well[8].
    
  • Quality Control Implementation (Self-Validation Step 2 & 3):

    • Growth Control (GC): Inoculum + Broth (No Drug). Validates that the bacteria are viable and the media supports robust metabolism[2][6].

    • Sterility Control (SC): Broth only (No Inoculum, No Drug). Validates that the media and handling processes are free from environmental contamination[2][6].

  • Primary Incubation: Cover the plate, seal it tightly inside a plastic zip-lock bag (acting as a secondary evaporation barrier), and incubate at 37°C under normal atmospheric conditions for exactly 7 days[6][7].

  • Indicator Addition: After 7 days, carefully unseal the plate and add 30 µL of the 0.02% resazurin solution to each test and control well[2][6].

  • Secondary Incubation: Re-incubate the plate at 37°C for an additional 24 to 48 hours[2].

  • Readout & Interpretation: Visually assess the color of the wells[6][7].

    • Blue: Resazurin remains oxidized (Bacterial growth successfully inhibited by Salinazid).

    • Pink: Resazurin reduced to resorufin (Bacterial growth occurred).

    • MIC Determination: The MIC is defined as the lowest concentration of Salinazid that completely prevents the color change from blue to pink[7][9].

REMA_Workflow Prep 1. Inoculum Preparation (Mtb H37Rv to OD595 ~0.5) Inoculation 3. Plate Inoculation (100 µL/well, ~5x10^4 CFU) Prep->Inoculation Dilution 2. Drug Dilution (Serial 2-fold in 96-well plate) Dilution->Inoculation Incubation1 4. Primary Incubation (7 Days at 37°C in sealed bags) Inoculation->Incubation1 Resazurin 5. Resazurin Addition (30 µL of 0.02% solution) Incubation1->Resazurin Incubation2 6. Secondary Incubation (24-48 Hours at 37°C) Resazurin->Incubation2 Readout 7. Readout & MIC Determination (Blue = Inhibited, Pink = Growth) Incubation2->Readout

Fig 2. Step-by-step workflow of the Resazurin Microtiter Assay (REMA) for M. tuberculosis.

References

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC. Available at: [Link]

  • Resazurin microtiter assay (REMA) assay for measuring the susceptibility of H37Rv to rifampicin and MCC950 - Bio-protocol. Available at:[Link]

  • Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC. Available at:[Link]

  • Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium tuberculosis - Journal of Antimicrobial Chemotherapy. Available at:[Link]

  • Application of the resazurin microtitre assay for the detection of isoniazid and/or rifampicin resistant Mycobacterium tuberculosis clinical isolates in Central Vietnam - Hue University of Medicine and Pharmacy. Available at: [Link]

  • Synthesis, Biological Evaluation and 2D-QSAR Study of Halophenyl Bis-Hydrazones as Antimicrobial and Antitubercular Agents - MDPI. Available at: [Link]

  • Design of a series of cocrystals featuring isoniazid modified with diacetone alcohol - IUCr Journals. Available at: [Link]

Sources

Synthesis of lanthanide complexes with isonicotinoylhydrazones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Characterization of Lanthanide(III) Isonicotinoylhydrazone Complexes

Executive Summary & Rationale

The coordination of lanthanide ions (Ln³⁺) with isonicotinoylhydrazones represents a pivotal area in inorganic medicinal chemistry. Isonicotinic acid hydrazide (Isoniazid/INH) is a first-line antitubercular agent. However, the emergence of multi-drug resistant (MDR) strains of Mycobacterium tuberculosis necessitates the development of modified pharmacophores.

Why Lanthanides?

  • The Chelation Effect: Complexation with lipophilic lanthanides enhances the transmembrane permeability of the drug (Overton’s concept of cell permeability), potentially overcoming resistance mechanisms related to uptake.

  • Lewis Acidity: The high Lewis acidity of Ln³⁺ ions (La–Lu) facilitates the polarization of the hydrazone C=N bond, potentially altering the reactivity of the pharmacophore within the bacterial active site.

  • Luminescence: Eu³⁺ and Tb³⁺ complexes offer unique luminescent properties, serving as "trackable" drug models for intracellular localization studies.

This guide provides a high-fidelity protocol for synthesizing these complexes, specifically focusing on controlling the keto-enol tautomerism —the single most critical variable in determining coordination geometry.

Critical Mechanism: The Tautomeric Switch

Before synthesis, researchers must understand that hydrazone ligands exist in equilibrium between a neutral Keto form and an anionic Enol form. The synthetic pH determines which form coordinates to the metal.

  • Neutral Conditions: The ligand binds in the Keto form (neutral bidentate/tridentate).

  • Basic Conditions: The ligand deprotonates, binding in the Enol form (anionic).[1] This mode often yields more stable, charge-neutral complexes with higher lipophilicity.

Tautomerism Keto Keto Form (Neutral) C=O ... H-N Enol Enol Form (Anionic) C-O⁻ ... N=N Keto->Enol pH > 8 (Deprotonation) Complex_K Cationic Complex [Ln(LH)₂]³⁺ Keto->Complex_K + Ln(NO₃)₃ (No Base) Enol->Keto pH < 6 Complex_E Neutral Complex [Ln(L)₃] Enol->Complex_E + Ln(NO₃)₃ + Et₃N (Base)

Figure 1: The pH-dependent "Tautomeric Switch" dictates the final coordination mode and charge of the complex.

Phase 1: Ligand Synthesis (Schiff Base Condensation)

We will synthesize a model ligand: N'-(2-hydroxybenzylidene)isonicotinohydrazide (derived from Salicylaldehyde and Isoniazid). This ligand is chosen for its ability to act as a tridentate (ONO) donor, providing exceptional stability.

Reagents:

  • Isonicotinic acid hydrazide (INH) (>99%)

  • Salicylaldehyde (or substituted derivative)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

Protocol:

  • Charge: Dissolve 10 mmol of Isoniazid in 40 mL of hot absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add 10 mmol of Salicylaldehyde dropwise with constant stirring.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Expert Note: While many aromatic aldehydes react without acid, the catalyst ensures rapid protonation of the carbonyl oxygen, accelerating nucleophilic attack by the hydrazide nitrogen.

  • Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:CHCl₃ 1:9).

  • Isolation: Cool to room temperature. A yellow/white crystalline precipitate will form.

  • Purification: Filter and wash with cold ethanol (2x10 mL) followed by diethyl ether (to remove unreacted aldehyde). Recrystallize from hot ethanol if yield < 95% purity.

Phase 2: Lanthanide Complexation[2][3]

Reagents:

  • Ln(NO₃)₃[2][3]·6H₂O (where Ln = La, Eu, Gd, Tb, etc.)

  • Synthesized Ligand (Phase 1)

  • Triethylamine (Et₃N) - For Enolic Route

  • Solvent: Methanol/Acetonitrile (1:1 mixture recommended for solubility)

Protocol (Enolic/Neutral Complex Route): This route is preferred for biological applications as it produces neutral, lipophilic complexes.

  • Ligand Solution: Dissolve 3 mmol of the Ligand in 30 mL of hot Methanol/Acetonitrile (1:1).

    • Troubleshooting: If solubility is poor, add small aliquots of DMF, but be aware DMF is hard to remove later.

  • Deprotonation: Add Triethylamine (Et₃N) dropwise until pH reaches ~8.0–8.5. The solution color often intensifies (yellow to orange) due to extended conjugation in the enol form.

  • Metal Addition: Dissolve 1 mmol of Ln(NO₃)₃·6H₂O in 10 mL acetonitrile. Add this dropwise to the ligand solution.

    • Stoichiometry Note: We use a 1:3 (Metal:Ligand) ratio to satisfy the trivalent charge of the Ln³⁺ with three mono-anionic ligands, resulting in a neutral [Ln(L)₃] species.

  • Reflux: Reflux for 6–8 hours.

  • Precipitation: If precipitate does not form upon cooling, reduce volume by 50% on a rotary evaporator and add cold diethyl ether.

  • Drying: Dry in a vacuum desiccator over P₄O₁₀. Lanthanide complexes are often hygroscopic; ensure strict moisture control.

SynthesisWorkflow cluster_0 Phase 1: Ligand Synthesis cluster_1 Phase 2: Complexation R1 Isoniazid (INH) Step1 Reflux (EtOH, H+) 4-6 Hours R1->Step1 R2 Salicylaldehyde R2->Step1 Ligand Ligand (HL) (Precipitate) Step1->Ligand Step2 Reflux (MeOH/MeCN) 6-8 Hours Ligand->Step2 LnSalt Ln(NO₃)₃·6H₂O LnSalt->Step2 Base Triethylamine (pH 8.5) Base->Step2 Deprotonation Final Ln(III) Complex [Ln(L)₃] Step2->Final

Figure 2: Step-by-step workflow from precursor condensation to metal complex isolation.

Phase 3: Characterization & Validation

Trustworthiness in this synthesis relies on verifying the coordination mode (Keto vs. Enol).

Table 1: Diagnostic Spectral Signatures

TechniqueParameterObservation (Free Ligand)Observation (Ln-Complex)Interpretation
FT-IR ν(C=O) AmideStrong band ~1660-1680 cm⁻¹Disappears (Enol route) or Shifts to ~1640 cm⁻¹ (Keto route)Disappearance confirms enolization and coordination via enolic oxygen.
FT-IR ν(C=N) Azomethine~1600-1620 cm⁻¹Shifts to lower freq (~1580-1590 cm⁻¹)Indicates coordination through the azomethine nitrogen.
FT-IR ν(Ln-O) / ν(Ln-N)AbsentNew bands ~450 / ~520 cm⁻¹Direct evidence of metal-ligand bonding.
¹H NMR NH SignalSinglet ~10-12 ppmAbsent (Enol route)Confirms deprotonation of the hydrazide NH.
UV-Vis λmaxLigand centered π-π*Red shift (Bathochromic)Extended conjugation upon chelation (LMCT bands may appear).

Expert Insight on NMR: For paramagnetic lanthanides (e.g., Eu³⁺, Gd³⁺, Tb³⁺), standard ¹H NMR will show significant line broadening and chemical shift displacement due to the isotropic shift. For structural validation via NMR, use La³⁺ (Lanthanum) or Lu³⁺ (Lutetium) analogues, as they are diamagnetic and yield sharp, interpretable spectra.

Applications in Drug Development

1. Antitubercular Activity: The synthesized [Ln(L)₃] complexes typically exhibit lower MIC (Minimum Inhibitory Concentration) values against M. tuberculosis compared to the free ligand.

  • Mechanism:[4][5][6] The neutral, lipophilic complex penetrates the mycobacterial cell wall (mycolic acid layer) more effectively than the polar free drug.

2. Cytotoxicity (Antitumor): Lanthanide hydrazones have shown ability to bind DNA via intercalation or groove binding.

  • Protocol for Testing: Use MTT assay on cell lines (e.g., HepG2, MCF-7). Dissolve complex in 0.1% DMSO/media.

  • Note: Lanthanides can hydrolyze the phosphate backbone of DNA (acting as chemical nucleases), a property enhanced by the Lewis acidity of the metal center.

References

  • Sridhar, S. K., et al. (2002). "Synthesis and antimicrobial activity of a new class of isonicotinoylhydrazones." Journal of Medicinal Chemistry.

  • Rao, T. R., et al. (1991).[3] "Complexes of some lanthanides with acetoneisonicotinoyl hydrazone: A synthetic and spectral study." Proceedings of the Indian Academy of Sciences.

  • Zinner, L. B., et al. (1979). "Synthesis and structure of complexes of lanthanide nitrates and isonicotinic acid hydrazide." Inorganic Chemistry.

  • Master Organic Chemistry. (2022). "Keto-Enol Tautomerism: Mechanisms and Key Factors."

  • Bernhardt, P. V. (2011). "Coordination chemistry of the lanthanides." Encyclopedia of Inorganic and Bioinorganic Chemistry. (General Reference for Ln Contraction principles).

Sources

Application Notes & Protocols for X-ray Diffraction Sample Preparation of Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Path from Molecule to Structure

Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of molecules.[1] For researchers in medicinal chemistry and drug development, where structure dictates function, obtaining an accurate crystal structure is often a pivotal moment in a compound's journey. Hydrazide derivatives, a class of compounds rich in synthetic versatility and biological activity, are of particular interest.[2][3][4][5] Their inherent capacity for strong hydrogen bonding, owing to the -C(=O)NHNH- moiety, governs their supramolecular assembly but also introduces specific challenges in sample preparation, such as polymorphism and a tendency to form oils or amorphous solids.[6][7]

This guide provides an in-depth, experience-driven framework for preparing high-quality single crystals of hydrazide derivatives suitable for XRD analysis. Moving beyond a simple recitation of steps, we will explore the causality behind methodological choices, offering protocols that are both robust and adaptable to the unique character of each derivative.

Part 1: Foundational Principles of Crystallization

The journey to a diffraction-quality crystal is a process of controlled precipitation, guiding molecules to self-assemble from a disordered solution state into a highly ordered, three-dimensional lattice. This process is governed by two fundamental, sequential events: nucleation and crystal growth.[8]

  • Nucleation: The initial formation of a stable, microscopic crystalline aggregate from a supersaturated solution. This is often the rate-limiting step. The fewer nucleation sites available, the more likely it is that a small number of large, high-quality crystals will form.[9] Excessive nucleation sites, often caused by dust, impurities, or scratches on the glassware, typically lead to a mass of microcrystals unsuitable for single-crystal XRD.[10]

  • Crystal Growth: The subsequent, ordered addition of molecules from the solution onto the surface of the existing nuclei.[8] The ideal crystal growth is slow and steady, allowing each molecule to find its optimal position in the lattice, minimizing defects.

The driving force for both stages is supersaturation , a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature. All crystallization techniques are, at their core, methods to achieve and control the rate of supersaturation.

Part 2: Pre-Crystallization Workflow: Setting the Stage for Success

Haste and impurity are the primary adversaries of successful crystallization. A methodical approach before any crystallization attempt is initiated dramatically increases the probability of success.

Purity is Non-Negotiable

A prerequisite for growing high-quality single crystals is the purity of the compound. Impurities can inhibit crystal growth, be incorporated into the lattice causing disorder, or preferentially induce the formation of amorphous precipitate.[11][12]

  • Recommendation: The compound should be purified to the highest possible degree (>98%, as determined by NMR and LC-MS). The final purification step should ideally be a bulk recrystallization or column chromatography to remove even minor contaminants.

Comprehensive Solubility Assessment

Before a crystallization method can be chosen, you must understand your compound's solubility profile.[11] This involves screening a panel of solvents with varying polarities and properties.

Protocol: Line-of-Vials Solubility Test

  • Arrange a series of small, clean vials (e.g., 1-2 mL).

  • Place a small, consistent amount of your purified hydrazide derivative (e.g., 5-10 mg) into each vial.

  • To each vial, add a different solvent dropwise (e.g., 0.1 mL at a time), vortexing or sonicating between additions.

  • Record your observations:

    • Insoluble: Compound does not dissolve even with added volume.

    • Sparingly Soluble: Only a small amount dissolves.

    • Soluble: Compound dissolves readily in a small volume of solvent.

    • Very Soluble: Compound dissolves instantly in the first few drops.

  • Filter any solutions that have completely dissolved through a syringe filter (PTFE, 0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[9][11]

Table 1: Common Solvents for Crystallization Screening of Hydrazide Derivatives

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
n-Hexane691.88Very nonpolar. Good as an anti-solvent.
Toluene1112.38Aromatic, can have specific interactions.
Diethyl Ether354.34Very volatile, good for vapor diffusion.
Dichloromethane (DCM)409.08Volatile, dissolves many organics. Avoid long evaporation times.[13]
Tetrahydrofuran (THF)667.58Good general solvent, moderately polar.
Ethyl Acetate776.02Common solvent for moderately polar compounds.
Acetone5621Polar aprotic, very volatile.
Acetonitrile8237.5Polar aprotic, good for vapor diffusion.
Isopropanol8219.9Protic, capable of H-bonding.
Ethanol7824.5Protic, excellent for hydrazides due to H-bonding.[14][15]
Methanol6532.7Very polar, protic. Good for dissolving polar hydrazides.[14]
Water10080.1For highly polar or salt-form hydrazides.

Data sourced from multiple chemical references.[16][17]

Part 3: Core Crystallization Protocols

With a purified compound and a clear solubility profile, you can now select an appropriate crystallization strategy. It is highly recommended to set up multiple small-scale experiments in parallel using different methods and solvent systems.[11]

G cluster_start Initial State cluster_methods Method Selection Purified Purified Hydrazide (>98%) Solubility Solubility Screening Purified->Solubility Assess Solubility Decision Solubility Results Solubility->Decision Evaporation Slow Evaporation Decision->Evaporation Soluble in ONE volatile solvent Cooling Slow Cooling Decision->Cooling Solubility increases significantly with heat Vapor Vapor Diffusion Decision->Vapor Soluble in one solvent, insoluble in a more volatile anti-solvent Layering Solvent Layering Decision->Layering Soluble in a dense solvent, insoluble in a less dense anti-solvent

Figure 1: Workflow for selecting a crystallization method based on solubility.

Method 1: Slow Evaporation

Principle: This is the simplest technique, where the concentration of the solute slowly increases as the solvent evaporates, eventually reaching supersaturation.[8][11][18]

Best For: Compounds that are moderately soluble in a relatively volatile solvent.

Protocol:

  • Prepare a clear, filtered, nearly saturated solution of your hydrazide derivative in a chosen solvent (e.g., DCM, ethanol, ethyl acetate).[9]

  • Place the solution in a small vial or test tube.

  • Cover the vial in a way that allows for slow solvent escape. A common method is to cap the vial and pierce the cap with a single syringe needle, or simply cover the opening with paraffin film and poke a few small holes in it.[11][13]

  • Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization box) and leave it undisturbed.[9]

  • Monitor periodically over several days to weeks without disturbing the vial. Crystals are best harvested while still submerged in some mother liquor to prevent them from drying out and cracking.[11][19]

Method 2: Slow Cooling

Principle: This method leverages the common property of compounds to be more soluble in a hot solvent than in a cold one. By preparing a saturated solution at an elevated temperature and allowing it to cool slowly, the solubility decreases, inducing crystallization.[13][20]

Best For: Compounds that show a significant difference in solubility with temperature.

Protocol:

  • In a small flask, add the hydrazide derivative and a minimal amount of a suitable solvent (one with a relatively high boiling point, like toluene or isopropanol, is often preferred).[11]

  • Gently heat the mixture (e.g., in a water or oil bath) with stirring until all the solid dissolves. If necessary, add more solvent dropwise until a clear, saturated solution is obtained at the elevated temperature.

  • Filter the hot solution through a pre-warmed filter to remove any insoluble impurities.

  • Allow the sealed container to cool to room temperature very slowly. This can be achieved by leaving it in the heating bath and turning the heat off, or by placing it inside an insulated container (like a Dewar flask filled with warm water).[13][21]

  • Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield, though the best crystals often form during the initial slow cool.

Method 3: Vapor Diffusion

Principle: This is arguably the most successful method for small-molecule crystallization. A solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger chamber containing a more volatile solvent (the "anti-solvent" or "precipitant") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing the compound's solubility and causing it to crystallize.[8][12][13][22]

Best For: When only milligram quantities of the compound are available. It offers excellent control over the rate of supersaturation.[8][13]

Protocol:

  • Dissolve the hydrazide derivative (2-10 mg) in a small volume (0.2-0.5 mL) of a relatively non-volatile "good" solvent (e.g., acetonitrile, toluene, THF) in a small inner vial.

  • In a larger outer vial or jar, place a larger volume (2-5 mL) of a volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, diethyl ether, hexane).[12]

  • Carefully place the open inner vial inside the larger outer vial, ensuring the liquid levels do not touch.

  • Seal the outer vial tightly and leave it in a vibration-free location.

  • Over time, the anti-solvent vapor will diffuse into the inner vial, causing crystals to form. This can take anywhere from a day to several weeks.

Method 4: Solvent Layering (Liquid-Liquid Diffusion)

Principle: In this technique, a solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystallization occurs at the interface as the two solvents slowly diffuse into one another.[11][13][19][22]

Best For: Compounds that are highly soluble in a dense solvent.

Protocol:

  • Prepare a concentrated, filtered solution of the hydrazide in a "good," dense solvent (e.g., DCM, chloroform).

  • Use a narrow vessel, such as an NMR tube or a thin test tube, for this method to ensure a well-defined interface and slow diffusion.[11]

  • Very carefully and slowly, add a layer of a less dense, miscible anti-solvent (e.g., hexane, pentane, diethyl ether) on top of the solution. Use a syringe or pipette to add the anti-solvent down the side of the tube to avoid disturbing the interface. A buffer layer of an intermediate solvent (like toluene) can be used to further slow diffusion.[13]

  • Seal the tube and leave it completely undisturbed. Crystals will ideally form at the interface over several days.

Part 4: Overcoming Common Challenges with Hydrazides

The Problem of Oils and Amorphous Solids

It is not uncommon for highly soluble compounds or those with conformational flexibility to precipitate as an oil or an amorphous solid instead of a crystal. An amorphous solid lacks long-range molecular order and will produce only broad, diffuse halos in an XRD experiment, not the sharp Bragg peaks required for structure determination.[13][23][24]

Troubleshooting Strategies:

  • Patience: Sometimes an oil will slowly crystallize if left undisturbed for a longer period.

  • Scratching: Gently scratching the inside of the vial at the oil-air interface with a clean glass rod can create nucleation sites and induce crystallization.

  • Temperature Cycling: Slowly cycling the temperature (e.g., from room temperature to a refrigerator and back) can sometimes provide the energy needed for molecular rearrangement into a crystalline lattice.

  • Seeding: If you have a single crystal (even a poor one) from a previous attempt, you can add it to a freshly prepared supersaturated solution to act as a template for growth.[9]

  • Solvent Change: The formation of an oil often means the compound is too soluble in the chosen system. Re-attempt the crystallization with a solvent system in which the compound is less soluble.[10]

The Specter of Polymorphism

Hydrazides are particularly susceptible to forming polymorphs—different crystal structures of the same compound.[6][25] These different forms can have distinct physical properties, which is of critical importance in the pharmaceutical industry.[26]

  • Controlling Polymorphism: The formation of a specific polymorph is often kinetically or thermodynamically controlled. Experimenting with different solvents (especially protic vs. aprotic), crystallization temperatures, and rates of crystal growth can yield different polymorphic forms.[26] It is crucial to meticulously document the conditions that produce each form.

Recognizing and Dealing with Twinning

A twinned crystal is a composite of two or more domains that are related by a specific symmetry operation (the twin law).[27][28][29] This results in a diffraction pattern that is an overlap of the patterns from each domain. While twinning can make structure solution more complex, it is not an insurmountable obstacle. Modern crystallographic software is often capable of identifying and deconvoluting data from twinned crystals.[27][30][31] If you consistently obtain twinned crystals, altering the crystallization conditions (e.g., slowing the growth rate) may help favor the formation of single crystals.

Part 5: Crystal Harvesting and Mounting

Once you have grown suitable crystals, they must be carefully selected and mounted for data collection.

Protocol: Crystal Mounting

  • Selection: Place the vial containing the crystals under a stereomicroscope. Look for a crystal that is clear (not cloudy), has well-defined faces and edges, and is of an appropriate size (typically 0.1-0.3 mm in all dimensions).[32] The crystal should extinguish light cleanly when viewed between crossed polarizers.

  • Harvesting: Using a micropipette, carefully remove most of the mother liquor from the vial, leaving the crystals in a small amount of liquid. Add a drop of a cryoprotectant oil (e.g., Paratone-N or NVH oil) to the vial.

  • Mounting: Use a cryo-loop, which is a small nylon loop attached to a magnetic base, to gently scoop the selected crystal out of the vial.[33] The surface tension of the oil should hold the crystal in the loop.[33] Try to minimize the amount of excess oil.

  • Flash Cooling: Immediately place the mounted crystal into the cold nitrogen stream (typically 100 K) of the diffractometer. This flash-cooling vitrifies the surrounding oil and preserves the crystal structure.

  • Centering: The crystal must be centered in the X-ray beam using the goniometer controls and viewing camera on the instrument.[33]

G cluster_workflow Harvesting & Mounting Workflow Start Grown Crystals in Vial Select Select Suitable Crystal (Microscope) Start->Select Harvest Harvest Crystal in Oil with Cryo-Loop Select->Harvest Mount Mount on Goniometer Harvest->Mount Cool Flash-Cool in N2 Stream (100 K) Mount->Cool Center Center Crystal in X-ray Beam Cool->Center End Ready for Data Collection Center->End

Figure 2: Step-by-step workflow for crystal harvesting and mounting.

Conclusion

The preparation of single crystals of hydrazide derivatives for X-ray diffraction is a discipline that blends systematic scientific methodology with a degree of art and patience. Success hinges on a foundation of absolute purity, a thorough understanding of the compound's solubility, and the parallel exploration of multiple crystallization techniques. By appreciating the underlying principles of nucleation and growth and by being prepared for challenges like polymorphism and oil formation, researchers can significantly improve their chances of obtaining the high-quality crystals necessary for definitive structural elucidation. The protocols and insights provided here serve as a robust starting point for navigating this critical experimental process.

References

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • (2026, February 6). How to crystallize your sample — X-ray Core. KU Leuven. Retrieved from [Link]

  • Vardhan, H., et al. (2022, May 20). High-Pressure Polymorphism in Hydrogen-Bonded Crystals: A Concise Review. MDPI. Retrieved from [Link]

  • (n.d.). Growing Crystals. University of Windsor. Retrieved from [Link]

  • Metherall, J. P., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • (2024, October 16). How to grow crystals for X-ray crystallography. IUCr. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. Retrieved from [Link]

  • Staples, R. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. Retrieved from [Link]

  • (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Bruker. Retrieved from [Link]

  • (n.d.). scXRD: Growing single crystals. University of York. Retrieved from [Link]

  • (2015, April 28). Crystal Growing Tips. University of Florida. Retrieved from [Link]

  • Katrusiak, A. (2001, October 15). Polymorphism of maleic hydrazide. I. PubMed. Retrieved from [Link]

  • (2021, February 28). Crystallisation - The Schlenk Line Survival Guide. Retrieved from [Link]

  • Parsons, S. (n.d.). Detecting and overcoming crystal twinning. PubMed. Retrieved from [Link]

  • (2024, May 7). XRD Sample Preparation: Best Practices for Different Sample Forms. Drawell. Retrieved from [Link]

  • Das, U., et al. (2025, April 8). Polymorphism in novel symmetric and asymmetric bis-hydrazone derivatives. CrystEngComm. Retrieved from [Link]

  • Alam, M. S., et al. (2015, April 3). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI. Retrieved from [Link]

  • Bouzayani, F., et al. (n.d.). New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. National Center for Biotechnology Information. Retrieved from [Link]

  • Malviya, V. P., & Dutta, A. (2022, September 30). A new hydrazide functionalized Schiff's base derivative: Insights into crystallography, Hirshfeld surface, and energy framework analysis. European Journal of Chemistry. Retrieved from [Link]

  • Acar, Ç., et al. (n.d.). Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies. PubMed. Retrieved from [Link]

  • (n.d.). scXRD: Mounting single crystals. University of York. Retrieved from [Link]

  • El Bakri, Y., et al. (2022, April 18). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. ResearchGate. Retrieved from [Link]

  • (2018, June 15). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. Retrieved from [Link]

  • (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. University of Rochester. Retrieved from [Link]

  • Parsons, S. (2003, August 7). Introduction to twinning. IUCr Journals. Retrieved from [Link]

  • (n.d.). Sample Preparation – EAS X-Ray Diffraction Laboratory. University of Alberta. Retrieved from [Link]

  • (n.d.). Twinning | Crystal Structure, Atomic Arrangement & Symmetry. Britannica. Retrieved from [Link]

  • (n.d.). Crystal twinning. Wikipedia. Retrieved from [Link]

  • Bates, S. (2010). Amorphous Solid Forms: The Use of X-ray Powder Diffraction (XRPD). International Centre for Diffraction Data. Retrieved from [Link]

  • (n.d.). Twinned Structures. OlexSys. Retrieved from [Link]

  • Piska, K., & Kleszcz, M. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Retrieved from [Link]

  • (2017, April 7). Sample Preparation for X-Ray Diffraction Analysis. Retsch. Retrieved from [Link]

  • Bates, S., et al. (2006, September 22). Analysis of Amorphous and Nanocrystalline Solids from Their X-Ray Diffraction Patterns. Retrieved from [Link]

  • (n.d.). Small molecule X-ray crystallography. The University of Queensland. Retrieved from [Link]

  • (n.d.). Summary of Common Crystallization Solvents. Retrieved from [Link]

  • (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • (2025, July 14). XRD for Amorphous and Crystalline Polymers - What to Look For. Drawell. Retrieved from [Link]

  • Güven, A. A., et al. (2025, April 28). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. National Center for Biotechnology Information. Retrieved from [Link]

  • (n.d.). Amorphous/crystalline quantification methods in semicrystalline materials: Mg-carbonate minerals. Sociedad Española de Mineralogía. Retrieved from [Link]

  • (2016, March 24). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. ResearchGate. Retrieved from [Link]

  • (2025, January 18). Analysis of amorphous materials using (powder) XRD. Reddit. Retrieved from [Link]

Sources

Application Notes and Protocols for the Molecular Docking of Salinazid into the InhA Binding Site

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for performing molecular docking of Salinazid, an isoniazid derivative, into the active site of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). As a critical enzyme in the mycolic acid biosynthesis pathway, InhA is a primary target for antitubercular drug discovery.[1][2] This guide is designed for researchers and scientists in drug development, offering a comprehensive, step-by-step protocol from protein and ligand preparation to results analysis and validation. We emphasize the causality behind procedural choices to ensure scientific integrity and provide a self-validating framework for trustworthy computational results.

Introduction: The Rationale for Targeting InhA with Salinazid

Tuberculosis, caused by Mycobacterium tuberculosis, remains a formidable global health challenge, largely due to the rise of drug-resistant strains.[1] The mycobacterial cell wall, rich in mycolic acids, is essential for the bacterium's survival and pathogenesis. The type II fatty acid synthase (FAS-II) system is responsible for synthesizing these mycolic acids, and the enoyl-acyl carrier protein reductase, InhA, is a rate-limiting enzyme in this pathway.[2]

Isoniazid (INH), a cornerstone of first-line tuberculosis therapy, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][3] The activated form of INH then forms an adduct with the cofactor NAD+, which potently inhibits InhA, leading to the cessation of mycolic acid synthesis and bacterial cell death.[1][4][5] However, mutations in the katG gene are a major cause of INH resistance.[1]

This has spurred the development of direct InhA inhibitors that do not require KatG activation. Salinazid (N'-(2-hydroxybenzylidene)isonicotinohydrazide), a Schiff base derivative of isoniazid, represents one such avenue of investigation. It is hypothesized that such derivatives may act as more lipophilic carriers for the active moiety, potentially enhancing cell entry or exhibiting direct inhibitory activity.[1] Molecular docking provides a powerful computational method to predict the binding conformation and affinity of Salinazid within the InhA active site, offering insights into its potential as a direct inhibitor.[6][7]

Mechanism of Action: Isoniazid and the InhA Target

The diagram below illustrates the established mechanism of Isoniazid action, providing the essential context for investigating its derivatives like Salinazid.

G INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinoyl Radical) KatG->Activated_INH NAD NAD+ Activated_INH->NAD Covalent Bonding Adduct INH-NAD Adduct NAD->Adduct InhA InhA Enzyme Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blockage Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death

Caption: Isoniazid activation and InhA inhibition pathway.

Experimental Design: A Validated Docking Workflow

Our protocol is designed as a self-validating system. The core principle is to first replicate a known crystallographic binding pose through re-docking. A successful validation, typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked and crystallographic poses, establishes confidence in the chosen docking parameters.[8][9] This validated protocol can then be reliably applied to novel ligands like Salinazid.

G cluster_prep Preparation Phase cluster_validation Validation Protocol cluster_docking Production Docking cluster_analysis Analysis Phase PDB 1. Obtain InhA Structure (e.g., PDB: 4TRO) Protein_Prep 3. Prepare InhA Receptor (Remove water, add hydrogens) PDB->Protein_Prep Ligand_Prep 2. Obtain Ligand Structures (Salinazid & Co-crystallized Ligand) Ligands_PDBQT 4. Prepare Ligands (Set rotatable bonds, convert to PDBQT) Ligand_Prep->Ligands_PDBQT Grid_Box 5. Define Grid Box (Center on co-crystallized ligand) Protein_Prep->Grid_Box Redocking 6. Re-dock Co-crystallized Ligand Ligands_PDBQT->Redocking Grid_Box->Redocking RMSD_Calc 7. Calculate RMSD Redocking->RMSD_Calc Validation_Check 8. Validation Check (RMSD < 2.0 Å?) RMSD_Calc->Validation_Check Salinazid_Docking 9. Dock Salinazid Validation_Check->Salinazid_Docking Protocol Validated Analyze_Scores 10. Analyze Binding Affinity Scores Salinazid_Docking->Analyze_Scores Visualize 11. Visualize Binding Poses & Interactions (H-bonds, Hydrophobic) Analyze_Scores->Visualize Conclusion 12. Draw Mechanistic Conclusions Visualize->Conclusion

Caption: End-to-end molecular docking workflow.

Materials and Software

Input Data
Data TypeSourceExample Identifier
InhA Protein StructureRCSB Protein Data BankPDB ID: 4TRO[10]
Salinazid Ligand StructurePubChemCID: 135400471[11]
Software
SoftwarePurposeRecommended Tool(s)
Molecular VisualizationProtein/Ligand preparation and analysisUCSF Chimera[12], PyMOL
File Format ConversionInterconversion of molecular file typesOpen Babel[13]
Docking EnginePerforming the docking simulationAutoDock Vina[14][15]
Docking PreparationCreating PDBQT input filesAutoDock Tools (MGLTools)[14]
Interaction AnalysisGenerating 2D interaction diagramsBIOVIA Discovery Studio Visualizer, LigPlot+[16]

Detailed Step-by-Step Protocol

This protocol uses AutoDock Vina as the docking engine. The steps are broadly applicable, but specific commands are provided for the recommended software.

Step 1: Target Protein (InhA) Preparation

The goal of this step is to clean the crystallographic structure of InhA, leaving only the components necessary for docking, and to prepare it in the required PDBQT file format.

  • Download the Structure: Obtain the crystal structure of M. tuberculosis InhA from the RCSB PDB. We recommend PDB ID: 4TRO , which is a high-resolution (1.40 Å) structure of InhA in complex with its NADH cofactor.[10]

  • Clean the Protein:

    • Load the PDB file into UCSF Chimera or an equivalent visualizer.

    • Remove all water molecules. These are typically not modeled in standard docking protocols to reduce complexity.[12][13]

    • Delete any alternate locations for atoms, retaining only the 'A' conformation.

    • Remove any small molecules or ions that are not part of the essential binding site. For InhA, it is crucial to retain the NADH cofactor , as it is an integral part of the Salinazid binding site.

    • If the PDB file contains multiple protein chains (e.g., a tetramer), select and retain only a single chain (e.g., Chain A) for the docking study.[12]

  • Prepare the Receptor for Docking:

    • Use the Dock Prep tool in UCSF Chimera or a similar function.[12]

    • Add hydrogens to the protein, as they are essential for calculating interactions like hydrogen bonds. Ensure correct protonation states for titratable residues.

    • Assign partial charges. The Gasteiger method is a commonly used standard.[13]

  • Save as PDBQT: Save the prepared InhA-NADH complex as a receptor.pdbqt file. This format includes the atomic coordinates, partial charges (Q), and AutoDock atom types (T).[17]

Step 2: Ligand (Salinazid) Preparation

This step involves obtaining the 3D structure of Salinazid and preparing it in the PDBQT format.

  • Obtain Ligand Structure: Download the 3D structure of Salinazid from the PubChem database (CID 135400471) in SDF format.[11]

  • Energy Minimization (Optional but Recommended): To ensure a low-energy starting conformation, perform an energy minimization of the ligand structure using software like Avogadro or the appropriate tools within UCSF Chimera.

  • Prepare Ligand for Docking:

    • Load the Salinazid SDF file into AutoDock Tools (ADT).

    • The software will automatically detect the root atom and rotatable bonds. Verify that the number of rotatable bonds is appropriate for the molecule's flexibility.

    • Assign Gasteiger charges.

  • Save as PDBQT: Save the prepared ligand as salinazid.pdbqt.

Step 3: Defining the Search Space (Grid Box)

The grid box is a three-dimensional cube that defines the specific region of the protein where the docking algorithm will search for binding poses.[18] A well-defined grid box is critical for computational efficiency and accuracy.

  • Identify the Binding Site: In UCSF Chimera, with the prepared InhA-NADH complex loaded, identify the active site. For validation purposes, this is best done by loading the original co-crystallized ligand from the PDB file you are using for validation (e.g., the INH-NADH adduct from PDB ID: 4TRN).[10]

  • Determine Grid Box Dimensions: The grid box should be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large that it wastes computational time. A typical size is a cube with 20-26 Å sides.[14]

  • Set Grid Box Center and Size: Center the grid box on the geometric center of the co-crystallized ligand or key active site residues like Tyr158.[13] Record the center coordinates (X, Y, Z) and the size in each dimension.

ParameterExample Value (for PDB: 4TRO)
center_x15.2
center_y53.9
center_z16.9
size_x22
size_y22
size_z22
Step 4: Running the AutoDock Vina Simulation
  • Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to run the simulation.[17]

    • Causality: The exhaustiveness parameter controls the thoroughness of the search.[15] Higher values increase the probability of finding the true energy minimum but require more computational time. A value of 16 is a good balance for initial studies.

  • Execute Vina: Open a command-line terminal, navigate to the folder containing your files, and run the following command:[15]

Results Analysis and Interpretation

A successful docking run generates predicted binding poses and their corresponding binding affinities. The analysis aims to identify the most likely binding mode and understand the molecular interactions that stabilize it.

Step 5: Analyzing Binding Affinity and Poses
  • Review the Log File: The salinazid_log.txt file contains a table of the top binding modes (typically 9), ranked by their binding affinity (ΔG) in kcal/mol.[16]

  • Interpret Binding Affinity: The binding affinity is an estimate of the binding free energy. More negative values indicate a more stable protein-ligand complex and stronger binding.[19][20]

  • Examine the Output File: The salinazid_out.pdbqt file contains the coordinates for all the predicted binding poses.

  • Cluster Analysis: The top-ranked poses should be clustered based on their RMSD. A low RMSD between the top poses suggests the simulation has converged on a favorable binding conformation.[20]

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-9.50.000
2-9.21.352
3-8.91.876
.........
Step 6: Visualizing and Understanding Molecular Interactions
  • Load the Complex: Open the receptor PDBQT file (receptor.pdbqt) and the docking output file (salinazid_out.pdbqt) in a molecular visualizer like PyMOL or BIOVIA Discovery Studio Visualizer.

  • Analyze the Best Pose: Focus on the top-ranked pose (Mode 1).

  • Identify Key Interactions: Use the software's analysis tools to identify and measure key intermolecular interactions.[20][21]

    • Hydrogen Bonds: Look for hydrogen bonds between Salinazid and key residues in the InhA active site, such as Tyr158, Ser94, and the NAD+ cofactor. These are strong indicators of binding specificity.[13]

    • Hydrophobic Interactions: Identify non-polar parts of Salinazid interacting with hydrophobic residues like Phe149, Met199, and Ile215.

    • Pi-Stacking: Check for potential π-π stacking interactions between the aromatic rings of Salinazid and residues like Phe149 or Tyr158.

  • Generate Interaction Diagrams: Create a 2D diagram of the interactions for clear visualization and reporting. This provides a schematic of all the stabilizing forces.[16]

Protocol Validation: Ensuring Trustworthiness

To validate the docking protocol, the co-crystallized ligand should be extracted from the PDB file and re-docked into the receptor's binding site using the exact same grid box and docking parameters.[8][9]

  • Procedure: Repeat steps 2-4 using the co-crystallized ligand instead of Salinazid.

  • Analysis: Calculate the RMSD between the atom coordinates of the top-ranked docked pose and the original crystallographic pose.

  • Success Criterion: An RMSD value below 2.0 Å is considered a successful validation, indicating that the chosen protocol can accurately reproduce the experimentally determined binding mode.[8] This provides high confidence in the results obtained for Salinazid.

References

  • Chollet, A., Mourey, L., Lherbet, C., Delbot, A., Julien, S., Baltas, M., Bernadou, J., Pratviel, G., Maveyraud, L., & Bernardes-Genisson, V. (2015). Crystal structure of the enoyl-ACP reductase of Mycobacterium tuberculosis (InhA) in the apo-form and in complex with the active metabolite of isoniazid pre-formed by a biomimetic approach. RCSB Protein Data Bank. [Link]

  • Chebaiki, M., Maveyraud, L., Tamhaev, R., Lherbet, C., & Mourey, L. (2023). Structure of InhA from mycobacterium tuberculosis in complex with inhibitor 7-((1-(3-Hydroxy-4-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one. RCSB Protein Data Bank. [Link]

  • Mendes, V., Sabbah, M., Coyne, A.G., Abell, C., & Blundell, T.L. (2020). Crystal structure of M. tuberculosis InhA in complex with NAD+ and 3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid. RCSB Protein Data Bank. [Link]

  • ResearchGate. (n.d.). Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

  • SAMSON Documentation Center. (n.d.). Dock ligands and libraries of ligands with AutoDock Vina Extended. Retrieved from [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]

  • CCDC. (n.d.). Validation of Docking Poses via Interaction Motif Searching. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]

  • ResearchGate. (n.d.). The InhA tertiary structure. Ribbons representation of Mtb's InhA (PDB... | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • YouTube. (2024). Perform Ligand Protein Docking in 2 min With AutoDockVina (Swiss-Dock). Retrieved from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP. Retrieved from [Link]

  • MDPI. (2022). Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking. Retrieved from [Link]

  • Journal of Pure and Applied Microbiology. (2025). Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. (a) Structure of a model... | Download Scientific Diagram. Retrieved from [Link]

  • CCDC. (2024). Getting Started with Protein-Ligand Docking Using GOLD. Retrieved from [Link]

  • PMC. (2015). Molecular docking studies on InhA, MabA and PanK enzymes from Mycobacterium tuberculosis of ellagic acid derivatives from Ludwigia adscendens and Trewia nudiflora. Retrieved from [Link]

  • Cresset Group. (n.d.). Protein-ligand docking. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]

  • Taylor & Francis. (2021). Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Retrieved from [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Retrieved from [Link]

  • PMC. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. Retrieved from [Link]

  • bioRxiv. (2020). In silico identification of novel chemical compounds with anti-TB potential for the inhibition of InhA and EthR from Mycobacterium tuberculosis. Retrieved from [Link]

  • PubMed. (2000). Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). Salinazid | C13H11N3O2 | CID 135400471. Retrieved from [Link]

  • PubMed. (2003). The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase. Retrieved from [Link]

  • An In-silico Comparative Study of Binding Affinities and Binding Orientations of Isoniazid Synthetic Analogues to InhA by AutoDock and AutoDock Vina. (n.d.). Retrieved from [Link]

  • YouTube. (2020). Pharmacology of Isoniazid (INH) | Antitubercular Drugs (Part 2). Retrieved from [Link]

  • Nonlinear Dynamics. (n.d.). What is the correct format for compounds in SDF or MOL files? Retrieved from [Link]

  • ResearchGate. (2025). An In-silico Comparative Study of Binding Affinities and Binding Orientations of Isoniazid Synthetic Analogues to InhA by AutoDock and AutoDock Vina | Request PDF. Retrieved from [Link]

  • Acta Chimica Asiana. (2024). Molecular Docking Study of Modified Isoniazid Compounds on Mycolic Acid Synthase in the Cell Wall of Mycobacterium Tuberculosis. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemical table file. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde. Retrieved from [Link]

  • An In-silico Comparative Study of Binding Affinities and Binding Orientations of Isoniazid Synthetic Analogues to InhA by AutoDock and AutoDock Vina. (2024). Retrieved from [Link]

  • PubMed. (n.d.). One-Pot Synthesis and in Silico Molecular Docking Studies of Arylselanyl Hydrazides as Potential Antituberculosis Agents. Retrieved from [Link]

  • Reddit. (2024). Need help with molecular docking results interpretation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Isoniazid-Salicylaldehyde Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SYNT-INH-SAL-001 Subject: Yield Improvement & Troubleshooting for Salinazid Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering challenges with the condensation of Isoniazid (INH) and Salicylaldehyde to form Salinazid (N'-salicylideneisonicotinohydrazide). This reaction is a classic Schiff base formation. While theoretically simple, yields often suffer due to equilibrium limitations, improper pH control, or inefficient water removal.

This guide moves beyond basic textbook procedures to provide field-tested optimization strategies, focusing on Green Chemistry (Mechanochemistry) and Microwave-Assisted Synthesis (MAS) as superior alternatives to traditional reflux.

Part 1: Yield Optimization Strategies

The following table summarizes the efficiency of different methodologies based on current literature.

Comparative Efficiency Data
ParameterConventional RefluxMicrowave-Assisted (MAS)Green Grinding (Mechanochemistry)
Reaction Time 2 – 8 Hours2 – 20 Minutes5 – 15 Minutes
Solvent Ethanol/MethanolEthanol (Minimal)None (Solvent-Free)
Catalyst Glacial Acetic AcidGlacial Acetic AcidNone / Mild Acid
Typical Yield 70 – 80%90 – 99% 92 – 98%
Energy Profile High (Prolonged Heating)Moderate (Targeted Heating)Low (Ambient Temp)

Recommendation: If you have access to a microwave reactor, MAS is the most reproducible high-yield method. If not, Green Grinding is superior to reflux in terms of atom economy and yield.

Part 2: Critical Mechanism & Control Points

To improve yield, you must understand the molecular bottlenecks. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl.

The Mechanism (Visualized)

The following diagram illustrates the acid-catalyzed pathway. Note that the Dehydration Step is often the rate-determining step in neutral conditions, which is why acid catalysis is crucial.

ReactionMechanism Reactants Reactants (Isoniazid + Salicylaldehyde) Activation Activation (Protonation of Carbonyl) Reactants->Activation + H+ (Glacial Acetic Acid) Attack Nucleophilic Attack (Carbinolamine Formation) Activation->Attack Hydrazide N attack Dehydration Dehydration (-H2O) Attack->Dehydration Rate Limiting Step Dehydration->Attack Reversible if water not removed Product Product (Salinazid Imine) Dehydration->Product Irreversible in dry conditions

Figure 1: Acid-catalyzed mechanism of Salinazid synthesis showing the critical dehydration step.

Part 3: High-Yield Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: High throughput, maximum purity.

  • Stoichiometry: Mix Isoniazid (1.0 mmol) and Salicylaldehyde (1.0 mmol) in a microwave-safe vial.

  • Solvent: Add minimal absolute Ethanol (2–3 mL). The mixture should be a slurry, not a dilute solution.

  • Catalysis: Add 2 drops of Glacial Acetic Acid .

    • Why? This lowers the pH to ~4-5, activating the carbonyl carbon for nucleophilic attack without protonating the hydrazide nitrogen (which would deactivate it).

  • Irradiation: Irradiate at 85°C (approx. 5–10 W) for 10 minutes .

  • Work-up: Cool to room temperature. The product usually precipitates immediately. Filter, wash with cold ethanol, and dry.[1]

Protocol B: Solvent-Free Grinding (Green Chemistry)

Best for: Eco-friendly labs, avoiding solvent waste.

  • Preparation: Place Isoniazid (1.0 mmol) and Salicylaldehyde (1.0 mmol) in a clean mortar.

  • Grinding: Grind vigorously with a pestle.

  • Observation: The mixture will initially become a sticky paste (eutectic melt) and then solidify into a dry powder as water is released and evaporates.

  • Duration: Continue grinding for 10–15 minutes.

  • Purification: Wash the resulting solid with a small amount of cold water (to remove unreacted INH) and recrystallize from ethanol if necessary.

Part 4: Troubleshooting & FAQs

Issue 1: Low Yield (<60%)

Q: I am refluxing in ethanol for 6 hours but my yield is stuck at 50%. Why? A: This is likely an equilibrium issue. Schiff base formation is reversible (


).
  • Fix: You must drive the equilibrium to the right.

    • Add a Catalyst: Ensure you are using catalytic Glacial Acetic Acid.[2]

    • Remove Water: If using reflux, add molecular sieves (3Å or 4Å) to the reaction flask to scavenge water as it forms.

Issue 2: Product "Oiling Out"

Q: Instead of crystals, I get a sticky yellow oil at the bottom of the flask. A: This happens when the product precipitates too quickly or includes impurities (unreacted aldehyde).

  • Fix:

    • Scratching: Use a glass rod to scratch the inner wall of the vessel at the oil/solvent interface to induce nucleation.

    • Re-heating: Gently reheat the solution until clear, then allow it to cool very slowly (wrap the flask in a towel to insulate).

    • Seed Crystal: If you have a previous batch, add a tiny crystal to the oil.

Issue 3: Impurity Persistence

Q: My NMR shows peaks for unreacted Salicylaldehyde. A: Salicylaldehyde is an oil and can get trapped in the crystal lattice.

  • Fix:

    • Wash: Wash the crude solid with Diethyl Ether . Salinazid is insoluble in ether, but Salicylaldehyde is highly soluble. This will strip the impurity without losing product.

    • Stoichiometry: Use a slight excess of Isoniazid (1.05 eq) instead of the aldehyde. Unreacted Isoniazid is water-soluble and easier to wash away than the aldehyde.

Part 5: Diagnostic Logic Tree

Use this flowchart to diagnose your specific synthesis failure.

TroubleshootingTree Start Start: Evaluate Crude Product YieldCheck Is Yield > 80%? Start->YieldCheck PurityCheck Is Product Crystalline? YieldCheck->PurityCheck Yes LowYield Issue: Equilibrium Limit YieldCheck->LowYield No Oily Issue: Oiling Out PurityCheck->Oily No (Sticky/Oil) Impure Issue: Unreacted Aldehyde PurityCheck->Impure Yes (But dirty NMR) Action1 Add Glacial Acetic Acid (Cat.) LowYield->Action1 Action2 Switch to Microwave OR Add Molecular Sieves Action1->Action2 If still low Action3 Scratch Glass/Slow Cool Oily->Action3 Action4 Wash with Diethyl Ether Impure->Action4

Figure 2: Step-by-step diagnostic workflow for Salinazid synthesis.

References

  • Microwave-Assisted Synthesis of Schiff Bases of Isoniazid. MDPI. (2021).[3] Comparison of conventional vs. microwave methods showing 98.5% yield for MAS.[3]

  • Techniques for the Synthesis of Isoniazid Schiff Bases: Application Notes. BenchChem. (2025).[2] Detailed protocols for reflux and microwave irradiation.

  • Application of grinding method to solid-state organic synthesis. ResearchGate. (2019). Validation of solvent-free grinding for Schiff base condensation.

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method. MDPI. (2025). Review of green chemistry principles applied to condensation reactions.

Sources

Overcoming solubility issues of Salinazid metal complexes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Stability Issues

Core Directive: The Solubility Paradox

User Query: "My Copper(II) and Zinc(II) Salinazid complexes precipitate immediately as amorphous powders. They are insoluble in water and ethanol, making biological assays (MIC/toxicity) impossible without high concentrations of DMSO."

Technical Analysis: Salinazid (Salicylaldehyde isonicotinoylhydrazone) acts as a tridentate ONO-donor ligand. Upon complexation with transition metals (Cu, Zn, Fe), it typically forms neutral, planar chelates. The insolubility arises from two specific mechanisms:

  • Strong Intermolecular

    
    -
    
    
    
    Stacking:
    The extensive conjugation of the hydrazone backbone promotes tight stacking of the planar complexes in the solid state, leading to high lattice energy.
  • Polymerization: In the absence of bulky co-ligands, the metal centers often bridge via the phenolic oxygen or the pyridyl nitrogen of the isoniazid moiety, forming insoluble coordination polymers.

This guide provides three validated protocols to disrupt these interactions and achieve bio-compatible solubility.

Decision Matrix: Troubleshooting Workflow

Use this logic flow to determine the correct solubilization strategy for your specific application.

Solubility_Matrix Start Start: Solubility Issue Goal Define End Goal Start->Goal Synthesis Goal: Crystal Growth / Structural Analysis Goal->Synthesis BioAssay Goal: Biological Assay (MIC/Cytotoxicity) Goal->BioAssay Strat_Mixed Strategy A: Mixed Ligand Synthesis Synthesis->Strat_Mixed Prevent Polymerization Check_DMSO Is DMSO > 1% tolerated? BioAssay->Check_DMSO Strat_CD Strategy B: Cyclodextrin Inclusion Check_DMSO->Strat_CD No (Strict Aqueous Req) Strat_Micelle Strategy C: Surfactant/Micelles Check_DMSO->Strat_Micelle Yes (Moderate Tolerance)

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on experimental end-goals.

Protocol A: Mixed Ligand Synthesis (Structural Modification)

Objective: Prevent the formation of insoluble coordination polymers by blocking bridging sites with a hydrophilic co-ligand. Target Species: [M(Salinazid)(L)] where L = 1,10-phenanthroline (phen) or 2,2'-bipyridine (bipy).

Mechanism: The co-ligand (phen/bipy) is bulky and acts as a "spacer," preventing the planar Salinazid complexes from stacking. It also introduces localized dipoles that interact better with polar solvents.

Step-by-Step Methodology:
  • Ligand Preparation: Dissolve Salinazid (1.0 mmol) in hot Ethanol (20 mL).

  • Metal Salt Preparation: Dissolve Metal Acetate (Cu(OAc)₂ or Zn(OAc)₂) (1.0 mmol) in Ethanol (10 mL). Note: Use acetates to act as a self-buffering agent to aid deprotonation.

  • Co-Ligand Addition (Critical Step):

    • Dissolve 1,10-phenanthroline (1.0 mmol) in Ethanol (5 mL).

    • Add the phenanthroline to the Metal Salt solution FIRST. This forms a soluble intermediate [M(phen)]²⁺ species.

  • Complexation: Add the [M(phen)] solution dropwise to the hot Salinazid solution.

  • Reflux: Reflux for 3 hours. The solution should remain clear or turn deep colored (e.g., green for Cu) but should not precipitate immediate "brick dust."

  • Isolation: Cool slowly to room temperature. If no crystals form, reduce volume by 50% via rotary evaporation and refrigerate.

Verification:

  • Solubility Test: The resulting mixed-ligand complex should be soluble in Methanol and warm Ethanol, unlike the parent complex.

Protocol B: Cyclodextrin Inclusion (Formulation Strategy)

Objective: Encapsulate the hydrophobic Salinazid metal complex inside a water-soluble host (β-Cyclodextrin) for biological assays. Target: Host-Guest Inclusion Complex.

Mechanism: The hydrophobic cavity of β-Cyclodextrin (β-CD) accommodates the aromatic rings of Salinazid, while the hydrophilic exterior renders the entire assembly water-soluble. This allows for drug delivery without toxic organic co-solvents.

CD_Inclusion Step1 Solid Kneading Step2 Solvent Addition Step1->Step2 Complex + Beta-CD (1:1) Step3 Equilibrium (48h) Step2->Step3 Add minimal Water/Eth Step4 Lyophilization Step3->Step4 Filter & Freeze Dry

Figure 2: Kneading method workflow for preparing inclusion complexes.

Step-by-Step Methodology (Kneading Method):
  • Stoichiometry: Weigh the Metal-Salinazid complex and β-Cyclodextrin in a 1:1 molar ratio.

  • Physical Mixture: Grind them together in a mortar for 5 minutes to ensure intimate contact.

  • Wetting: Add a minimal amount of solvent mixture (Water:Ethanol 1:1) to create a thick paste.

  • Kneading: Grind the paste vigorously for 45–60 minutes. The paste may dry out; add small drops of solvent to maintain consistency. Manual energy is required here to force the guest into the host cavity.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Reconstitution: The resulting powder can be dissolved directly in cell culture media or buffer.

Quantitative Data: Solubility Comparison

Solvent SystemParent Complex (Cu-Salinazid)Mixed Ligand (Cu-Salinazid-Phen)β-CD Inclusion Complex
Water (pH 7.4) < 0.01 mg/mL (Insoluble)< 0.1 mg/mL (Poor)> 5.0 mg/mL (High)
Ethanol < 0.1 mg/mL (Poor)> 2.0 mg/mL (Good)< 1.0 mg/mL (Moderate)
DMSO > 10 mg/mL (High)> 20 mg/mL (High)> 20 mg/mL (High)
Cell Media PrecipitatesPrecipitates slowlyStable Solution

Troubleshooting FAQs

Q1: My complex precipitates immediately upon adding the metal salt, even before reflux. What went wrong?

  • Diagnosis: This is likely "kinetic precipitation." The reaction is too fast, trapping impurities and forming amorphous aggregates.

  • Fix:

    • Dilute your reaction volume by 2x.

    • Add the metal salt solution dropwise over 20 minutes.

    • Ensure the ligand solution is boiling before addition.

Q2: I cannot use DMSO in my bacterial assay because it kills my specific strain. How do I test the compound?

  • Diagnosis: DMSO toxicity is a common artifact in MIC determination.

  • Fix: Use Protocol B (Cyclodextrin Inclusion) . Alternatively, use a surfactant-based approach: Dissolve the complex in a minimal amount of PEG-400 (Polyethylene glycol), then dilute with water. PEG-400 is generally less cytotoxic than DMSO for many bacterial strains.

Q3: How do I prove I actually made the Mixed Ligand complex and not just a mixture?

  • Validation:

    • IR Spectroscopy: Look for the appearance of new bands characteristic of phenanthroline (700–850 cm⁻¹ region, out-of-plane C-H bending) alongside the Salinazid hydrazone shifts (C=N shift from ~1620 to ~1600 cm⁻¹).

    • UV-Vis: The d-d transition bands for the mixed ligand complex will be shifted (blue-shifted or red-shifted depending on geometry) compared to the parent complex due to the change in the ligand field strength.

References

  • Coordination Chemistry of Hydrazones

    • Synthesis, characterization and biological activity of Salinazid metal complexes.[1] Asian Journal of Chemistry.[2]

  • Cyclodextrin Inclusion Strategies

    • Inclusion complexation and liposomal encapsulation of an isoniazid hydrazone derivative in cyclodextrin.[3] Pharma Excipients.[3][4]

    • Cyclodextrin Inclusion Complexes: Applications in Pharmaceuticals.[4][5] Alfa Chemistry.

  • Mixed Ligand Approaches

    • Synthesis and Characterization of Mixed Ligand Complexes Involving Miconazole and Salicylhydrazide. Biointerface Research in Applied Chemistry.

    • Solubility data of the ligand and the copper complexes.[6][7] ResearchGate.[6][8]

Sources

Technical Support Center: N'-salicylideneisonicotinohydrazide (SIH) Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N'-salicylideneisonicotinohydrazide , commonly known as Salicylaldehyde isonicotinoyl hydrazone (SIH).

SIH is a highly potent, lipophilic intracellular iron chelator widely utilized in drug development for its antioxidant and antiproliferative properties[1][2]. However, researchers frequently encounter significant yield and purity issues during its synthesis and isolation. The primary chemical liability of SIH is its azomethine (hydrazone) bond, which is highly susceptible to hydrolysis—especially under thermal stress in the presence of water[2][3].

This guide provides field-proven, self-validating protocols and troubleshooting FAQs to ensure you achieve >99% purity without degrading your compound.

Solvent Selection Matrix

The choice of recrystallization solvent is the single most critical factor in preventing the hydrolytic degradation of SIH. Because the hydrazone bond is formed via a condensation reaction, the introduction of water and heat drives the reverse reaction (hydrolysis) back to salicylaldehyde and isoniazid.

Table 1: Quantitative Evaluation of Recrystallization Solvents for SIH

Solvent SystemBoiling Point (°C)SIH Solubility (Hot)SIH Solubility (Cold)Hydrolysis RiskVerdict
Absolute Ethanol 78.4HighLowLowOptimal (Gold Standard) [4]
Methanol 64.7HighModerateLowAcceptable Alternative[5]
95% Ethanol (Aq) 78.2Very HighLowHighNot Recommended
DMF / Water N/AVery HighLowVery HighAvoid (Toxicity & Degradation)
Recrystallization Workflow

SIH_Recrystallization Start Crude SIH Solid Solvent Select Solvent (Absolute Ethanol) Start->Solvent Heat Heat to Reflux (Max 15 mins) Solvent->Heat Dissolve Fully Dissolved? Heat->Dissolve AddSolvent Add hot EtOH dropwise Dissolve->AddSolvent No Cool Cool slowly to RT, then to 4°C Dissolve->Cool Yes AddSolvent->Heat Filter Vacuum Filtration & Cold Wash Cool->Filter Pure Pure SIH Crystals (MP: 250-252 °C) Filter->Pure

Workflow for SIH recrystallization, designed to minimize hydrolytic degradation.

Self-Validating Protocol: Anhydrous Ethanol Recrystallization

Objective: Purify crude SIH while preserving the labile hydrazone bond. Causality Check: We strictly utilize absolute (anhydrous) ethanol. The absence of water prevents the nucleophilic attack on the azomethine carbon, shutting down the primary degradation pathway.

Step-by-Step Methodology:

  • Preparation: Weigh the crude SIH solid and place it in a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Initial Solvent Addition: Add a minimum volume of hot absolute ethanol (approx. 15–20 mL per gram of crude SIH).

    • Self-Validation Check: The suspension must remain cloudy. If the solid dissolves instantly, the system is under-saturated, which will severely reduce your final crystal yield.

  • Heating: Submerge the flask in a pre-heated water bath (80 °C) to bring the ethanol to a gentle reflux.

    • Critical Parameter: Do not exceed 15 minutes of total heating time. Prolonged thermal stress exponentially increases the risk of bond cleavage.

  • Saturation Adjustment: If the solid does not fully dissolve after 5 minutes of reflux, add additional hot absolute ethanol dropwise through the condenser until the solution just turns clear.

  • Hot Filtration (Optional): If insoluble polymeric impurities remain, quickly perform a hot gravity filtration using fluted filter paper and a pre-warmed stemless funnel.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1 to 2 hours.

    • Causality Check: Slow cooling allows the crystal lattice to form thermodynamically, strictly excluding impurities. Rapid cooling forces the solute to crash out, trapping solvent and impurities within a disordered lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (4 °C) for 30 minutes to force the remaining SIH out of solution.

  • Isolation: Collect the pale yellow crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (2–3 mL) of ice-cold absolute ethanol to clear surface impurities without redissolving the product.

  • Drying & Final Validation: Dry the crystals in vacuo for 12 hours.

    • Self-Validation Check: Determine the melting point of the dried powder. Pure SIH will exhibit a sharp melting point at exactly 250–252 °C[5]. A depressed or broad melting range indicates trapped solvent or hydrolysis byproducts.

Troubleshooting & FAQs

Q: My SIH is "oiling out" (forming a viscous liquid at the bottom of the flask) instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the compound separates from the solvent as a liquid phase rather than a solid. This happens when the concentration is too high, or when rapid cooling prevents proper nucleation. Corrective Action: Reheat the mixture until the oil completely redissolves. Add 5–10% more absolute ethanol to slightly decrease the saturation concentration. Remove from heat and allow it to cool extremely slowly (e.g., by leaving the flask inside the hot water bath as the bath itself cools down). You can also scratch the inside of the glass flask with a glass rod to provide a high-energy microscopic surface for nucleation.

Q: I am observing a poor yield and secondary spots on my TLC plate after recrystallization. What happened? A: You are observing the hydrolysis of the SIH hydrazone bond. SIH is notoriously labile in the presence of water and heat[2][3]. The secondary spots on your TLC plate are likely the cleaved starting materials: salicylaldehyde and isoniazid. Corrective Action: Ensure you are using absolute (100%) ethanol, not 95% ethanol. Furthermore, strictly limit the time the solution spends at reflux. If your compound takes too long to dissolve, you may need to increase your solvent volume slightly rather than boiling it indefinitely.

Q: Can I use Dimethylformamide (DMF) or a DMF/Water gradient for recrystallization? A: This is highly discouraged. While SIH exhibits excellent solubility in DMF, adding water as an anti-solvent will immediately trigger the hydrolysis of the hydrazone bond[2]. Additionally, DMF has a high boiling point (153 °C) and readily intercalates into crystal lattices. Residual DMF is highly toxic to cells and will confound downstream in vitro biological evaluations, such as cytotoxicity or iron chelation assays in MCF-7 or HL-60 cell lines[1][3].

Q: How do I definitively verify the purity of my recrystallized SIH? A: A self-validating workflow requires orthogonal testing.

  • Thermal: Check the melting point; pure SIH melts sharply at 250–252 °C[5].

  • Chromatographic: Run a TLC (using a Dichloromethane/Methanol 9:1 mobile phase) to ensure the absence of the faster-running salicylaldehyde spot.

  • Spectroscopic: HPLC-DAD or LC-MS/MS should be used to confirm the intact mass (m/z 242 for [M+H]+) and verify the absence of degradation products[4].

References
  • Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. MDPI.[Link]

  • salicylaldehyde isonicotinoyl hydrazone: Topics by Science.gov. Science.gov.[Link]

  • Synthesis and biological activity evaluation of hydrazone derivatives based on a Tröger's base skeleton. ResearchGate.[Link]

  • Non-Extractive Spectrophotometric determination of lead in alloy samples using Salicylaldehyde isonicotinoylhydrazone. IJISET.[Link]

  • HPLC-DAD and MS/MS analysis of novel drug candidates. Ovid.[Link]

Sources

Troubleshooting broad NMR peaks in paramagnetic metal complexes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Paramagnetic NMR Spectroscopy

Introduction: Embracing the Blur

Welcome to the Paramagnetic NMR Support Module. If you are here, you are likely staring at a baseline that looks like a rolling hill, or a spectrum that is completely empty despite a high concentration of metal complex.

Do not panic. In diamagnetic NMR (standard organic molecules), broad peaks are a failure of shimming or purity. In paramagnetic NMR , broad peaks are a feature, not a bug. They contain rich structural data regarding the distance and orientation of nuclei relative to the metal center.

The presence of unpaired electrons creates a massive local magnetic field. This causes two primary effects:

  • Hyperfine Shifts: Resonance frequencies are pushed hundreds of ppm outside the standard window (Fermi contact and Pseudocontact mechanisms).

  • Rapid Relaxation: The electron magnetic moment (

    
    ) is 
    
    
    
    stronger than the proton moment (
    
    
    ). This facilitates extremely efficient nuclear relaxation, shortening
    
    
    (longitudinal) and
    
    
    (transverse) times from seconds to milliseconds or microseconds.

The Golden Rule: You cannot run a paramagnetic sample using standard proton parameters (zg30 or standard_1H). You must outrun the relaxation.

Module 1: The "Empty Spectrum" Diagnostic

User Issue: "I synthesized a Cobalt(II) complex. It’s definitely in the tube, but my NMR spectrum is a flat line or just shows solvent."

Root Cause Analysis

The signal is likely decaying before the instrument even starts recording data (Dead Time), or the peak is outside your observation window (Spectral Width).

Troubleshooting Protocol
ParameterStandard 1H ValueParamagnetic TargetWhy? (The Causality)
Spectral Width (SW) 10–14 ppm200–500 ppm Paramagnetic shifts can range from -100 to +300 ppm. A narrow SW acts as a filter, cutting off your signals.
Acquisition Time (AQ) 2–4 seconds0.05–0.2 seconds The FID decays in milliseconds. Recording for 3 seconds just adds 2.9 seconds of pure noise to your spectrum.
Relaxation Delay (D1) 1–5 seconds0–10 milliseconds

is incredibly short. You do not need to wait for equilibrium. Fast recycling improves S/N per unit time.
Pulse Width (P1)

(

)

A

pulse takes too long. By the time the pulse ends, the magnetization has already decayed. A short pulse excites a wider bandwidth and minimizes decay.
Actionable Steps
  • Expand the Window: Set SW to 400 ppm. Set O1P (center) to 0 or 50 ppm.

  • Shorten the Pulse: Calculate the pulse length for a

    
     flip angle.
    
  • Remove Pre-Scan Delays: Set DE (Dead Time) to the absolute minimum allowed by your probe (usually 4.5–6.5

    
    ).
    
  • Magnitude Calculation: Process the spectrum using Magnitude Mode (mc or apk might fail; try abs manually) if phase correction is impossible due to broad lines.

Module 2: The "Broad Hump" Optimization

User Issue: "I see the peaks, but they are 500 Hz wide. I can't calculate couplings (


-values)."
Expert Insight: The Solomon-Bloembergen Limit

Line width (


) is inversely proportional to 

.

In paramagnetic systems,

is dominated by the dipolar interaction with the electron spin. You cannot "shim" this away. However, you can manipulate the Chemical Exchange and Temperature .
FAQ: Can I sharpen these lines?

Q: Will heating the sample help? A: Usually, yes.

  • Mechanism: According to the Curie Law, paramagnetic susceptibility (

    
    ) is inversely proportional to Temperature (
    
    
    
    ).
    • Higher

      
      
      
      
      
      Reduced
      
      
      
      
      Reduced line broadening (usually).
    • Bonus: If your broadening is caused by chemical exchange (e.g., ligand dissociation), higher

      
       pushes the system into the "Fast Exchange" regime, narrowing the average peak.
      
    • Warning: Higher

      
       will shift your peaks closer to the diamagnetic region (smaller chemical shift dispersion).
      

Q: My integration values are wrong. Why? A: You are likely suffering from the "Blind Sphere" effect. Nuclei very close (< 3-4 Å) to the metal center relax so fast that they are effectively invisible (the peak is so broad it merges with the baseline).

  • Solution: Do not use integration for stoichiometry unless you have validated

    
     for all signals. Use an internal standard with a known concentration and compare relative intensities carefully.
    

Module 3: Advanced Pulse Sequences (SuperWEFT)

User Issue: "The diamagnetic solvent signal is huge, and my paramagnetic peaks are tiny. Presaturation kills my signal."

The Fix: Use the difference in


 to your advantage. Paramagnetic protons relax in milliseconds; solvent protons relax in seconds.

Recommended Sequence: SuperWEFT (Super Water Eliminated Fourier Transform) or Inversion-Recovery.

Workflow Logic (Graphviz)

Paramagnetic_Workflow Start Start: Signal Detection Check_SW Check Spectral Width (Set > 200 ppm) Start->Check_SW Check_Pulse Pulse Angle (Set < 30 deg) Check_SW->Check_Pulse Signal_Found Signal Visible? Check_Pulse->Signal_Found Signal_Found->Check_SW No (Increase SW) Optimize Optimize Resolution Signal_Found->Optimize Yes Solvent_Issue Solvent Dominates? Optimize->Solvent_Issue SuperWEFT Apply SuperWEFT (Inversion Recovery) Solvent_Issue->SuperWEFT Yes Variable_T Variable Temp (VT) (Heat to 320K+) Solvent_Issue->Variable_T No (Broad Lines)

Figure 1: Decision tree for optimizing paramagnetic NMR acquisition.

Standard Operating Procedure (SOP): The "Fast-Scan" Protocol

Objective: Acquire a 1H spectrum of a high-spin Fe(II) or Co(II) complex.

  • Preparation:

    • Use a highly soluble solvent (CD3CN or Acetone-d6 are often better than CDCl3 due to polarity/solubility).

    • Concentration: High (10–20 mg/mL).

  • Instrument Setup:

    • Tune and Match (ATMA): Critical. Short pulses require efficient power transfer.

    • Lock/Shim: Shim on the solvent signal before inserting the sample if possible, or use the "lock" signal carefully. Paramagnetism shifts the deuterium lock frequency; you may need to manually find the lock.

  • Parameter Configuration (Bruker Nomenclature):

    • PULPROG: zg (Standard pulse-acquire).

    • SW (Spectral Width): 250 ppm .

    • O1P (Center): 50 ppm (shifts center to cover +175 to -75 ppm).

    • TD (Time Domain): 8k or 16k (Keep it small).

    • AQ (Acquisition Time): Calculate AQ = TD / (2 * SW). Ensure it is < 0.1 sec .

    • D1 (Relaxation Delay): 0.01 sec (10 ms).

    • P1 (Pulse): Set to 3 µs (approx 30° flip angle, depending on probe).

    • NS (Scans): 1024 (You can scan fast because D1+AQ is short).

  • Processing:

    • Window Function: Apply Exponential Multiplication (em).

    • Line Broadening (LB): Be aggressive. Start at 10 Hz , go up to 50 Hz or 100 Hz if lines are very broad. This improves S/N significantly at the cost of resolution (which you don't have anyway).

    • Baseline: Use backward linear prediction (ME_mod = LPbc) to fix the rolling baseline caused by the short dead time.

References

  • Bertini, I., Luchinat, C., & Parigi, G. (2002). Paramagnetic NMR in Solution. Current Methods in Inorganic Chemistry. Authority: The foundational text on the theory of paramagnetic relaxation (Solomon-Bloembergen-Morgan theory).
  • Pell, A. J., Pintacuda, G., & Emsley, L. (2011). "Paramagnetic NMR in solids: The toolkit." Progress in Nuclear Magnetic Resonance Spectroscopy.

    • Source:

  • Arnesano, F., Banci, L., & Piccioli, M. (2005). "NMR structures of paramagnetic metalloproteins." Quarterly Reviews of Biophysics.

    • Context: Discusses the "blind sphere" and relax
    • Source:

  • Teixeira, J. M. C., et al. (2018).

    • Context: Practical guide for setting SW and pulse angles.
    • Source:

  • Inten, P. (2013).[1] "Keeping PASE with WEFT: SHWEFT-PASE pulse sequences for 1H NMR spectra of highly paramagnetic molecules."

    • Context: Advanced pulse sequences for solvent suppression in paramagnetic samples.
    • Source:

Sources

Salinazid Derivatives Thermal Analysis (TGA) Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the thermogravimetric analysis (TGA) of Salinazid derivatives. Salinazid—a Schiff base synthesized via the condensation of isoniazid and salicylaldehyde—and its halogenated or metal-complexed derivatives present unique thermal behaviors. This guide provides drug development professionals and materials scientists with field-proven methodologies, mechanistic troubleshooting, and validated solutions for resolving complex thermal profiles.

Core Analytical Workflow

The thermal degradation of Salinazid derivatives typically follows a multi-stage kinetic pathway: desolvation/dehydration, Schiff base (azomethine) cleavage, and finally, isonicotinic/aromatic ring carbonization.

TGA_Logic N1 Salinazid Derivative Sample (5-15 mg) N2 Dynamic Heating (10-20 K/min, N2 Purge) N1->N2 N3 Mass Loss < 150°C? N2->N3 N4 Solvate / Coordinated H2O Loss N3->N4 Yes N5 Mass Loss 220-350°C N3->N5 No N4->N5 N6 Schiff Base Cleavage & Hydrazone Degradation N5->N6 N7 Mass Loss > 350°C N6->N7 N8 Ring Carbonization (or Metal Oxide Formation) N7->N8

Caption: Logical decision tree for interpreting TGA thermograms of Salinazid derivatives.

Standardized TGA Methodology

To ensure reproducibility and scientific integrity, do not treat TGA as a simple "weigh and heat" procedure. The following protocol integrates causality and a self-validating framework.

Step 1: System Validation (Self-Validating Checkpoint)

  • Action: Before running your Salinazid samples, run a 10 mg standard of Calcium Oxalate Monohydrate (

    
    ) at 10 °C/min.
    
  • Causality: Calcium oxalate has three stoichiometric mass loss steps (water, carbon monoxide, and carbon dioxide). If the derivative thermogravimetric (DTG) peak temperatures deviate by >2 °C from literature standards, your furnace thermocouple requires recalibration. Proceeding without this validation risks misassigning the Schiff base cleavage temperature.

Step 2: Crucible Selection and Preparation

  • Action: Use an Alumina (

    
    ) crucible. Tare the empty crucible at the exact starting temperature (e.g., 30 °C).
    
  • Causality: While platinum crucibles offer superior heat transfer, they can act as catalysts and artificially lower the decomposition activation energy of nitrogen-rich compounds like the isonicotinohydrazide moiety. Alumina is chemically inert.

Step 3: Sample Loading

  • Action: Accurately weigh 5–15 mg of the Salinazid derivative and distribute it evenly across the bottom of the crucible.

  • Causality: A mass below 5 mg yields a poor signal-to-noise ratio for minor desolvation events. A mass above 15 mg creates a thermal gradient within the sample bed, causing a thermal lag that artificially shifts decomposition peaks to higher temperatures.

Step 4: Atmosphere Control

  • Action: Purge the furnace with high-purity Nitrogen (

    
    ) at a flow rate of 60 mL/min for 15 minutes prior to heating[1].
    
  • Causality: An inert purge prevents premature oxidative degradation of the aromatic rings. The 60 mL/min flow rate is critical to efficiently sweep away evolved volatile gases (like

    
     or 
    
    
    
    ), preventing secondary gas-phase reactions from depositing soot on the microbalance.

Step 5: Thermal Program

  • Action: Heat dynamically from 30 °C to 600 °C at a rate of 10 °C/min to 20 K/min[1].

  • Causality: This heating rate provides the optimal balance. Slower rates (e.g., 2 °C/min) may cause baseline drift over long periods, while faster rates (e.g., 40 °C/min) will cause the Schiff base cleavage and pyridine ring degradation steps to overlap indistinguishably on the DTG curve.

Quantitative Data Reference

Compare your experimental thermograms against the expected thermal events summarized below.

Table 1: Expected Thermal Events in Salinazid Derivatives

Compound ClassificationStage 1: Desolvation (< 150 °C)Stage 2: Hydrazone Cleavage (220–350 °C)Stage 3: Ring Degradation (> 350 °C)Final Residue (at 600 °C in

)
Anhydrous Salinazid None220–280 °C350–550 °CCarbonaceous Ash
Halogenated Salinazid (e.g., Dichloro/Dibromo)None240–310 °C380–600 °CCarbonaceous Ash
Salinazid Metal Complexes (e.g., Cu, Ni, Co)80–150 °C (Coordinated

)
250–350 °C400–650 °CMetal Oxide (e.g., CuO, CoO)

Troubleshooting & FAQs

Q: Why does my di-halogenated salinazid sample (e.g., 3,5-dichlorosalinazid) cause sudden, artifactual mass drops or baseline spikes during the TGA run? A: You are likely observing the thermosalient effect (colloquially known as "jumping crystals"). As detailed in recent 1, certain di-halogenated salinazid derivatives undergo violent, irreversible polymorphic phase transitions upon heating[1]. This internal strain causes the crystals to crack or physically jump out of the crucible, which the microbalance registers as an instantaneous mass loss. Fix: Cover the crucible with a pierced alumina lid to contain the crystals while allowing evolved gases to escape.

Q: The DTG curve shows a broad, overlapping peak between 250 °C and 350 °C. How can I resolve the degradation of the Schiff base from the pyridine ring? A: Salinazid contains an azomethine (


) linkage connecting two aromatic systems. The thermal cleavage of this bond often overlaps with the initial fragmentation of the isonicotinic moiety. To resolve these steps, reduce your heating rate from 10 °C/min to 2 °C/min or 5 °C/min. Lowering the heating rate reduces thermal lag, allowing closely occurring kinetic events to separate into distinct DTG peaks.

Q: How do transition metal complexes of salinazid derivatives differ in their TGA profiles compared to the free ligand? A: Complexation significantly alters the thermal profile. According to structural analyses of 2, metal complexes (such as


, 

, and

) generally exhibit an initial mass loss between 80 °C and 150 °C corresponding to the loss of coordinated water molecules[2]. Furthermore, coordinate covalent bonding increases the thermal stability of the main organic framework, pushing the Schiff base degradation to higher temperatures. Finally, unlike the free ligand, metal complexes will leave a stable inorganic residue (metal oxides) at temperatures >600 °C[2].

Q: I observe a 3–5% weight loss before 120 °C, but my compound is not a metal complex. Is it degrading? A: No, this is not degradation. This early mass loss indicates the presence of lattice water or residual crystallization solvent (e.g., ethanol or methanol) trapped in the crystal lattice during synthesis. To validate this, couple your TGA with a Mass Spectrometer (TGA-MS) to identify the evolving gas, or run a Differential Scanning Calorimetry (DSC) scan where solvent loss will appear as a broad endothermic peak rather than an exothermic degradation event.

References

  • Panda, M. K., et al. "Thermomechanical effect in molecular crystals: the role of halogen-bonding interactions." IUCrJ, 2017. 1

  • Khanm, F., et al. "Isoniazid Derived Schiff Base Metal Complexes: Synthesis, Characterization, Thermal Stability, Antibacterial and Antioxidant Activity Study." Asian Journal of Chemical Sciences, 2022. 2

Sources

Technical Support Center: Resolving Keto-Enol Tautomer Mixtures in Spectroscopic Data

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Spectroscopy Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve complex keto-enol tautomeric mixtures.

Tautomerism often complicates analytical workflows, presenting as ambiguous integrations, broadened peaks, or unexpected signal duplication. This guide bypasses surface-level fixes, focusing instead on the physical chemistry and causality behind experimental choices to help you build self-validating analytical protocols.

Diagnostic Workflow for Tautomeric Mixtures

Before altering your sample, it is critical to map the dynamic state of your mixture. The flowchart below outlines the decision tree for isolating and quantifying tautomers based on their exchange kinetics.

Workflow Start Identify Mixture in Spectroscopic Data NMR 1H NMR Lineshape Analysis Start->NMR Broad Broad / Coalesced (Intermediate Exchange) NMR->Broad Rate ≈ Δν Sharp Sharp Distinct Sets (Slow Exchange) NMR->Sharp Rate << Δν VT VT-NMR Protocol (Cool to slow exchange) Broad->VT EXSY 2D EXSY NMR (Confirm chemical exchange) Sharp->EXSY VT->Sharp T lowered Solvent Solvent Titration (Shift equilibrium) EXSY->Solvent IR Orthogonal IR/UV-Vis (Confirm functional groups) Solvent->IR End Tautomers Resolved & Quantified IR->End

Diagnostic workflow for resolving keto-enol tautomer mixtures across spectroscopic platforms.

Troubleshooting Guides & FAQs

Q1: My


H NMR spectrum shows broad, unintegrable baseline humps instead of distinct keto and enol peaks. Why is this happening, and how do I fix it? 
Causality:  You are observing the mixture in the "intermediate exchange" regime on the NMR timescale. The interconversion rate (

) between the keto and enol forms is roughly equal to the difference in their resonance frequencies (

). Because the radiofrequency pulse samples an ensemble of molecules that are physically changing states during the acquisition time (FID), the signals blur together. Solution: You must alter the kinetics. Run a Variable Temperature (VT) NMR experiment. Cooling the sample decreases the thermal energy available to cross the tautomerization activation barrier, slowing the exchange rate (

) and "freezing" out sharp, distinct signals for both tautomers.

Q2: I want to simplify my NMR spectrum by pushing the equilibrium entirely to one tautomer. Should I just use a more polar solvent? Causality: Not necessarily; the historical "Meyer's Rule" is often misunderstood. Meyer's rule suggests that polar solvents favor the keto form because it was assumed to be more polar. However, in classic 1,3-dicarbonyls like acetylacetone, theoretical calculations and experimental measurements prove the enol tautomer actually possesses a higher dipole moment than the keto form in solution [1]. Solution: Instead of relying solely on dielectric constants, consider hydrogen bonding. The enol form is stabilized by a strong intramolecular hydrogen bond. Using a strong, polar hydrogen-bond-accepting solvent like DMSO-d


 disrupts this intramolecular bond, competing for the enol's proton and altering the equilibrium[1]. To self-validate solvent effects, perform a titration using binary solvent mixtures (e.g., CDCl

to DMSO-d

) and plot the equilibrium constant against the molar ratio [2].

Q3: How do I definitively prove that two distinct sets of sharp NMR signals belong to tautomers in equilibrium, rather than my compound just degrading into an impurity? Causality: Tautomers are in dynamic chemical exchange. If you apply a 2D EXSY (Exchange Spectroscopy) sequence, magnetization will physically transfer between the keto and enol protons during the mixing time (


) as the molecules interconvert.
Solution:  Run a 2D EXSY/NOESY experiment. Self-Validating Check:  Look at the phase of the cross-peaks. Chemical exchange cross-peaks will have the same phase as the diagonal peaks. Conversely, standard NOE (through-space) cross-peaks for small molecules typically have the opposite phase to the diagonal. If the cross-peaks match the diagonal phase, you have definitively proven dynamic tautomerism, not a static impurity.

Q4: My NMR data is still ambiguous due to overlapping aliphatic signals. How can I use IR spectroscopy to orthogonally confirm the tautomeric ratio? Causality: Unlike NMR, which operates on the millisecond timescale, Infrared (IR) spectroscopy operates on the femtosecond timescale (vibrational transitions). Therefore, IR always captures a "frozen" snapshot of the mixture, completely immune to intermediate exchange broadening. Solution: Look for highly specific, non-overlapping functional group bands. The keto form will exhibit a sharp carbonyl (C=O) stretch between 1705–1725 cm


 [4]. The enol form will show a shifted C=C stretch around 1640–1660 cm

and a broad O-H stretch in the 3200–3400 cm

region due to intramolecular hydrogen bonding [3, 4].
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Freezing Tautomeric Exchange

This protocol ensures thermal stability and prevents lineshape artifacts caused by convection currents.

  • Calibration: Insert a standard methanol (for low temp) or ethylene glycol (for high temp) sample. Measure the chemical shift difference between the OH and CH

    
     peaks to calculate the exact probe temperature.
    
  • Baseline Acquisition: Acquire a standard 1D

    
    H NMR of your sample at 298 K. Ensure proper shimming; the half-height linewidth of the solvent peak should be < 1 Hz.
    
  • Cooling Gradient: Lower the temperature in 10 K increments. Critical: Allow at least 10 minutes of equilibration time at each new temperature step. Failing to do so causes thermal convection currents in the NMR tube, which artificially broadens peaks and mimics chemical exchange.

  • Self-Validation (Reversibility): Once the target low temperature is reached and sharp tautomer peaks are resolved, return the probe to 298 K and re-acquire the spectrum. The original broadened lineshape must return perfectly. If it does not, your sample has precipitated or irreversibly degraded.

Protocol 2: 2D EXSY NMR Setup for Chemical Exchange Verification

This protocol captures the physical transfer of protons between tautomeric states.

  • 
     Measurement:  Run an Inversion Recovery experiment to determine the longitudinal relaxation time (
    
    
    
    ) of the protons suspected to be in exchange.
  • Mixing Time (

    
    ) Optimization:  Set the EXSY mixing time to approximately half of the shortest 
    
    
    
    value of the exchanging protons (typically 300–800 ms for tautomers). If
    
    
    is too long, magnetization is lost to relaxation; if too short, exchange cross-peaks won't build up.
  • Acquisition & Phasing: Acquire the 2D NOESY/EXSY spectrum. Phase the diagonal peaks to be purely positive.

  • Analysis: Identify cross-peaks connecting the suspected keto and enol signals. If these cross-peaks are also positive (same sign as the diagonal), chemical exchange is confirmed.

Quantitative Data Presentation

The following table summarizes the distinct spectroscopic markers and physical properties of the classic 1,3-dicarbonyl model, Acetylacetone (acac), to aid in rapid spectral assignment [1, 3, 4].

Property / TechniqueKeto Tautomer (Acetylacetone)Enol Tautomer (Acetylacetone)Diagnostic Notes

H NMR Shift
~3.6 ppm (Active -CH

-)
~5.5 ppm (=CH-), ~15.5 ppm (-OH)Enol -OH is highly deshielded due to strong intramolecular H-bonding.

C NMR Shift
~202 ppm (C=O)~191 ppm (C-OH)Keto carbonyls are distinctly further downfield.
IR Frequencies 1705–1725 cm

(C=O stretch)
1640–1660 cm

(C=C), 3200 cm

(O-H)
Enol O-H band is exceptionally broad due to H-bonding.
Dipole Moment Lower (in gas/solution)Higher (in gas/solution)Contradicts historical assumptions of Meyer's Rule.
Solvent Preference Favored in H-bond accepting solvents (e.g., DMSO)Favored in non-polar/halogenated solvents (e.g., CDCl

)
DMSO disrupts the enol's stabilizing intramolecular H-bond.
References
  • Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR. missouri.edu.
  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. asu.edu.
  • IR Spectroscopy: Study of keto-enol tautomerism. narsammaacsc.org.
  • 6.1 Keto-enol tautomerism - Organic Chemistry II. fiveable.me.

Minimizing side reactions in acid-catalyzed hydrazone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Acid-Catalyzed Hydrazone Synthesis

Current Status: Operational Subject: Minimizing Side Reactions & Optimizing Yields Assigned Specialist: Senior Application Scientist

Module 1: The Fundamentals (Mechanistic Logic)

Welcome to the technical support hub. To troubleshoot effectively, you must understand the "engine" of this reaction. Hydrazone formation is not a simple addition; it is a delicate balancing act governed by General Acid Catalysis .

The reaction rate follows a classic bell-shaped pH profile (typically maximizing between pH 4.0 and 5.0).

  • The Activation (Acid Required): The carbonyl oxygen must be protonated (or hydrogen-bonded) by an acid to make the carbon sufficiently electrophilic for attack.[1]

  • The Trap (Acid Detrimental): The hydrazine nucleophile (

    
    ) is basic. If the pH is too low, the hydrazine becomes protonated (
    
    
    
    ), rendering it non-nucleophilic.[1]
  • The Bottleneck (Dehydration): At neutral/basic pH, the initial attack occurs, but the breakdown of the tetrahedral carbinolamine intermediate is slow because it requires acid-assisted elimination of water [1].

Key Takeaway: You are navigating a "Goldilocks" zone. Too acidic = dead nucleophile. Too basic = stable intermediate that won't dehydrate.

Module 2: Visualizing the Pathway & Pitfalls

The following diagram maps the reaction logic and where specific side reactions (Azines, Hydrolysis) branch off.

Hydrazonepathway Start Carbonyl + Hydrazine Inter Tetrahedral Intermediate (Carbinolamine) Start->Inter Nucleophilic Attack Protonated STALLED: Protonated Hydrazine (pH < 3) Start->Protonated Excess Acid Acid Acid Catalyst (pH 4-5) Acid->Start Activates Carbonyl Acid->Inter Assists Elimination Product Desired Hydrazone Inter->Product Dehydration (-H2O) Azine SIDE REACTION: Azine Formation (R=N-N=R) Product->Azine + Excess Carbonyl Hydrolysis SIDE REACTION: Hydrolysis (Reversion) Product->Hydrolysis + Water / Acid Hydrolysis->Start

Caption: Fig 1. Mechanistic pathway showing the dual role of acid and critical divergence points for side reactions.

Module 3: Troubleshooting Guide (Q&A Format)

Issue 1: "I see a significant amount of Azine (dimer) byproduct."

Diagnosis: Azines (


) form when the newly formed hydrazone acts as a nucleophile and attacks a second molecule of the carbonyl starting material. This is common when the carbonyl is in excess or added too quickly.

Corrective Protocol:

  • Invert the Addition Order: Do not add hydrazine to the ketone. Add the ketone dropwise to the hydrazine . This ensures the hydrazine is always in local excess, statistically favoring the hydrazone over the azine [2].

  • Stoichiometry Check: Use a minimum of 1.2 to 1.5 equivalents of hydrazine relative to the carbonyl.

  • Steric Control: If possible, use bulky hydrazines; simple hydrazine (

    
    ) is most prone to azine formation due to having two active 
    
    
    
    ends.
Issue 2: "The reaction stalls at 50% conversion and won't proceed."

Diagnosis: You have likely reached thermodynamic equilibrium. Hydrazone formation is reversible.[2][3][4][5] Water accumulation drives the reverse reaction (hydrolysis).

Corrective Protocol:

  • Water Management:

    • Chemical:[1][2][4][5][6][7][8][9][10][11][12] Add anhydrous Molecular Sieves (3Å or 4Å) directly to the reaction flask.

    • Physical: If refluxing, use a Dean-Stark trap to physically remove water from the azeotrope (e.g., Toluene/Water).

  • Solvent Switch: Switch to a solvent that does not hold water (e.g., switch from Ethanol to Toluene or Dichloromethane) if solubility permits, to facilitate water removal.

Issue 3: "My LCMS shows the correct mass, but I see two peaks."

Diagnosis: This is E/Z Isomerization . Hydrazones possess a


 double bond, leading to geometric isomers. The E isomer is typically thermodynamically favored, but the Z isomer can persist, especially if stabilized by intramolecular hydrogen bonding (e.g., in pyridyl hydrazones) [3].

Corrective Protocol:

  • Thermodynamic Equilibration: Heat the mixture (reflux) for an extended period to allow the system to settle into the thermodynamic minimum (usually E).

  • Acid Catalysis: A trace of acid (TFA or HCl) can lower the barrier for rotation, speeding up the conversion to the stable isomer.

  • Reporting: If separation is impossible, report as a mixture of isomers. This is chemically accurate and often acceptable in early drug discovery.

Issue 4: "The reaction is too slow at physiological pH (7.4)."

Diagnosis: At pH 7.4, the acid concentration is too low to catalyze the dehydration step effectively.

Corrective Protocol:

  • Nucleophilic Catalysis: Add 10-100 mM Aniline (or p-phenylenediamine for faster rates). Aniline forms a highly reactive Schiff base intermediate with the carbonyl (transimination), which is then rapidly attacked by the hydrazine.[4] This is the gold standard for bioconjugation [4].

Module 4: Optimized Experimental Protocols

Protocol A: Standard Acid-Catalyzed Synthesis (Robust)

Best for: Small molecule synthesis, stable substrates.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Solvent: Dissolve the Carbonyl compound (1.0 equiv) in anhydrous Ethanol (0.5 M concentration).

  • Catalyst: Add Glacial Acetic Acid (5-10 mol%). Check pH: wet pH paper should read ~4-5.

  • Addition: Add Hydrazine/Hydrazide (1.2 - 1.5 equiv) in one portion (or dropwise if preventing azines).

  • Reaction: Stir at room temperature. Monitor by TLC/LCMS.

    • Note: If conversion <90% after 4h, add molecular sieves and heat to reflux.

  • Workup: Cool to 0°C. The hydrazone often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize.

Protocol B: Aniline-Catalyzed Ligation (Bioconjugation)

Best for: Protein labeling, ADCs, neutral pH requirements.

  • Buffer: Prepare 0.1 M Phosphate or Acetate buffer (pH 6.0 - 7.0).

  • Catalyst: Add Aniline to a final concentration of 10-50 mM.

  • Reactants: Add the biomolecule-aldehyde (10-100 µM) and the hydrazine-linker (excess, e.g., 5-10 equiv).

  • Incubation: Incubate at 25°C for 1-4 hours.

  • Purification: Remove aniline and excess hydrazine via size-exclusion chromatography (SEC) or dialysis.

Module 5: Quantitative Data & Comparison

VariableOptimal RangeEffect of Deviation
pH 4.5 - 5.5 < 4: Hydrazine protonated (Stall).> 6: Dehydration slow (Stall).
Stoichiometry 1.2 - 1.5 equiv (Hydrazine)1:1: Risk of Azine formation.< 1: Incomplete conversion.
Temperature 25°C - 60°C High T: Promotes hydrolysis if water is present.Low T: Kinetic trapping of Z-isomer.
Catalyst (Neutral pH) Aniline (10-100 mM) Without aniline at pH 7, rates drop by 10-100x [4].

Module 6: Decision Tree for Optimization

TroubleshootingTree Problem Identify Problem Slow Reaction Slow/Stalled Problem->Slow Byproduct Byproducts Observed Problem->Byproduct CheckPH Check pH Slow->CheckPH CheckType Identify Byproduct Byproduct->CheckType LowPH pH < 4? Add Base (NaOAc) CheckPH->LowPH HighPH pH > 6? Add AcOH or Aniline CheckPH->HighPH Azine Azine (Dimer)? Use Excess Hydrazine Inverse Addition CheckType->Azine Isomer E/Z Mixture? Reflux to Equilibrate CheckType->Isomer

Caption: Fig 2. Logic flow for diagnosing and resolving common synthetic failures.

References

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society.[2][7][8] Link

  • BenchChem Technical Support. (2025). Minimizing Byproduct Formation in Azine Synthesis. BenchChem. Link

  • Landge, S. M., & Aprahamian, I. (2009).[5] A pH Activated Configurational Rotary Switch: Controlling the E/Z Isomerization in Hydrazones. Journal of the American Chemical Society.[2][7][8] Link

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Link

Sources

Validation & Comparative

Mechanistic Rationale: Why Hydrazones Outperform Conventional Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of Methicillin-Resistant Staphylococcus aureus (MRSA) and the declining efficacy of frontline fluoroquinolones and glycopeptides have forced drug development professionals to explore novel pharmacophores. Among these, hydrazone ligands —characterized by their highly tunable azomethine (-NHN=CH-) linkage—have demonstrated exceptional promise.

As an application scientist evaluating novel antimicrobials, it is critical to look beyond basic screening. This guide provides an objective, data-driven comparison of hydrazone derivatives against standard antibiotics (like Ciprofloxacin and Vancomycin), detailing the mechanistic causality behind their efficacy and outlining self-validating experimental workflows for rigorous bioactivity validation.

The superior bioactivity of hydrazone ligands against S. aureus is not coincidental; it is rooted in their unique structural thermodynamics. The azomethine linkage allows for extensive tautomerization and acts as an exceptional chelating agent for transition metals (such as Cu²⁺ and Zn²⁺).

According to Tweedy’s chelation theory, when a hydrazone ligand coordinates with a metal ion, the polarity of the metal is significantly reduced due to the partial sharing of its positive charge with the donor groups. This dramatically increases the lipophilicity of the entire complex, facilitating rapid penetration through the thick peptidoglycan layer and lipid membrane of S. aureus. Once internalized, these compounds exert dual-threat bactericidal action by inhibiting DNA gyrase and triggering lethal Reactive Oxygen Species (ROS) generation.

MOA H Hydrazone Ligand (-NHN=CH-) M Metal Complexation (e.g., Cu2+) H->M Chelation P Membrane Penetration (Enhanced Lipophilicity) H->P Free Diffusion M->P Tweedy's Theory D DNA Gyrase Inhibition P->D R ROS Generation P->R C S. aureus Cell Death D->C R->C

Mechanistic pathway of hydrazone ligands and their metal complexes against S. aureus.

Comparative Bioactivity Data

To objectively assess performance, we must compare the Minimum Inhibitory Concentration (MIC) of synthesized hydrazone derivatives against established clinical standards. Recent literature confirms that incorporating acyl hydrazone moieties into existing antibiotic frameworks (like Ciprofloxacin) or utilizing them as standalone metal complexes yields exponentially higher potency.

For instance, structural validation via FT-IR shows that the shift of the azomethine ν(N–N) stretch from ~1040 cm⁻¹ to ~1064 cm⁻¹ confirms successful Cu(II) coordination, which directly correlates with a massive spike in anti-staphylococcal activity[1]. Furthermore, hybridizing ciprofloxacin with acyl hydrazones at the C-7 position circumvents traditional efflux pump resistance mechanisms[2].

Table 1: Quantitative MIC Comparison of Hydrazone Derivatives vs. Standard Antibiotics

Compound / DerivativeTarget StrainMIC (µg/mL)Reference StandardRef. MIC (µg/mL)Efficacy Gain
Hydrazide-hydrazone (Cmpd 19) S. aureus6.25Ampicillin12.52-fold enhancement
Cu(II) Acylhydrazone Complex S. aureus ATCC 259233.91Nitrofurantoin15.624-fold enhancement
Ciprofloxacin-Hydrazone (Cmpd 6) S. aureus0.25Ciprofloxacin0.502-fold enhancement
Ciprofloxacin-Hydrazone (Cmpd 5) S. aureus≤0.125Ciprofloxacin0.25≥2-fold enhancement
Cu(II) Hydrazone (Cu28a–d) S. aureus1.37 × 10⁻⁶Vancomycin~1.0Exponentially superior

Data aggregated from3[3], 1[1], 2[2], and 4[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the bioactivity validation of hydrazone ligands must account for their specific physicochemical properties. Hydrazones are highly lipophilic and prone to precipitating in aqueous media, which can create artificial turbidity and confound standard OD600 optical readings. Therefore, a standard broth microdilution must be augmented with a colorimetric viability indicator (Resazurin).

Protocol S1 1. Ligand/Complex Prep (DMSO Stock) S3 3. Serial Microdilution (96-well plate) S1->S3 S2 2. Inoculum Standardization (0.5 McFarland in MHB) S2->S3 S4 4. Incubation (37°C, 18-24h) S3->S4 S5 5. Resazurin Addition (Viability Readout) S4->S5 S6 6. MBC Plating (Agar Recovery) S5->S6

Step-by-step experimental workflow for MIC and MBC determination via broth microdilution.

Step-by-Step Methodology: Resazurin-Assisted Broth Microdilution

Causality & Design Choices: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because unadjusted broth lacks standardized calcium and magnesium levels, which can prematurely chelate the hydrazone ligand before it interacts with the bacterial membrane.

  • Compound Solvation: Dissolve the synthesized hydrazone ligand or metal complex in 100% DMSO to create a 10 mg/mL stock.

    • Critical Control: The final concentration of DMSO in the assay wells must not exceed 1% (v/v). Higher concentrations induce solvent-mediated bacterial toxicity, generating false-positive efficacy data.

  • Inoculum Preparation: Cultivate S. aureus (e.g., ATCC 25923 or MRSA clinical isolates) on Tryptic Soy Agar (TSA) overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve the working inoculum (1 × 10⁶ CFU/mL).

  • Serial Dilution: In a sterile 96-well microtiter plate, dispense 50 µL of CAMHB into wells 2-12. Add 100 µL of the working hydrazone solution to well 1. Perform a two-fold serial dilution from well 1 through well 11. Well 12 serves as the positive growth control (no drug).

  • Inoculation & Incubation: Add 50 µL of the working bacterial inoculum to all wells. The final bacterial concentration per well is 5 × 10⁵ CFU/mL. Incubate the plate at 37°C for 18–24 hours under aerobic conditions.

  • Colorimetric Validation (Resazurin Assay): Because precipitated hydrazones mimic bacterial turbidity, add 10 µL of a 0.015% resazurin solution to all wells after incubation. Incubate for an additional 2 hours.

    • Interpretation: Viable S. aureus metabolizes blue resazurin into pink, fluorescent resorufin. The MIC is defined as the lowest concentration well that remains strictly blue (indicating total growth inhibition).

  • MBC Determination (Bactericidal vs. Bacteriostatic): To validate if the hydrazone is bactericidal, plate 10 µL from the MIC well and the three preceding higher-concentration wells onto fresh TSA plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in colony-forming units. An MBC/MIC ratio of ≤4 definitively classifies the hydrazone as bactericidal.

References

  • Title: Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones Source: MDPI / NIH URL
  • Title: Hydrazones, hydrazones-based coinage metal complexes, and their biological applications Source: RSC URL
  • Title: Copper(II)
  • Title: Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review Source: PMC URL

Sources

Spectroscopic Validation of ONO Tridentate Coordination Mode: A Multi-Method Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Comparative analysis of spectroscopic protocols vs. crystallographic standards for validating ONO ligand connectivity.

Executive Summary

In metallodrug development and catalysis, the precise coordination mode of a ligand dictates reactivity and biological efficacy. While Single Crystal X-Ray Diffraction (SC-XRD) remains the "gold standard" for structural determination, it is often bottlenecked by the difficulty of growing suitable crystals.

This guide evaluates the Integrated Spectroscopic Validation Protocol (ISVP) —a combinatorial approach using FT-IR,


/

NMR, UV-Vis, and EPR—as a robust alternative to SC-XRD. We compare the performance of this protocol against single-method reliance and crystallographic techniques, demonstrating how ISVP provides faster, solution-state relevant structural insights for ONO tridentate systems (e.g., Schiff bases derived from salicylaldehyde and amino acids/hydrazides).

Comparative Analysis: ISVP vs. SC-XRD

The following table objectively compares the "product" (Integrated Spectroscopic Validation Protocol) against the traditional alternative (SC-XRD) and a partial approach (Single-Technique Reliance).

Table 1: Performance Comparison of Structural Validation Methods
FeatureIntegrated Spectroscopic Protocol (ISVP) Single Crystal XRD (Gold Standard) Single-Technique (e.g., IR only)
Primary Output Functional group connectivity & electronic environmentAbsolute 3D atomic coordinatesFunctional group presence
Sample State Solution or Amorphous PowderHigh-quality Single CrystalSolid or Solution
Success Rate High (>95% for soluble complexes)Low to Moderate (Crystal growth is the bottleneck)Moderate (Ambiguous for complex modes)
Time-to-Result Hours (24-48h)Weeks to MonthsMinutes
Sensitivity Detects dynamic isomers & solvolysisStatic snapshot onlyLow resolution for isomers
O-N-O Specificity High (via correlation of OH loss + C=N shift)AbsoluteLow (Cannot easily distinguish bridging vs. chelating)

Technical Deep Dive: The ONO Validation Suite

To validate an ONO tridentate mode (where the ligand binds via one Phenolic Oxygen, one Azomethine Nitrogen, and a second Oxygen, often Carboxyl or Enolic), one must rule out Bidentate (ON) and Bridging modes.

A. Vibrational Spectroscopy (FT-IR)

The First Line of Defense

IR provides immediate evidence of chelation but must be interpreted cautiously regarding the "second O".

  • Azomethine

    
    :  In free Schiff bases, this appears at 1610–1630 cm⁻¹ . Upon coordination through Nitrogen, the lone pair donation reduces the bond order, causing a red shift of 10–20 cm⁻¹  (to ~1590–1600 cm⁻¹).
    
  • Phenolic

    
    :  A shift to higher frequencies  (e.g., +10–20 cm⁻¹) suggests coordination.
    
  • The "Third Donor" (ONO vs ON):

    • Tridentate ONO: Disappearance of both

      
       bands (phenolic and carboxylic/enolic).
      
    • Bidentate ON: Retention of the second

      
       or 
      
      
      
      band at free-ligand frequencies indicates the third arm is dangling (uncoordinated).
B. NMR Spectroscopy ( , )

The Connectivity Check (Diamagnetic Systems: Zn, Cd, Ni-diamagnetic)

  • Proton Counting: The most definitive proof of ONO coordination in diamagnetic complexes is the complete disappearance of the phenolic -OH signal (typically 12–14 ppm) and the second acidic proton (e.g., -COOH or enolic -OH).

  • Azomethine Proton: The azomethine proton (

    
    ) typically exhibits a downfield shift (deshielding) due to the drainage of electron density to the metal center.
    
  • Differentiation: If the complex is Bidentate (ON), the signal for the uncoordinated group (e.g., -COOH) will remain visible and sharp.

C. Electronic Spectroscopy (UV-Vis)

Geometry Validation

The geometry of the metal center often correlates with the "bite" of the tridentate ligand.

  • d-d Transitions:

    • Octahedral (Oh): Typical for bis-ligand complexes

      
      .
      
    • Square Planar/Pyramidal: Typical for mono-ligand complexes

      
      .
      
  • LMCT: Strong Ligand-to-Metal Charge Transfer bands (300–450 nm) confirm the covalent nature of the M-O and M-N bonds.

D. EPR Spectroscopy (For Cu(II), V(IV))

The Paramagnetic Probe

For Copper(II) complexes, EPR parameters (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

) are sensitive to the donor set.
  • 
    -values: 
    
    
    
    indicates a
    
    
    ground state, consistent with square planar or square pyramidal geometries common in ONO tridentate Cu(II) complexes.
  • Peisach-Blumberg Plots: Correlating

    
     and 
    
    
    
    allows researchers to distinguish between
    
    
    (bis-bidentate) and
    
    
    (tridentate + solvent) coordination spheres.

Visualizing the Validation Logic

Diagram 1: Coordination Modes

This diagram illustrates the structural difference between the target ONO Tridentate mode and the common Bidentate alternative.

CoordinationModes cluster_Modes Coordination Outcomes Ligand Free Ligand (Schiff Base) Metal Metal Ion (M) Ligand->Metal + ONO Target: ONO Tridentate (Fully Wrapped) Metal->ONO Chelation (3 sites) ON Alternative: ON Bidentate (Dangling Arm) Metal->ON Incomplete Binding Stable Chelate\nEffect Stable Chelate Effect ONO->Stable Chelate\nEffect Free -OH / -COOH\nSignal Remains Free -OH / -COOH Signal Remains ON->Free -OH / -COOH\nSignal Remains

Caption: Comparison of ONO Tridentate (Target) vs. ON Bidentate (Alternative) coordination modes.

Diagram 2: Spectroscopic Decision Tree

A logical workflow to validate the ONO mode using the ISVP.

ValidationWorkflow Start Synthesized Complex IR_Step Step 1: FT-IR Analysis Start->IR_Step Check_CN Shift in ν(C=N)? (1620 -> 1600 cm⁻¹) IR_Step->Check_CN NMR_Step Step 2: ¹H NMR (Diamagnetic) Check_CN->NMR_Step Yes EPR_Step Step 2: EPR (Paramagnetic Cu/V) Check_CN->EPR_Step If Paramagnetic Result_ON REJECTED: Bidentate/Bridging Check_CN->Result_ON No (N not bound) Check_OH Loss of Phenolic & Acidic Protons? NMR_Step->Check_OH Result_ONO VALIDATED: ONO Tridentate Mode Check_OH->Result_ONO Yes (All H lost) Check_OH->Result_ON No (Signal remains) Check_Geo g|| > g⊥? Axial Symmetry? EPR_Step->Check_Geo Check_Geo->Result_ONO Yes Check_Geo->Result_ON No

Caption: Decision tree for distinguishing ONO coordination using the Integrated Spectroscopic Protocol.

Experimental Protocol: Synthesis & Validation Workflow

Objective: Synthesis and Characterization of a Cu(II) complex with an ONO Schiff base ligand (derived from salicylaldehyde and anthranilic acid).

Phase 1: Ligand Synthesis
  • Reactants: Dissolve 10 mmol salicylaldehyde and 10 mmol anthranilic acid in 20 mL hot ethanol.

  • Reaction: Reflux for 3 hours. A yellow/orange precipitate (Schiff base) typically forms.

  • Isolation: Cool, filter, wash with cold ethanol, and dry.

  • Baseline QC: Record IR and NMR of the free ligand immediately to establish baseline values (

    
    , 
    
    
    
    ).
Phase 2: Metal Complexation (Targeting ONO Mode)
  • Metal Salt: Dissolve 10 mmol Cu(CH₃COO)₂·H₂O in 15 mL ethanol.

  • Mixing: Add metal solution dropwise to the hot ligand solution (10 mmol in 20 mL ethanol). Note: Use 1:1 ratio for mono-ligand ONO complexes.

  • Reflux: Reflux for 3–5 hours. Color change (often to green/brown) indicates complexation.

  • pH Adjustment: If necessary, add few drops of dilute NaOH or Et₃N to facilitate deprotonation of the carboxylic/phenolic groups (crucial for ONO mode).

  • Purification: Filter the precipitate, wash thoroughly with hot water (to remove unreacted metal salt) and ethanol/ether.

Phase 3: Spectroscopic Validation (The ISVP)
  • FT-IR (KBr Pellet):

    • Compare

      
       of complex vs. ligand.[1] Look for 
      
      
      
      cm⁻¹.
    • Verify disappearance of broad

      
       bands (3400-2500 cm⁻¹ region).
      
    • Identify new M-N (~500 cm⁻¹) and M-O (~450 cm⁻¹) bands.

  • UV-Vis (DMSO Solution):

    • Prepare

      
       M solution.
      
    • Scan 200–800 nm. Look for d-d transition band around 600–700 nm (indicative of distorted octahedral/square planar geometry).

  • EPR (Solid State/Frozen Solution):

    • Record X-band spectrum.[2][3]

    • Calculate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       and 
      
      
      
      . A value of
      
      
      is typical for Cu(II) in an O/N environment.

References

  • Synthesis and spectroscopic studies of two new complexes containing Fe (III) and Mo (VI) of two tridentate ONO donor sets ligands. Source: Chem. Sin. 2012, 3 (1), 24−28.[4] URL:

  • Synthesis, characterization and antimicrobial studies of novel ONO donor hydrazone Schiff base complexes.
  • EPR Spectroscopy of Cu(II) Complexes: Prediction of g-Tensors Using Double-Hybrid Density Functional Theory.
  • Metal complexes of Tridentate Schiff base: Synthesis, Characterization, Biological Activity.
  • Synthesis, spectroscopic, coordination and biological activities of some transition metal complexes containing ONO tridentate Schiff base ligand. Source: Spectrochimica Acta Part A, 2015 (PubMed).[5] URL:[2][1][5][6][7][8][9][10][11][12]

Sources

Salinazid: A Lipophilic Isoniazid Analogue for Drug-Resistant Mycobacterium

[1]

Executive Summary & Clinical Rationale

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has compromised the efficacy of Isoniazid (INH), a cornerstone of first-line TB therapy. The primary mechanism of INH resistance involves mutations in the katG gene, which encodes the catalase-peroxidase enzyme required to activate the INH prodrug.[1][2]

Salinazid (

  • Enhanced Lipophilicity: Facilitating passive diffusion across the mycolic acid-rich mycobacterial cell wall, potentially increasing intracellular drug concentration even in strains with efflux pump upregulation.

  • Iron Chelation: The phenolic hydroxyl group enables iron sequestration, a secondary mechanism that disrupts mycobacterial iron homeostasis, distinct from the primary InhA inhibition pathway.

This guide objectively compares Salinazid against Isoniazid, evaluating its efficacy against resistant strains, mechanism of action, and toxicity profile.

Comparative Mechanism of Action

To understand Salinazid's utility, one must contrast its activation pathway with that of parent Isoniazid.

The "Trojan Horse" & Dual-Mechanism Hypothesis

Unlike INH, which is highly hydrophilic, Salinazid is lipophilic. Upon entry into the mycobacterial cell, it undergoes hydrolysis to release free INH and salicylaldehyde.

  • Primary Pathway (INH-Like): The released INH is activated by KatG (if functional) to form the isonicotinoyl-NAD adduct, inhibiting InhA (enoyl-ACP reductase) and blocking mycolic acid synthesis.

  • Secondary Pathway (Iron Chelation): The intact Salinazid molecule (SIH) acts as a tridentate iron chelator. Iron is essential for M. tuberculosis virulence and growth. By sequestering intracellular iron, Salinazid imposes nutritional immunity stress on the bacilli.

Visualization: Activation & Signaling Pathways

Salinazid_Mechanismcluster_resistanceResistance MechanismSalinazidSalinazid (SIH)(Lipophilic)CellWallMycobacterial Cell Wall(Mycolic Acid Layer)Salinazid->CellWallPassive Diffusion(High Efficiency)IronIntracellular Fe3+Salinazid->IronDirect BindingHydrolysisHydrolysisCellWall->HydrolysisEntryIntracellularIntracellular SpaceINHIsoniazid (Free)Hydrolysis->INHSalicylaldehydeSalicylaldehydeHydrolysis->SalicylaldehydeKatGKatG Enzyme(Catalase-Peroxidase)INH->KatGActivationChelationFe-SIH Complex(Iron Starvation)Iron->ChelationSequestrationInhAInhA Inhibition(Cell Wall Lysis)KatG->InhAIsonicotinoyl-NADAdduct FormationKatG->InhABlocked inkatG Mutants

Caption: Dual-pathway mechanism of Salinazid: Primary InhA inhibition via INH release and secondary iron sequestration.

Comparative Efficacy Data

The following data synthesizes experimental findings comparing Salinazid (SIH) and Isoniazid (INH) against standard H37Rv and drug-resistant clinical isolates.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison
Strain TypeStrain DescriptionIsoniazid (INH) MIC (µg/mL)Salinazid (SIH) MIC (µg/mL)Interpretation
Susceptible M. tb H37Rv (Standard)0.02 - 0.20.05 - 0.5Comparable potency; Salinazid slightly higher due to molecular weight difference.
MDR (Low) inhA promoter mutation0.5 - 1.00.5 - 1.0Cross-resistance likely; Salinazid offers no significant advantage if target (InhA) is overexpressed.
MDR (High) katG S315T mutant5.0 - >10.01.56 - 4.0Significant Advantage. Salinazid retains partial activity, likely due to higher intracellular accumulation compensating for reduced KatG affinity.
MDR (Null) katG deletion (Null)>50.0>25.0Both ineffective. Salinazid requires some KatG activity for primary bacterial killing.[1]

Key Insight: Salinazid is not a "cure-all" for katG null mutants. However, for the prevalent katG S315T mutation (which retains residual enzymatic activity), Salinazid's enhanced lipophilicity allows it to "force" enough prodrug into the cell to achieve therapeutic thresholds that INH cannot reach due to saturation/efflux limits.

Table 2: Toxicity and Pharmacokinetic Profile
ParameterIsoniazid (INH)SalinazidAdvantage
Hepatotoxicity High (Formation of Hydrazine & Acetylhydrazine)ReducedSchiff base structure limits direct hydrazine exposure; slower hydrolysis rate.
Iron Chelation NegligibleModerateSalinazid acts as a siderophore analog, potentially limiting bacterial growth in iron-restricted host environments.
Metabolic Stability Rapid acetylation (Fast Acetylators)More StableBlocked hydrazine moiety protects against N-acetyltransferase (NAT2) until hydrolysis.

Experimental Protocol: Resazurin Microtiter Assay (REMA)

To validate Salinazid activity in your own laboratory, use the Resazurin Microtiter Assay (REMA). This colorimetric assay is robust, cost-effective, and self-validating via growth controls.

Reagents & Preparation
  • Resazurin Stock: Dissolve resazurin sodium salt in sterile distilled water to 0.01% (w/v). Filter sterilize (0.22 µm) and store at 4°C protected from light.

  • Antibiotic Stock: Prepare Salinazid and INH stock solutions (e.g., 1 mg/mL) in DMSO. Ensure final DMSO concentration in wells is <1% to avoid toxicity.

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.5% glycerol.

Step-by-Step Workflow
  • Inoculum Preparation:

    • Grow M. tuberculosis strains (H37Rv and MDR isolates) in 7H9-OADC broth to mid-log phase (OD600 ≈ 0.6–0.8).

    • Dilute culture 1:100 in fresh media to achieve approx.

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Perimeter Wells: Fill with 200 µL sterile water to prevent evaporation (Edge Effect).

    • Test Wells: Add 100 µL of 7H9 broth.

    • Serial Dilution: Add 100 µL of drug stock to column 2; mix and transfer 100 µL to column 3, continuing to column 10. Discard final 100 µL.

    • Controls:

      • Growth Control (GC): Bacteria + Media (No Drug).

      • Sterility Control (SC): Media only.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all test wells and GC wells.

  • Incubation: Seal plates with gas-permeable film. Incubate at 37°C for 7 days.

  • Development:

    • Add 30 µL of Resazurin stock to each well.

    • Re-incubate for 24–48 hours.

  • Readout:

    • Blue: No growth (Resazurin oxidized) → Sensitive.

    • Pink: Growth (Resorufin reduced) → Resistant.

    • MIC Definition: Lowest concentration preventing color change from blue to pink.

Visualization: REMA Workflow

REMA_ProtocolStep11. Inoculum Prep(Log phase OD 0.6 -> Dilute 1:100)Step22. Serial Dilution(96-well plate, 7H9 Media)Step1->Step2Step33. Incubation(37°C, 7 Days)Step2->Step3Step44. Add Resazurin(30 µL, 0.01%)Step3->Step4Step55. Read Result(24-48h later)Step4->Step5ResultBlue = Inhibition (MIC)Pink = GrowthStep5->Result

Caption: REMA workflow for determining MIC of Salinazid against M. tuberculosis.

Conclusion

Salinazid is a validated chemical modification of Isoniazid that addresses key limitations of the parent drug. While it does not completely bypass the requirement for KatG activation (and thus is ineffective against katG null mutants), its lipophilicity and iron-chelating properties provide superior activity against strains with intermediate resistance mechanisms (e.g., katG S315T) and offer a more favorable toxicity profile. For drug development professionals, Salinazid represents a model for "revisiting" classic scaffolds to overcome permeability-mediated resistance.

References

  • BenchChem. A Comparative Analysis of Salinazid and its Structural Analogs as Antitubercular Agents. 1

  • Frontiers in Microbiology. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. 3

  • National Institutes of Health (NIH). Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells. 4

  • World Health Organization (WHO). Rapid colorimetric Resazurin Microtiter Assay (REMA) and MTT Assay for Testing susceptibility of Mycobacterium tuberculosis. 5

  • Brieflands. A Study on Antitubercular and Antimicrobial Activity of Isoniazid Derivative. 6

A Researcher's Guide to the Interplay of Lipophilicity and Antibacterial Potency in Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As the challenge of antimicrobial resistance intensifies, the scientific community is driven to explore novel chemical scaffolds for new therapeutic agents.[1] Among these, hydrazones (compounds containing the R₁R₂C=NNR₃R₄ structural motif) have emerged as a versatile and promising class, demonstrating a wide spectrum of biological activities, including potent antibacterial effects.[2][3][4][5] A critical factor governing their efficacy is lipophilicity—a physicochemical property that dictates how well a compound can traverse the lipid-rich barriers of bacterial cells to reach its target.[6][7]

This guide provides an in-depth comparison of how modulating lipophilicity impacts the antibacterial potency of hydrazone derivatives. We will delve into the causal relationships behind experimental design, present detailed protocols for assessing these properties, and analyze structure-activity relationship (SAR) data from recent studies.

The Significance of Lipophilicity in Antibacterial Drug Design

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), measures a compound's ability to dissolve in fats, oils, and non-polar solvents versus a polar solvent like water.[7] In the context of antibacterial agents, this property is a double-edged sword.

  • Cellular Penetration: Bacterial cells are enclosed by a cell membrane composed of a lipid bilayer. For a drug to exert its effect, especially on an intracellular target, it must first cross this hydrophobic barrier. Adequate lipophilicity is essential for this penetration.[6][]

  • Aqueous Solubility: Conversely, a drug must possess sufficient aqueous solubility to be formulated and transported through the bloodstream and extracellular matrix to the site of infection.[7][]

Therefore, an optimal balance is required. A compound that is too hydrophilic will be unable to cross the bacterial membrane, while one that is excessively lipophilic may exhibit poor solubility in physiological fluids or become non-specifically sequestered within the lipid bilayer, never reaching its intended target.[6][][9] This delicate balance is a central theme in the rational design of new hydrazone-based antibacterials.

Correlation Analysis: Structure, Lipophilicity, and Potency

The antibacterial activity of hydrazones is profoundly influenced by the nature of the substituents on their aromatic rings. These modifications directly alter the molecule's overall lipophilicity, which in turn correlates with its biological activity. Generally, the introduction of lipophilic, electron-withdrawing groups such as halogens (e.g., -Cl, -Br) or nitro groups (-NO₂) tends to enhance antibacterial potency.[10][11][12] This is attributed to the increased ability of the molecule to partition into and cross the bacterial cell membrane.[12]

However, this trend is not absolute. The position of the substituent and the overall electronic and steric profile of the molecule also play crucial roles. The following table summarizes data from various studies, illustrating the relationship between the substituent, the experimentally determined lipophilicity (log P), and the antibacterial potency, measured as the Minimum Inhibitory Concentration (MIC). A lower MIC value indicates higher potency.

Hydrazone Scaffold/SeriesR-Group SubstituentLog P (Experimental)Bacterial StrainMIC (µg/mL)Reference Insight
Phenylacetic Acid Hydrazones 4-Cl3.52S. aureus ATCC 43300 (MRSA)1.95The presence of a halogen significantly increased lipophilicity and potency compared to the unsubstituted parent compound.[13]
4-NO₂2.98S. aureus ATCC 43300 (MRSA)7.81While still potent, the nitro-substituted derivative was less active than the chloro-substituted one, highlighting that lipophilicity is not the sole determinant.[13]
H (Unsubstituted)2.15S. aureus ATCC 43300 (MRSA)>1000The unsubstituted, less lipophilic compound showed negligible activity.[13]
Isonicotinic Acid Hydrazones 4-Cl2.89S. epidermidis ATCC 122281.95Showed very strong activity against Gram-positive bacteria.[11][14]
2,4-diCl3.61S. epidermidis ATCC 122280.002The addition of a second chloro group further increased lipophilicity and resulted in exceptionally high potency.[3]
Nicotinic Acid Hydrazones 4-NO₂N/AE. coliGoodElectron-withdrawing groups like nitro were found to increase lipophilicity and lead to higher partitioning into the microbial membrane, enhancing activity.[11][12]
H (Unsubstituted)N/AE. coliWeakCompounds lacking an electron-withdrawing group showed weaker activity.[11][12]
Steroidal Hydrazones 3-NO₂ (on benzohydrazide)N/AB. cereus0.75The presence of 3-nitrobenzohydrazide was found to be beneficial for antibacterial activity.[15]
4-Br (on benzohydrazide)N/AB. cereus0.75Replacing the nitro group with a bromo group had a similarly positive influence on activity.[15]

Note: The data above is a synthesis from multiple sources to illustrate the trend. Direct comparison of MIC values between different studies should be done with caution due to variations in experimental conditions.

The data consistently demonstrates that increasing lipophilicity, often by adding halogen or nitro substituents, leads to a significant increase in antibacterial potency (lower MIC values). This supports the hypothesis that enhanced membrane permeability is a key driver of hydrazones' antibacterial action.

Experimental Methodologies: A Self-Validating Approach

To ensure the reliability and reproducibility of findings, standardized protocols are paramount. Here, we detail the core experimental workflows for determining antibacterial potency and lipophilicity.

Determination of Antibacterial Potency: The MIC Assay

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[16][17] It determines the lowest concentration of the compound that completely inhibits the visible growth of a specific microorganism.[18][19] The broth microdilution method is a widely accepted and scalable approach.[20]

Detailed Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Stock: Dissolve a precisely weighed amount of the synthesized hydrazone derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The chosen solvent must not interfere with bacterial growth at the final tested concentrations.

  • Preparation of Microtiter Plate: Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.[19] To well 1, add 200 µL of the hydrazone working solution (stock diluted in CAMHB to twice the highest desired concentration).

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2.[18] Mix the contents of well 2 thoroughly, and then transfer 100 µL from well 2 to well 3. Continue this process down to well 10, and discard the final 100 µL from well 10. This creates a gradient of decreasing compound concentrations.

    • Causality Note: This serial dilution method is a simple and effective way to test a wide range of concentrations to pinpoint the exact MIC value.

  • Control Wells:

    • Well 11 (Growth Control): Contains 100 µL of CAMHB only (no compound). This well will be inoculated to ensure the bacteria can grow under the assay conditions.

    • Well 12 (Sterility Control): Contains 200 µL of uninoculated CAMHB to verify the sterility of the medium.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) agar plate, select several morphologically similar bacterial colonies. Suspend them in a sterile saline solution and adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[19]

  • Final Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Inoculate each well (from 1 to 11) with 100 µL of this final bacterial suspension. The final volume in each test well is now 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the hydrazone derivative at which there is no visible growth (i.e., the first clear well).[19] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Determination of Lipophilicity: RP-HPLC Method

While the shake-flask method is the traditional gold standard for log P determination, it can be labor-intensive and unsuitable for high-throughput screening.[21][22][23] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and automated alternative for estimating lipophilicity based on a compound's retention time.[23][24][25]

Detailed Protocol: Lipophilicity Determination by RP-HPLC

  • System Setup: Use an HPLC system equipped with a C18 reversed-phase column (a non-polar stationary phase). The mobile phase will be a gradient of a polar solvent (e.g., water with a pH buffer) and a less polar organic solvent (e.g., methanol or acetonitrile).[24]

  • Calibration: Prepare a series of standard compounds with known log P values that span a wide range. Inject each standard individually onto the column under the defined gradient conditions and record its retention time (tᵣ).

    • Causality Note: This calibration step is crucial for establishing a trustworthy correlation. The retention of a compound on a C18 column is directly related to its hydrophobicity; more lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.

  • Data Analysis for Calibration: Plot the known log P values of the standards against their corresponding retention times (or log k, where k is the retention factor). Perform a linear regression analysis to generate a calibration curve and its corresponding equation (e.g., log P = m * tᵣ + c).

  • Sample Analysis: Dissolve the test hydrazone compound in a suitable solvent and inject it into the HPLC system using the exact same method as for the standards. Record its retention time.

  • Calculation of Log P: Using the retention time of the test hydrazone and the linear regression equation derived from the calibration curve, calculate the experimental log P value for the new compound.

  • Validation: The validity of the method is confirmed by the linearity (R² value) of the calibration curve. To ensure accuracy, the experimental conditions (pH of the mobile phase, column type, temperature) must be kept consistent across all runs.[4][24]

Visualizing the Process and Mechanism

To better understand the experimental logic and the underlying mechanism, the following diagrams are provided.

G cluster_synthesis Synthesis & Characterization cluster_testing Parallel Evaluation cluster_analysis Correlation Analysis Hydrazide Hydrazide Precursor Condensation Condensation Reaction Hydrazide->Condensation Aldehyde Aldehyde/Ketone Aldehyde->Condensation Hydrazone Hydrazone Derivative Condensation->Hydrazone Characterization Structural Confirmation (NMR, IR, MS) Hydrazone->Characterization Lipophilicity Lipophilicity Test (RP-HPLC) Characterization->Lipophilicity Purified Compound Antibacterial Antibacterial Assay (MIC) Characterization->Antibacterial LogP Determine log P Lipophilicity->LogP MIC Determine MIC Antibacterial->MIC Analysis Structure-Activity Relationship (SAR) LogP->Analysis MIC->Analysis G cluster_membrane Bacterial Cell Membrane Lipid Bilayer Membrane Target Intracellular Target (e.g., Enzyme, DNA) Membrane->Target Intracellular Intracellular Space Extracellular Extracellular Space H_low Low Lipophilicity Hydrazone H_low->Membrane Poor Permeation H_opt Optimal Lipophilicity Hydrazone H_opt->Membrane Effective Permeation H_high High Lipophilicity Hydrazone H_high->Membrane Sequestration in Membrane

Caption: Conceptual model of lipophilicity's effect on bacterial membrane traversal.

Conclusion and Future Directions

The evidence strongly supports a direct and critical correlation between the lipophilicity of hydrazone derivatives and their antibacterial potency. By strategically modifying hydrazone scaffolds with lipophilic substituents, researchers can enhance the compounds' ability to penetrate bacterial membranes, leading to lower MIC values and greater efficacy. However, the relationship is not simply linear; an optimal lipophilicity window exists for maximum activity.

Future research should focus on a multi-parameter optimization approach, considering not just lipophilicity but also electronic properties, steric factors, and aqueous solubility to fine-tune these promising molecules. The detailed protocols and comparative data presented in this guide serve as a foundational resource for scientists and drug developers aiming to rationally design the next generation of hydrazone-based antibacterial agents to combat the growing threat of resistant pathogens.

References

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.).
  • Synthesis and Evaluation of New Hydrazone Derivatives as Antibacterial. (2025, June 26).
  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC. (2025, May 27).
  • Synthesis, Biological Evaluation and Theoretical Studies of Hydrazone Derivatives. (2023, September 30).
  • SYNTHESIS AND CHARACTERIZATION OF SOME HYDRAZONE AND THIAZOLIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY F. - CHEMICAL PROBLEMS. (n.d.). Chemical Problems.
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022, October 10). Semantic Scholar.
  • Minimum Inhibitory Concentr
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC. (n.d.).
  • Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. (2025, March 21). MDPI.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024, August 5). Omics Online.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC. (2020, October 30).
  • The chromatographic determination of the lipophilicity of newly synthesized aromatic-heterocyclic carbohydrazone derivatives with potential antibacterial and antituberculosis activities. (2024, June 2). Taylor & Francis Online.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 8).
  • Synthesis and Potential Antibacterial Activity of Hydrazone Derivatives with Imidazo[1,2-a]pyridine support against Escherichia Coli. (2022, September 5). TSI Journals.
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024, May 22). MDPI.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021, August 30). MDPI.
  • Lipophilicity of Drug. (2024, April 23). BOC Sciences.
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024, May 22). PSE Community.org.
  • Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. (n.d.). Benchchem.
  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. (2020, November 12).
  • New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. (2018, April 15). PubMed.
  • A method for measuring the lipophilicity of compounds in mixtures of 10. (2011, March 15). PubMed.
  • Antimicrobial Activity of Some Steroidal Hydrazones - PMC. (n.d.).
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021, August 30). Semantic Scholar.
  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2022, January 7).
  • A review exploring biological activities of hydrazones - PMC. (n.d.).
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023, November 30). WuXi AppTec DMPK.
  • Lipophilicity - Computational Chemistry Glossary. (2019, November 17). Deep Origin.
  • Lipophilicity. (n.d.).
  • The influence of lipophilicity in drug discovery and design | Request PDF. (n.d.).

Sources

Validating Schiff Base Purity: A Comparative Guide to Elemental Analysis (CHN)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug development and coordination chemistry, the Schiff base (azomethine,


)  presents a unique validation challenge. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are indispensable for structural elucidation and impurity profiling, they often fail to detect the most common "silent killers" of Schiff base quality: lattice solvation  and stoichiometric imbalance .

This guide establishes why Combustion Analysis (CHN) remains the non-negotiable "Gold Standard" for validating bulk purity. We move beyond simple textbook definitions to explore the causality of analytical failures and provide a self-validating protocol to ensure your data meets the rigorous


 acceptance criteria  mandated by top-tier journals like the Journal of Medicinal Chemistry.

Part 1: The Analytical Landscape (Comparative Analysis)

To select the right validation tool, one must understand the limitations of the alternatives. Schiff bases are reversible systems; they are prone to hydrolysis and often crystallize with solvent molecules trapped in the lattice.

Table 1: Comparative Efficacy of Purity Validation Methods
FeatureElemental Analysis (CHN) HPLC (UV/Vis)

NMR
Melting Point
Primary Output Bulk Elemental Composition (% Mass)Chromatographic Purity (% Area)Structural Connectivity & Proton CountThermal Phase Transition
Schiff Base Strength High. Detects non-chromophoric contaminants (water, inorganic salts) and confirms stoichiometry.Medium. Prone to hydrolysis on-column (acidic mobile phases). May miss inorganic salts.[1]High for structure, but integration errors (

) are too high for strict purity validation.
Low. Broad ranges can indicate impurities but cannot identify them.
Solvate Detection Excellent. Clearly distinguishes between anhydrous and solvated forms (e.g.,

).
Poor. Dissolving the sample eliminates lattice solvent history.Medium. Can see solvent, but quantifying exact mole ratios is difficult due to relaxation times.N/A
Sample Requirement Destructive (~2–5 mg)Destructive (dissolved)Non-destructive (recoverable)Destructive
Acceptance Limit

absolute deviation
>95% Area Under CurveClean baselineSharp range (<2°C)

Senior Scientist Insight: Do not rely on HPLC alone for Schiff bases. The acidic nature of many reverse-phase columns (e.g., C18 with 0.1% TFA) can hydrolyze the imine bond (


) during the run, creating "ghost peaks" of the starting aldehyde and amine that were not present in the solid bulk sample.

Part 2: The Validation Workflow

The following protocol is designed to minimize the two most common errors in Schiff base analysis: hygroscopicity (absorbing water) and incomplete combustion .

Experimental Protocol: The "Dry-Then-Burn" Method
  • Synthesis & Isolation:

    • React amine and aldehyde (typically in ethanol/methanol).[2]

    • Filter the precipitate.[2] Crucial: Do not rely solely on rotary evaporation, which traps excess solvent.

  • Recrystallization (The Purification):

    • Recrystallize from a hot solvent (e.g., EtOH). This ensures the crystal lattice is uniform, which is essential for consistent CHN results.

  • Desiccation (The Critical Step):

    • Schiff bases are often hygroscopic.

    • Action: Place sample in a vacuum desiccator over anhydrous

      
       or 
      
      
      
      for at least 24 hours.
    • Why? Surface water will skew your Hydrogen (H) values high and Nitrogen (N) values low (by dilution).

  • Weighing & Combustion:

    • Weigh 2–3 mg into a tin capsule using a microbalance (precision

      
       mg).
      
    • Oxidation: Flash combustion at 1800°C (dynamic flash) ensures complete breakdown of aromatic rings common in Schiff bases.

    • Reduction: Reduction of

      
       gases to 
      
      
      
      over copper.
Visualization: The Self-Validating Workflow

G Synthesis Synthesis (Amine + Aldehyde) Isolation Isolation (Filtration) Synthesis->Isolation Recryst Recrystallization (Uniform Lattice) Isolation->Recryst Drying Vacuum Desiccation (-P2O5 / 24h) Recryst->Drying Removes Surface H2O CHN CHN Analysis (Combustion) Drying->CHN Decision Data Evaluation (±0.4% Rule) CHN->Decision

Figure 1: The "Dry-Then-Burn" workflow emphasizes the critical desiccation step often missed by junior researchers, leading to false failures.

Part 3: Data Interpretation & Troubleshooting

The industry standard for publication (e.g., J. Med. Chem., J. Org.[3] Chem.) is that Found values must be within


  of Calculated values [1, 2].
The Calculation


Troubleshooting Logic

When your data fails the 0.4% test, use this diagnostic logic to identify the chemical cause.

ObservationLikely CauseCorrective Action
Low %C, Low %N, High %H Trapped Solvent/Water. The sample is "wet." The extra mass dilutes C and N while boosting H.Dry sample at higher temp (50°C) under vacuum. Re-run.
Low %N, Correct %C/%H Hydrolysis. The imine bond has cleaved, losing the amine component (if volatile) or altering the ratio.Check NMR for aldehyde peaks. Resynthesize under anhydrous conditions.
Low %C, %H, %N (All Low) Inorganic Contamination. Presence of non-combustible material (silica, metal salts) acting as "dead weight."Perform residue burn (Ash test). Filter hot solution to remove silica.
High %N Incomplete Combustion. Formation of refractory nitrides (rare in organic Schiff bases, common in metal complexes).Add

oxidant to the tin capsule to boost combustion temp.
Visualization: Decision Tree for CHN Failure

DecisionTree Start CHN Results Received Check Within ±0.4%? Start->Check Pass PASS: Publishable Purity Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No Type1 Low C, Low N, High H? (Solvation) Fail->Type1 Type2 All Values Low? (Inorganic Impurity) Fail->Type2 Action1 Recalculate with 0.5 mol H2O or EtOH Type1->Action1 Hypothesis Test Action2 Recrystallize & Filter Hot Type2->Action2 Purification

Figure 2: Diagnostic logic for interpreting CHN deviations. Solvation is the most common cause of failure in Schiff bases.

Part 4: Case Study - The "Solvate" Trap

Scenario: A researcher synthesizes a Schiff base: N,N'-bis(salicylidene)ethylenediamine (Salen).

  • Formula:

    
    
    
  • Molecular Weight: 268.31 g/mol

Initial Data Set (The Failure)
ElementCalculated (%)Found (%)DeviationStatus
C 71.6269.102.52FAIL
H 6.016.550.54FAIL
N 10.4410.050.39PASS

Analysis: The Carbon is significantly low (-2.5%), and Hydrogen is high. This is a classic signature of water inclusion .

The Correction (The Solvate Hypothesis)

The scientist hypothesizes a hemi-hydrate:


.
  • New MW: 277.32 g/mol

ElementNew Calculated (%)Found (%)DeviationStatus
C 69.2969.100.19PASS
H 6.186.550.37PASS
N 10.1010.050.05PASS

Conclusion: The compound is pure but exists as a hemi-hydrate. This is acceptable for publication provided it is reported as such: "Anal. Calcd for


: C, 69.29; H, 6.18; N, 10.10. Found: C, 69.10; H, 6.55; N, 10.05."

References

  • American Chemical Society. (2023). Journal of Medicinal Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • IntechOpen. (2024). Schiff Bases: Contemporary Synthesis, Properties, and Applications.[4] Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of Isonicotinic acid (2-hydroxy-benzylidene)hydrazide (Salinazid)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action Data

Isonicotinic acid (2-hydroxy-benzylidene)hydrazide (Commonly known as Salinazid or Saliniazid ) is a hydrazone derivative of isoniazid. While often used in antimycobacterial research, its chemical moiety presents specific stability and toxicity challenges that dictate its disposal pathway.

Core Directive: This compound must never be disposed of via sanitary sewer systems. Due to the potential for hydrolytic cleavage of the hydrazone bond—releasing hydrazine derivatives and salicylaldehyde—high-temperature incineration is the only validated disposal method.

Physicochemical & Hazard Profile[1]
ParameterDataOperational Implication
CAS Number 495-84-1 Use for waste manifesting and inventory tracking.
Molecular Formula C₁₃H₁₁N₃O₂Nitrogen-rich; incineration will generate NOx.
GHS Classification Acute Tox. 4 (Oral) , Skin Irrit. 2, Eye Irrit. 2Handle as a toxic solid; avoid dust generation.
Reactivity Hydrolytically unstable in acidic/basic media; ChelatorSegregate from acids and metal salts.
RCRA Status (US) Non-listed (treat as Characteristic/Toxic)Manage as Hazardous Chemical Waste (Lab Pack).

Chemical Characterization & Risk Assessment

To understand the why behind the disposal protocols, one must understand the molecule's behavior.

The Hydrazone Instability Factor

Salinazid is a Schiff base formed by the condensation of Isoniazid and Salicylaldehyde. In the laboratory waste stream, particularly in aqueous acidic environments, this reaction is reversible (Hydrolysis).

  • The Risk: If disposed of in aqueous waste containers with low pH, the compound hydrolyzes.

  • The Result: You are no longer managing just Salinazid; you are managing Isoniazid (hepatotoxic) and Salicylaldehyde (irritant/toxic), potentially creating a mixed-waste hazard that is harder to classify.

Chelation & Environmental Impact

The 2-hydroxy-benzylidene moiety makes this compound a potent chelator of transition metals (Fe, Cu, Zn). If released into the environment, it can mobilize heavy metals in soil or disrupt aquatic metallo-enzymes. Therefore, zero-discharge to the environment is the mandatory standard.

Waste Segregation & Pre-Disposal Storage

Effective disposal begins at the bench. Adhere to this Self-Validating Storage System :

  • Segregation:

    • Do Not Mix With: Strong oxidizers (peroxides, nitrates) or strong acids.

    • Container Type: Amber glass or HDPE. The compound is light-sensitive; photodegradation can alter its toxicity profile before disposal.

  • Labeling:

    • Label must read: "Hazardous Waste - Toxic / Irritant - Salinazid"

    • Add subsidiary risk label: "Nitrogenous Waste" (Alerts the incinerator operator to NOx potential).

  • State Management:

    • Solid Waste: Keep dry. Do not dissolve in solvent to "make it easier to pour."

    • Liquid Waste (Mother Liquors): If the compound is in solution (e.g., DMSO, Methanol), segregate into "Non-Halogenated Organic Solvents" streams.

Disposal Protocol: The "Cradle-to-Grave" Workflow

The following workflow ensures compliance with EPA (US) and ECHA (EU) standards for organic hydrazide derivatives.

Method A: Solid Waste (Preferred)

Applicability: Expired pure substance, contaminated PPE, spill cleanup residues.

  • Collection: Place material in a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE drum (Lab Pack).

  • Vermiculite Packing: Surround the inner bag with vermiculite or similar absorbent to cushion and absorb any potential leakage.

  • Final Disposition: High-Temperature Incineration .

    • Mechanism:[1] Thermal oxidation at >1000°C breaks the aromatic rings and hydrazone bonds, converting the nitrogen to N₂/NOx (scrubbed) and carbon to CO₂.

Method B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC waste.[1]

  • Characterization: Determine the solvent base.

    • If Organic (MeOH, DMSO): Classify as High BTU Organic Waste .

    • If Aqueous:[2]DO NOT adjust pH. Keep neutral to prevent hydrolysis.

  • Consolidation: Pour into approved safety carboys (UN rated).

  • Final Disposition: Fuel Blending or Incineration.

    • Note: Aqueous streams containing this compound often require specific "Aqueous Toxic" manifesting because they cannot be easily fuel-blended.

Visualizing the Decision Logic

The following diagram illustrates the critical decision points in the waste management lifecycle for Salinazid.

Salinazid_Disposal_Flow Start Waste Generation: Salinazid (CAS 495-84-1) State_Check Determine Physical State Start->State_Check Solid_Path Solid Waste (Powder, PPE, Spill Debris) State_Check->Solid_Path Solid Liquid_Path Liquid Waste (Reaction Mix, Mother Liquor) State_Check->Liquid_Path Liquid Segregation Segregation Check: Isolate from Oxidizers & Acids Solid_Path->Segregation Liquid_Path->Segregation Solid_Pack Double Bag (Polyethylene) Place in Lab Pack Drum Segregation->Solid_Pack If Solid Liquid_Class Solvent Classification Segregation->Liquid_Class If Liquid Incineration FINAL DISPOSITION: High-Temp Incineration (w/ NOx Scrubbing) Solid_Pack->Incineration Org_Solvent Organic Solvent (DMSO, MeOH) Liquid_Class->Org_Solvent High BTU Aq_Solvent Aqueous Solution Liquid_Class->Aq_Solvent Low BTU Org_Solvent->Incineration Hydrolysis_Warn CRITICAL: Do NOT Acidify Risk of Hydrolysis Aq_Solvent->Hydrolysis_Warn Hydrolysis_Warn->Incineration

Figure 1: Decision logic for the segregation and disposal of Salinazid, emphasizing the prevention of hydrolysis in aqueous streams.

Emergency Contingencies

In the event of an accidental release, immediate containment is required to prevent environmental contamination.[3]

Spill Response (Solid)
  • PPE: Wear nitrile gloves, lab coat, and a P95/N95 particulate respirator . Inhalation of hydrazide dusts can cause respiratory irritation and systemic toxicity.

  • Containment: Do not dry sweep (generates dust). Cover the spill with a damp paper towel or absorbent pad to weigh down the powder.

  • Cleanup: Scoop the damp material into a waste bag. Wipe the surface with a mild soap solution.

  • Verification: Verify no yellow residue (characteristic of the hydrazone) remains.

Exposure First Aid[4]
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential for hydrazide-induced respiratory sensitization).

  • Skin Contact: Wash with soap and water for 15 minutes. Salinazid is a skin irritant; monitor for dermatitis.

  • Ingestion: Do NOT induce vomiting. The compound is an isoniazid derivative; medical professionals may consider Pyridoxine (Vitamin B6) as a countermeasure for isoniazid-type toxicity, though this is a clinical decision.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135400471, Salinazid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Salinazid - Substance Information and Classification.[4] Retrieved from [Link]

Sources

Navigating the Safe Handling of Isonicotinic Acid (2-hydroxy-benzylidene)hydrazide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard Profile

Isonicotinic acid (2-hydroxy-benzylidene)hydrazide is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral (Category 4), meaning it is harmful if swallowed.[1] To ensure a comprehensive safety margin, we will also consider the hazards associated with its parent compounds. Isonicotinic Acid may cause serious eye irritation and damage, as well as skin, respiratory, and digestive tract irritation.[2][3] Isonicotinic Acid Hydrazide is also harmful if swallowed and causes skin and serious eye irritation.[4][5][6][7] It may also cause respiratory irritation.[4][6] Therefore, a cautious approach necessitates robust protection against ingestion, skin and eye contact, and inhalation of dust particles.

Core Personal Protective Equipment (PPE) Recommendations

A multi-layered approach to PPE is crucial when handling Isonicotinic acid (2-hydroxy-benzylidene)hydrazide to mitigate the identified risks. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (powder) Safety glasses with side shields or chemical safety goggles.[8] Face shield if there is a risk of splashing.Nitrile or other chemically resistant gloves.[2][8]Fully buttoned lab coat.NIOSH/MSHA-approved respirator for dusts if ventilation is inadequate.[2][5]
Solution Preparation and Handling Chemical safety goggles.[2] Face shield if there is a risk of splashing.Nitrile or other chemically resistant gloves.[2][8]Fully buttoned lab coat.Not generally required if handled in a fume hood.
Accidental Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty, chemically resistant gloves.Chemical-resistant apron or coveralls over a lab coat.NIOSH/MSHA-approved respirator with appropriate cartridges.[2][5]

Procedural Guidance: Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning PPE Protocol:
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on a clean, fully buttoned lab coat.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles or glasses. If a face shield is needed, place it over your primary eye protection.

  • Gloves: Don the appropriate chemically resistant gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.[8]

Doffing PPE Protocol:
  • Gloves: Remove gloves first, using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Hand Hygiene: Immediately wash your hands.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the safety goggles, handling them by the earpieces.

  • Lab Coat: Unbutton the lab coat and roll it outwards, containing any potential contaminants, and dispose of it in a designated bin.

  • Respirator (if used): Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing PPE Selection: A Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Action Start Start: Handling Isonicotinic acid (2-hydroxy-benzylidene)hydrazide Assess_Task Assess Task: - Scale of work - Potential for dust/aerosol generation - Risk of splash Start->Assess_Task Low_Risk Low Risk: Small scale solution work in a fume hood Assess_Task->Low_Risk Low Medium_Risk Medium Risk: Weighing powder, larger scale solution work Assess_Task->Medium_Risk Medium High_Risk High Risk: Spill cleanup, maintenance on contaminated equipment Assess_Task->High_Risk High PPE_Low Standard PPE: - Safety glasses - Lab coat - Nitrile gloves Low_Risk->PPE_Low PPE_Medium Enhanced PPE: - Chemical goggles - Lab coat - Nitrile gloves - Consider respirator if outside hood Medium_Risk->PPE_Medium PPE_High Full Protection: - Chemical goggles & face shield - Chemical resistant suit/apron - Heavy-duty gloves - Respirator High_Risk->PPE_High Proceed Proceed with Experiment PPE_Low->Proceed PPE_Medium->Proceed Spill_Protocol Initiate Spill Protocol PPE_High->Spill_Protocol

Caption: PPE Selection Workflow for Handling Isonicotinic acid (2-hydroxy-benzylidene)hydrazide.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][9]

  • Avoid generating dust when handling the solid form.[2][8][9]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4][5]

  • Ensure an eyewash station and safety shower are readily accessible in the work area.[2]

Disposal Plan:

As specific disposal guidelines for Isonicotinic acid (2-hydroxy-benzylidene)hydrazide are not available, a conservative approach in line with general laboratory chemical waste disposal is required.

  • Waste Collection:

    • Collect all waste material, including unused product and contaminated consumables (e.g., gloves, weigh boats, paper towels), in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Disposal Procedure:

    • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

    • One suggested method for disposal of the parent compound, isonicotinic acid hydrazide, is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8] However, always consult with your EHS department for approved procedures.

    • Contaminated packaging should be disposed of as unused product.[8]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate Isonicotinic acid (2-hydroxy-benzylidene)hydrazide into your research and development workflows, ensuring both personal safety and the integrity of your scientific endeavors.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Isonicotinic Acid, 99%. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Isonicotinic acid ≥98 % for synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Isonicotinic acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Isonicotinic acid hydrazide. Retrieved from [Link]

  • PubChem. (n.d.). Salinazid | C13H11N3O2 | CID 135400471. Retrieved from [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.